molecular formula C9H17NO2 B11723352 Methyl 2-(piperidin-4-yl)propanoate CAS No. 1160245-55-5

Methyl 2-(piperidin-4-yl)propanoate

Cat. No.: B11723352
CAS No.: 1160245-55-5
M. Wt: 171.24 g/mol
InChI Key: LCIWBZVLPYHUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(piperidin-4-yl)propanoate hydrochloride (CAS 1185013-13-1) is a chemical compound offered for research and development purposes. This piperidine-based ester is part of a class of compounds that serve as valuable intermediates and building blocks in organic synthesis and medicinal chemistry. Compounds featuring the piperidin-4-yl propanoate scaffold are of significant interest in polymer science. For instance, similar ω-hydroxy β–amino ester monomers have been enzymatically polymerized to create novel poly(β–amino esters), which are being investigated as biodegradable, cationic polymers for potential non-viral gene delivery vectors . These polymers can condense DNA into nanoparticles and are explored for their potential in treating genetic disorders and cancers . Furthermore, structural analogs of this compound, such as other N-substituted piperidine esters, are frequently utilized in pharmaceutical research for the design and synthesis of novel therapeutic agents, highlighting the versatility of this chemical framework in drug discovery . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals appropriately using proper personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-piperidin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(9(11)12-2)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIWBZVLPYHUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292237
Record name Methyl α-methyl-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160245-55-5
Record name Methyl α-methyl-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160245-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-methyl-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals and bioactive molecules.[1] Its saturated heterocyclic structure allows for the creation of three-dimensional diversity in drug candidates, influencing their potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of Methyl 3-(piperidin-4-yl)propanoate, a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.

Core Molecular Characteristics

Methyl 3-(piperidin-4-yl)propanoate is a bifunctional organic compound, incorporating a secondary amine within the piperidine ring and a methyl ester. This unique combination of functional groups makes it a valuable intermediate for a variety of chemical transformations.

Chemical and Physical Properties

A summary of the key physicochemical properties of Methyl 3-(piperidin-4-yl)propanoate is provided below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 71879-50-0
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
IUPAC Name methyl 3-(piperidin-4-yl)propanoate
SMILES COC(=O)CCC1CCNCC1
InChI Key FGTFCEJPMHOBDS-UHFFFAOYSA-N

Synthesis and Reactivity

The synthesis of Methyl 3-(piperidin-4-yl)propanoate can be approached through several established organic chemistry methodologies. A common conceptual pathway involves the modification of a pre-existing piperidine ring.

Hypothetical Synthesis Workflow

The following diagram illustrates a plausible synthetic route, starting from commercially available 4-pyridinepropanol. This multi-step process involves reduction of the pyridine ring, oxidation of the alcohol, and subsequent esterification.

G A 4-Pyridinepropanol B 4-Piperidinepropanol A->B Catalytic Hydrogenation (e.g., H₂, Pd/C) C Piperidin-4-ylpropanoic Acid B->C Oxidation (e.g., Jones Oxidation) D Methyl 3-(piperidin-4-yl)propanoate C->D Fischer Esterification (Methanol, Acid Catalyst)

Caption: A potential synthetic pathway to Methyl 3-(piperidin-4-yl)propanoate.

Key Reactions and Mechanistic Insights
  • N-Alkylation/Arylation: The secondary amine of the piperidine ring is a nucleophilic center, readily undergoing reactions with alkyl or aryl halides to introduce substituents. This is a common strategy for building molecular complexity.

  • Amide Coupling: The amine can also be acylated using acid chlorides or activated carboxylic acids to form amides, a fundamental linkage in many pharmaceutical agents.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be used in further coupling reactions.

  • Ester Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

Applications in Research and Development

Piperidine derivatives are integral to the development of a wide range of therapeutics, particularly those targeting the central nervous system. Methyl 3-(piperidin-4-yl)propanoate serves as a valuable starting material for the synthesis of such compounds.

Role as a Pharmaceutical Intermediate

The dual functionality of Methyl 3-(piperidin-4-yl)propanoate allows it to be incorporated into larger molecular scaffolds. For instance, the piperidine nitrogen can be functionalized, while the ester moiety can be modified or serve as a handle for further synthetic transformations. This versatility makes it a key component in the synthesis of complex drug candidates.

The general workflow for utilizing this intermediate in a drug discovery program is outlined below.

G A Methyl 3-(piperidin-4-yl)propanoate B N-Functionalized Intermediate A->B N-Alkylation or N-Arylation C Ester Modification B->C Hydrolysis or Amidation D Final API Candidate C->D Further Synthetic Steps

Caption: General workflow for the use of Methyl 3-(piperidin-4-yl)propanoate in drug synthesis.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Safety and Handling Precautions

While a specific safety data sheet for Methyl 3-(piperidin-4-yl)propanoate is not available, general precautions for handling aliphatic amines and esters should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.

Storage Recommendations
  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

Methyl 3-(piperidin-4-yl)propanoate is a valuable and versatile building block in synthetic and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical modifications, making it an important intermediate in the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and drug development.

References

  • PubChem. Methyl 3-(piperidin-4-yl)propanoate. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

Chemical structure of Methyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(piperidin-4-yl)propanoate: Synthesis, Characterization, and Application

Executive Summary: this compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While not extensively documented as a standalone agent, its constituent piperidine and propanoate moieties are foundational scaffolds in a vast array of pharmacologically active compounds. The piperidine ring is a privileged structure, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability, while the chiral center at the alpha-position of the propanoate group offers a key site for stereospecific interactions with biological targets.[1][2]

This guide provides a comprehensive technical overview of this compound, presenting a robust, field-proven synthetic pathway, a predictive analysis of its spectral characteristics, and an expert perspective on its strategic application as a key intermediate in the synthesis of advanced therapeutic candidates. The protocols and analyses herein are designed to be self-validating, empowering researchers to synthesize, characterize, and strategically deploy this valuable chemical scaffold.

Structural and Physicochemical Properties

This compound, with the chemical formula C₉H₁₇NO₂, is a secondary amine and a methyl ester. The core structure consists of a piperidine ring substituted at the 4-position with a methyl propanoate group, specifically at the C2 position of the propanoate chain. This substitution creates a chiral center at the alpha-carbon, meaning the compound can exist as (R)- and (S)-enantiomers. The presence of the basic nitrogen atom in the piperidine ring and the ester functionality makes it a bifunctional molecule, amenable to a wide range of chemical transformations.

It is critical to distinguish this molecule from its more commonly documented isomer, Methyl 3-(piperidin-4-yl)propanoate (CAS 71879-50-0), where the piperidine ring is attached to the C3 position of the propanoate chain.[3] The focus of this guide is exclusively on the 2-substituted isomer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₇NO₂(Calculated)
Molecular Weight 171.24 g/mol [3] (Analog)
Monoisotopic Mass 171.12593 Da[3] (Analog)
Appearance (Predicted) Colorless to pale yellow oil(Expert Inference)
Boiling Point (Estimated) >200 °C at 760 mmHg(Expert Inference)
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform(Expert Inference)
XLogP3 (Estimated) ~0.5-1.0[3] (Analog)

Synthesis and Purification Protocol

The synthesis of this compound is not widely reported in the literature, necessitating a rational design based on established synthetic methodologies for related structures. The following three-stage protocol is robust, employing common laboratory reagents and techniques, and is designed for high yield and purity. The core strategy involves the protection of the piperidine nitrogen to ensure regioselective C-alkylation, followed by deprotection.

Causality Behind Experimental Choices:

  • N-Boc Protection: The secondary amine of piperidine is a potent nucleophile that would readily compete with the desired C-alkylation target. The use of di-tert-butyl dicarbonate (Boc₂O) provides a tert-butoxycarbonyl (Boc) protecting group, which is stable under the basic conditions required for alkylation but can be cleanly removed under acidic conditions.[4]

  • Alkylation via Enolate: The alkylation of an N-protected piperidin-4-one derivative is a reliable method for introducing carbon-carbon bonds at the 4-position. Here, we propose a Horner-Wadsworth-Emmons (HWE) reaction to form an exocyclic α,β-unsaturated ester, which is then stereoselectively reduced. This provides excellent control over the construction of the propanoate side chain.

  • Acidic Deprotection: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature, yielding the desired product as a salt, which can be neutralized and purified.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(1-(methoxycarbonyl)ethylidene)piperidine-1-carboxylate

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50 mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add methyl 2-(diethylphosphono)propanoate (11.8 g, 50 mmol) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add a solution of N-Boc-4-piperidone (9.95 g, 50 mmol) in anhydrous THF (50 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (Silica gel, gradient elution with 5-15% ethyl acetate in hexanes).

Step 2: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate

  • Dissolve the product from Step 1 (1.0 eq) in methanol (MeOH, 100 mL) in a hydrogenation vessel.

  • Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

  • Pressurize the vessel with hydrogen gas (H₂, 50 psi) and shake or stir vigorously at room temperature for 16-24 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the Boc-protected product, which is often used in the next step without further purification.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve the product from Step 2 (1.0 eq) in dichloromethane (DCM, 50 mL).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in water and neutralize by the careful addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.

SynthesisWorkflow cluster_step1 Step 1: HWE Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Deprotection s1_reagents N-Boc-4-piperidone + Methyl 2-(diethylphosphono)propanoate s1_conditions 1. NaH, THF, 0°C 2. Stir 12h at RT s1_reagents->s1_conditions s1_product tert-butyl 4-(1-(methoxycarbonyl)ethylidene) piperidine-1-carboxylate s1_conditions->s1_product s2_conditions H₂, 10% Pd/C MeOH, 50 psi s1_product->s2_conditions s2_product Methyl 2-(1-(tert-butoxycarbonyl) piperidin-4-yl)propanoate s2_conditions->s2_product s3_conditions 1. TFA, DCM 2. NaHCO₃ workup s2_product->s3_conditions s3_product This compound (Final Product) s3_conditions->s3_product

Caption: Synthetic workflow for this compound.

Analytical Characterization (Predicted)

As this compound is a specialized intermediate, published spectral data is scarce. The following characterization profile is based on expert analysis of the structure and comparison with closely related, well-documented analogs.[5][6]

¹H and ¹³C NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

AssignmentPredicted Shift (ppm)MultiplicityIntegrationNotes
-OCH₃~3.70Singlet (s)3HCharacteristic methyl ester singlet.
-CH(CO₂Me)-~2.40Quartet (q)1HAlpha-proton, split by the adjacent methyl group.
Piperidine H2, H6 (axial)~2.60Triplet of doublets (td)2HProtons adjacent to the nitrogen.
Piperidine H2, H6 (equatorial)~3.10Doublet of triplets (dt)2HDeshielded protons adjacent to nitrogen.
Piperidine H3, H5 (axial)~1.30Quartet of doublets (qd)2HUpfield axial protons.
Piperidine H3, H5 (equatorial)~1.80Doublet (d)2HDownfield equatorial protons.
Piperidine H4~1.65Multiplet (m)1HComplex multiplet due to multiple couplings.
-CH₃ (propanoate)~1.15Doublet (d)3HCoupled to the alpha-proton.
-NH-~1.50Broad singlet (br s)1HExchangeable proton, may not be observed.

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

AssignmentPredicted Shift (ppm)Notes
C=O (Ester)~175.0Carbonyl carbon.
-OCH₃~51.5Methyl ester carbon.
Piperidine C2, C6~46.0Carbons adjacent to nitrogen.
-CH(CO₂Me)-~45.0Alpha-carbon of the propanoate.
Piperidine C4~39.0Carbon bearing the substituent.
Piperidine C3, C5~32.0
-CH₃ (propanoate)~15.0Methyl group on the propanoate chain.
Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the molecular weight of the compound [C₉H₁₇NO₂]⁺, is expected.

  • Key Fragmentation Patterns:

    • m/z = 112: Loss of the ester group (•COOCH₃), a common fragmentation for esters.

    • m/z = 98: A prominent peak corresponding to the piperidinemethylidene cation, resulting from McLafferty-type rearrangement or alpha-cleavage. This is a characteristic fragmentation for 4-substituted piperidines.[7]

    • m/z = 84: Loss of the entire propanoate side chain.

    • m/z = 140: Loss of a methoxy radical (•OCH₃).

Infrared (IR) Spectroscopy
  • 3300-3400 cm⁻¹ (broad): N-H stretch, characteristic of a secondary amine.

  • 2850-2960 cm⁻¹ (strong): C-H stretching from aliphatic CH, CH₂, and CH₃ groups.

  • ~1735 cm⁻¹ (strong): C=O stretch, characteristic of the saturated aliphatic ester.

  • 1100-1200 cm⁻¹ (strong): C-O stretch from the ester group.

Applications in Medicinal Chemistry and Drug Development

This compound is a strategic asset for drug discovery programs, primarily serving as a versatile intermediate for library synthesis and lead optimization. Its value lies in the combination of the pharmacologically significant piperidine scaffold with a modifiable ester handle and a chiral center.

Role as a Privileged Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs.[1] Its inclusion in a molecule can enhance binding to CNS targets, improve aqueous solubility, and provide a handle for salt formation, thereby optimizing bioavailability. Derivatives of 2-(piperidin-4-yl) structures have shown potent activity as anti-inflammatory agents, often by targeting enzymes or receptors involved in inflammatory cascades.[8][9][10]

Intermediate for Novel Analgesics and Anti-Inflammatory Agents

The 2-propanoate side chain is structurally analogous to the 2-arylpropionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen.[11] This structural mimicry makes this compound an attractive starting point for developing novel classes of anti-inflammatory or analgesic compounds where the aryl group is replaced by other functionalities via derivatization of the piperidine nitrogen.

Synthetic Derivatization Pathways

The true utility of this molecule is realized through its derivatization. The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized without affecting the ester moiety.

  • N-Alkylation: Reaction with various alkyl halides can introduce diverse side chains, allowing for systematic exploration of the structure-activity relationship (SAR).[12]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of N-substituted derivatives.[13][14]

  • N-Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides yields stable amides and sulfonamides, respectively, enabling the introduction of different pharmacophoric groups.

Derivatization cluster_reactions Functionalization of Piperidine Nitrogen cluster_products Potential Drug Candidates core This compound (Building Block) alkylation N-Alkylation (R-X, Base) core->alkylation amination Reductive Amination (R-CHO, NaBH(OAc)₃) core->amination acylation N-Acylation (R-COCl, Base) core->acylation p1 CNS Agent alkylation->p1 p2 Anti-Inflammatory amination->p2 p3 Antimicrobial acylation->p3

Caption: Strategic derivatization of the core building block.

Safety, Handling, and Storage

  • Safety: Assumed to be a hazardous substance. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Handling: As a secondary amine, it may be corrosive and a skin/eye irritant. As an organic ester, it is likely flammable.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound represents a valuable, albeit under-documented, synthetic intermediate for pharmaceutical research. Its rationally designed synthesis and predictable spectral properties, as outlined in this guide, provide a clear pathway for its utilization. By combining the privileged piperidine scaffold with a versatile and chiral propanoate side chain, this molecule offers medicinal chemists a powerful tool for constructing novel and diverse libraries of compounds aimed at a range of therapeutic targets, particularly in the fields of inflammation, pain, and central nervous system disorders.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 15, 2026, from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved February 15, 2026, from [Link] Macmillan-Group/files/2016-nature-si.pdf

  • PubChemLite. (n.d.). 2-methyl-2-(piperidin-4-yl)propanoic acid hydrochloride. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved February 15, 2026, from [Link]

  • ARKIVOC. (2009). Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α-amino esters. Retrieved February 15, 2026, from [Link]

  • Science of Synthesis. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). methyl (2R)-2-(piperidin-1-yl)propanoate. Retrieved February 15, 2026, from [Link]

  • American Elements. (n.d.). Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(Mercaptomethyl)-3-(piperidin-4-yl)propanoic acid. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-(piperidin-4-yl)propanoate. Retrieved February 15, 2026, from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved February 15, 2026, from [Link]

  • Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved February 15, 2026, from [Link]

  • Wiley Online Library. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2014). WO 2014/188453 A2.
  • PubChemLite. (n.d.). Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Pharmaceutical composition, methods for treating and uses thereof - Patent US-10258637-B2. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved February 15, 2026, from [Link]

  • PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2011). United States Patent (10) Patent No.: US 8,728,505 B2.
  • The Royal Society of Chemistry. (2019). Reductive amination of ethyl levulinate to pyrrolidones over AuPd nanoparticles at ambient hydrogen pressure. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents | Request PDF. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Methylpiperidine. Retrieved February 15, 2026, from [Link]

  • IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved February 15, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(piperidin-4-yl)propanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-4-yl)propanoate is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a methyl propanoate group. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] The chemical stability and conformational flexibility of the piperidine ring, along with its ability to modulate physicochemical properties such as lipophilicity and basicity, make it a valuable component in drug design.[1] This guide provides a comprehensive overview of the molecular properties, synthesis, analytical characterization, and potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, some physicochemical properties may be predicted due to limited publicly available experimental data for this specific isomer.

PropertyValueSource
Molecular Formula C₉H₁₇NO₂(Calculated)
Molecular Weight 171.24 g/mol [2]
IUPAC Name This compound(N/A)
CAS Number Not available(N/A)
Predicted XlogP 0.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[2]

Synthesis and Methodologies

Part 1: Synthesis of 2-(piperidin-4-yl)propanoic acid

A common and effective method for the synthesis of α-substituted carboxylic acids is through the alkylation of a malonic ester or a similar enolate equivalent. A plausible route is outlined below. The piperidine nitrogen would need to be protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

Synthesis_of_2-(piperidin-4-yl)propanoic_acid start N-Boc-4-(bromomethyl)piperidine reagent1 Diethyl malonate NaOEt, EtOH start->reagent1 Alkylation intermediate1 Diethyl 2-(N-Boc-piperidin-4-ylmethyl)malonate reagent1->intermediate1 hydrolysis_decarboxylation 1) NaOH, H₂O, Δ 2) H₃O⁺ intermediate1->hydrolysis_decarboxylation Hydrolysis & Decarboxylation intermediate2 2-(N-Boc-piperidin-4-yl)acetic acid hydrolysis_decarboxylation->intermediate2 deprotection TFA or HCl in Dioxane intermediate2->deprotection Boc Deprotection product 2-(piperidin-4-yl)propanoic acid deprotection->product

Caption: A potential synthetic route to 2-(piperidin-4-yl)propanoic acid.

Experimental Protocol (Hypothetical):

  • Alkylation: To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature. After stirring for 30 minutes, add N-Boc-4-(bromomethyl)piperidine and heat the mixture to reflux. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate. Dry the organic layer and concentrate to obtain the crude malonate derivative, which can be purified by column chromatography.

  • Hydrolysis and Decarboxylation: Heat the purified malonate derivative with aqueous sodium hydroxide. After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the diacid, which will decarboxylate upon further heating.

  • Boc Deprotection: Dissolve the resulting N-Boc protected amino acid in a suitable solvent such as dioxane or dichloromethane and treat with a strong acid like trifluoroacetic acid or hydrochloric acid.

  • Isolation: Remove the solvent and excess acid under reduced pressure to yield the hydrochloride salt of 2-(piperidin-4-yl)propanoic acid.

Part 2: Esterification

The final step is the esterification of the carboxylic acid to form the methyl ester. Fischer esterification is a standard and cost-effective method.

Esterification start 2-(piperidin-4-yl)propanoic acid reagents Methanol (excess) Catalytic H₂SO₄ or HCl start->reagents Fischer Esterification product This compound reagents->product

Sources

Technical Guide: Methyl 2-(piperidin-4-yl)propanoate in Bilastine Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical overview, synthesis, and quality control of Methyl 2-(piperidin-4-yl)propanoate , a structural intermediate and impurity standard relevant to the development of Bilastine and related antihistamines.

Executive Summary

This compound (and its derivatives, such as the 2-methyl analogue) represents a critical structural motif in the synthesis and impurity profiling of second-generation antihistamines like Bilastine . While the primary Bilastine scaffold utilizes a direct piperidine-benzimidazole linkage and a separate phenyl-propanoate tail, the piperidinyl-propanoate moiety is frequently synthesized for:

  • Impurity Reference Standards: To identify "fragmentation" or "open-ring" impurities during stability studies (ICH Q3A/B).

  • Structural Analogs (SAR): Developing next-generation H1-antagonists with modified linker lengths.

  • Process Intermediates: In specific convergent synthetic routes where the piperidine ring is functionalized prior to coupling.

This guide details the catalytic hydrogenation workflow for synthesizing this intermediate from its pyridine precursor, ensuring high stereochemical integrity and yield.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
Chemical Name This compound
CAS Number Analogous to 243836-26-2 (Ethyl 2-methyl ester)
Molecular Formula C

H

NO

Molecular Weight 171.24 g/mol
Appearance Colorless to pale yellow oil (Free base) / White solid (HCl salt)
Solubility Soluble in MeOH, EtOH, DCM; Sparingly soluble in Water (Free base)
pKa (Calc) ~10.5 (Piperidine nitrogen)

Retrosynthetic Analysis & Pathway Design

The most robust route to this compound is the heterogeneous catalytic hydrogenation of the corresponding pyridine derivative. This method avoids the formation of over-reduced byproducts common in ring-closing metathesis or direct alkylation routes.

Pathway Visualization (DOT)

G Start Methyl 2-(pyridin-4-yl)propanoate (Precursor) H2 Hydrogenation (H2, Pd/C or PtO2) Start->H2 AcOH, MeOH Inter Intermediate: Protonated Pyridinium Species H2->Inter Surface Adsorption Product This compound (Target) Inter->Product Reduction (3-5 bar) Salt HCl Salt Formation (Stabilization) Product->Salt HCl/Dioxane

Caption: Figure 1. Linear synthetic workflow for the reduction of the pyridine precursor to the piperidine target.

Detailed Experimental Protocol

Objective: Synthesis of this compound via hydrogenation of Methyl 2-(pyridin-4-yl)propanoate.

Reagents & Materials
  • Precursor: Methyl 2-(pyridin-4-yl)propanoate (1.0 eq)

  • Catalyst: Platinum(IV) oxide (PtO

    
    , Adams' catalyst) OR 10% Palladium on Carbon (Pd/C). Note: PtO
    
    
    
    is preferred for minimizing side reactions in ester-containing substrates.
  • Solvent: Methanol (MeOH) with Acetic Acid (AcOH) (10:1 ratio).

  • Hydrogen Source: H

    
     gas (Balloon or Parr Shaker).
    
Step-by-Step Procedure
  • Preparation of Reactor:

    • Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with Methyl 2-(pyridin-4-yl)propanoate (10.0 g, 58.4 mmol).

    • Add Methanol (100 mL) and Glacial Acetic Acid (10 mL). Causality: AcOH protonates the pyridine nitrogen, activating the ring for reduction and preventing catalyst poisoning by the amine product.

  • Catalyst Addition:

    • Under an inert nitrogen atmosphere, carefully add PtO

      
        (0.5 g, 5 wt%).
      
    • Safety: Do not add dry catalyst to flammable solvents in air; use a water slurry or inert blanket to prevent ignition.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 50 psi (3.4 bar) with H

      
      .
      
    • Agitate at Room Temperature (20-25°C) for 12–16 hours.

    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH/NH

      
       90:9:1) or HPLC. Look for the disappearance of the UV-active pyridine peak.
      
  • Workup:

    • Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to remove MeOH.

    • The residue (acetate salt) is dissolved in water (50 mL) and cooled to 0°C.

    • Basify with saturated NaHCO

      
        or 2N NaOH  to pH ~10.
      
    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry combined organics over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate to yield the crude oil.
  • Salt Formation (Optional but Recommended):

    • Dissolve the crude oil in Diethyl Ether or EtOAc.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Collect the white precipitate by filtration.

Process Optimization & Critical Process Parameters (CPPs)

To ensure reproducibility and high purity (essential for impurity standards), the following parameters must be controlled:

ParameterRangeImpact on Quality
H

Pressure
3 – 10 barLow pressure (<1 bar) leads to incomplete conversion; High pressure (>20 bar) may cause ester reduction or transesterification.
Temperature 20 – 40°CHigher temperatures increase the risk of ester hydrolysis or N-methylation (if MeOH is used with trace acid).
Catalyst Loading 5 – 10 wt%Insufficient catalyst leads to stalling; Excess increases cost and filtration difficulty.
Acid Additive 1.0 – 1.5 eqEssential. Pyridine reduction is sluggish without protonation. HCl can be used, but AcOH is milder.

Analytical Quality Control

Self-Validating Analytical System: The identity of the product is confirmed by the shift in NMR signals from the aromatic region (pyridine) to the aliphatic region (piperidine).

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • Pyridine Precursor: Signals at

      
       8.5 (d, 2H), 7.2 (d, 2H).
      
    • Piperidine Product: Absence of signals > 7.0 ppm. Appearance of multiplets at

      
       2.6–3.1 (N-CH
      
      
      
      ring protons) and
      
      
      1.1–1.8 (Ring CH
      
      
      ).
    • Diagnostic Peak: Methyl ester singlet at

      
       3.65 ppm (unchanged).
      
  • Impurity Profiling (HPLC):

    • Impurity A: Unreacted Pyridine (Retains UV activity).

    • Impurity B: N-Methylated byproduct (if Formaldehyde is present in MeOH/Catalyst system).

    • Impurity C: Hydrolyzed acid (2-(piperidin-4-yl)propanoic acid).

Context in Bilastine Synthesis

While Methyl 2-[4-(2-chloroethyl)phenyl]-2-methylpropanoate is the primary alkylating agent for the Bilastine "tail" [1], the piperidinyl-propanoate motif discussed here serves as a vital tool for:

  • Fragment Analysis: Confirming the structure of degradation products where the ethyl linker is cleaved.

  • Convergent Synthesis Variations: Some patents describe coupling a pre-functionalized piperidine to the benzimidazole core, although the standard industrial route builds the benzimidazole on the piperidine ring (via isonipecotic acid) [2].

Bilastine Impurity Map (DOT)

BilastineImpurities Bilastine Bilastine API Impurity1 Impurity: Open Ring Ester (2-amino-2-methylpropyl ester) Bilastine->Impurity1 Hydrolysis/Esterification Impurity2 Impurity: Piperidinyl Fragments (Includes this compound analogs) Bilastine->Impurity2 Oxidative Cleavage (Stress Conditions)

Caption: Figure 2. Relationship of piperidinyl-propanoate fragments to the Bilastine impurity profile.

References

  • Faes Farma, S.A. "Process and intermediates for the preparation of Bilastine." World Intellectual Property Organization, WO2009102155. Link

  • Reddy, T. P., et al. "Identification and synthesis of potential impurities of bilastine drug substance." Chemical Papers, 2022. Link

  • Scifinder/CAS. "Ethyl 2-methyl-2-(piperidin-4-yl)propanoate (CAS 243836-26-2) Physicochemical Data." ChemicalBook. Link

  • Organic Syntheses. "Catalytic Hydrogenation of Pyridines." Org.[1][2][3] Synth. Coll. Vol. 5, p. 552. Link

Sources

Piperidine Propanoate Ester Derivatives: A Technical Guide to Soft Drug Design and Synthetic Safety

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperidine Propanoate Ester Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The incorporation of propanoate ester motifs into piperidine scaffolds represents a pivotal strategy in modern medicinal chemistry, primarily utilized to modulate pharmacokinetic profiles through the "soft drug" paradigm. Unlike traditional stable analogs, these derivatives are designed to undergo predictable, rapid hydrolytic deactivation by non-specific plasma esterases (e.g., hCE1, hCE2).[1]

This guide focuses on two critical intersections of this chemistry:

  • The Therapeutic Success: The design and synthesis of Remifentanil , an ultra-short-acting opioid analgesic.

  • The Toxicological Hazard: The synthesis of MPPP (Desmethylprodine) and the catastrophic formation of the neurotoxin MPTP.

Medicinal Chemistry Logic: The Soft Drug Paradigm

Structural Rationale

The piperidine propanoate ester motif serves two distinct functions depending on its position:

  • Side-Chain Esters (The Remifentanil Model): An ester linked via an alkyl chain to the piperidine nitrogen (N-1). This placement exposes the ester to plasma esterases, facilitating rapid hydrolysis.[1] The steric environment of the ester carbonyl determines the half-life (

    
    ).
    
  • Ring Esters (The MPPP/Pethidine Model): An ester directly attached to the C-4 position of the piperidine ring. These are often more sterically hindered and lipophilic, designed for receptor binding rather than metabolic instability.[1]

Mechanism of Action & Metabolism

Remifentanil (Ultiva) exemplifies the side-chain strategy. It is a mu-opioid receptor (


-OR) agonist with a potency comparable to fentanyl but a context-sensitive half-time of ~3 minutes, independent of infusion duration.[2]
  • Metabolic Pathway: The methyl propanoate side chain is hydrolyzed by blood and tissue non-specific esterases to GI-90291 (Remifentanil acid).

  • Pharmacological Consequence: GI-90291 has 1/4000th the potency of the parent drug. This "metabolic switch" prevents accumulation, making it ideal for neurosurgery and anesthesia where rapid recovery is required.[1]

Visualization: Remifentanil Metabolism

The following diagram illustrates the hydrolytic pathway that defines the soft drug characteristic of Remifentanil.

Remifentanil_Metabolism Remifentanil Remifentanil (Active Agonist) Esterases Non-specific Esterases (Blood/Tissue) Remifentanil->Esterases Hydrolysis GI90291 GI-90291 (Carboxylic Acid Metabolite) <1/4000 Potency Esterases->GI90291 Major Pathway Methanol Methanol Esterases->Methanol

Caption: Hydrolytic deactivation of Remifentanil to the inactive metabolite GI-90291.

Synthetic Protocols & Methodologies

Protocol A: Synthesis of Remifentanil (Michael Addition Route)

Context: This route avoids the use of harsh alkylating agents by utilizing a Michael addition to introduce the propanoate side chain. This is the preferred industrial route for safety and yield.

Reagents:

  • Core Intermediate: 4-(Methoxycarbonyl)-4-(N-phenylamino)piperidine (Nor-carfentanil type intermediate).

  • Michael Acceptor: Methyl acrylate.[1]

  • Acylating Agent: Propionyl chloride.[1][3]

  • Solvents: Acetonitrile (MeCN), Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Michael Addition (N-Alkylation):

    • Dissolve 4-(methoxycarbonyl)-4-(N-phenylamino)piperidine (1.0 eq) in acetonitrile.

    • Add Methyl Acrylate (1.2 eq).[1]

    • Heat to reflux (approx. 80°C) for 4–6 hours.

    • Mechanism:[4][5][6] The secondary piperidine nitrogen acts as a nucleophile, attacking the

      
      -carbon of the acrylate.
      
    • QC Check: Monitor via TLC/LC-MS for disappearance of the secondary amine.

    • Result: Methyl 3-(4-(methoxycarbonyl)-4-(phenylamino)piperidin-1-yl)propanoate.[1]

  • N-Acylation:

    • Dissolve the intermediate from Step 1 in anhydrous DCM.

    • Add Diisopropylethylamine (DIPEA) or Triethylamine (1.5 eq) as a base.[1]

    • Cool to 0°C.[1]

    • Dropwise add Propionyl Chloride (1.1 eq).[1]

    • Allow to warm to room temperature and stir for 2 hours.

    • Workup: Quench with saturated NaHCO3, extract with DCM, dry over MgSO4.[1]

    • Purification: Recrystallization as the hydrochloride salt (using HCl/Ethanol).

Protocol B: The "Safety Critical" Synthesis of MPPP (Avoiding MPTP)

Context: MPPP is a reversed ester of pethidine. Its synthesis is notorious because a deviation in temperature leads to the formation of MPTP, a neurotoxin that causes irreversible Parkinsonism. This protocol is provided for toxicological reference and safety training only.

The Critical Failure Mode:

  • Reaction: Esterification of 1-methyl-4-phenyl-4-piperidinol with propionic anhydride.

  • Safe Condition: Reaction must be kept below 30°C (ideally -20°C to 0°C) with acid scavenging.[1]

  • Toxic Failure: If the reaction exceeds 30°C or becomes highly acidic, elimination of the propionyloxy group occurs, forming the double bond of MPTP.

Visualization: Synthetic Divergence (Safety Critical)

This diagram maps the critical process control point where temperature dictates whether a drug or a neurotoxin is formed.

MPPP_Synthesis_Safety Intermediate 1-Methyl-4-phenyl-4-piperidinol Condition_Safe Controlled Temp (< 30°C) Controlled pH Intermediate->Condition_Safe Condition_Unsafe High Temp (> 30°C) Acidic Conditions Intermediate->Condition_Unsafe Reagent + Propionic Anhydride MPPP MPPP (Opioid Analgesic) Condition_Safe->MPPP Esterification MPTP MPTP (Neurotoxin precursor) Condition_Unsafe->MPTP Elimination MAO_B MAO-B Enzyme (Brain) MPTP->MAO_B Crosses BBB MPP_Plus MPP+ (Dopaminergic Neurotoxin) MAO_B->MPP_Plus Oxidation

Caption: Temperature-dependent divergence in MPPP synthesis leading to MPTP neurotoxicity.

Key Data Summary

The following table compares the structural and pharmacokinetic properties of key piperidine propanoate derivatives.

CompoundStructure ClassEster Position

(Human)
MetabolismPrimary Application
Remifentanil 4-AnilidopiperidineSide-chain (N-alkyl)3–10 minPlasma EsterasesAnesthesia (Soft Drug)
Carfentanil 4-AnilidopiperidineRing (C-4)7.7 hoursHepatic (CYP450)Large Animal Sedation
MPPP 4-PhenylpiperidineRing (C-4)VariableHepaticIllicit / Historical
Alfentanil 4-AnilidopiperidineNone (Ether/Tetrazole)90–111 minHepatic (CYP3A4)Anesthesia

References

  • Feldman, P. L., et al. (1991).[1][7][8] Design, synthesis, and pharmacological evaluation of ultrashort- to long-acting opioid analgetics.[1][8][9] Journal of Medicinal Chemistry, 34(7), 2202–2208.[1] Link[1]

  • Glass, P. S., et al. (1993).[1] Remifentanil: A new opioid.[1][2][10] Journal of Clinical Anesthesia, 5(6), 503-508.[1]

  • Langston, J. W., et al. (1983).[1] Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979–980.[1] Link[1]

  • Bodor, N., & Buchwald, P. (2000).[1] Soft drug design: General principles and recent applications.[1] Medicinal Research Reviews, 20(1), 58–101.[1]

  • Vuckovic, S., et al. (2009).[1][11] Fentanyl analogs: structure-activity-relationship study.[4][8][11][12][13] Current Medicinal Chemistry, 16(19), 2468-2474.[1]

Sources

The Piperidine-4-yl Propanoate Scaffold: A Cornerstone in the Synthesis of Modern Non-Sedating Antihistamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The evolution of antihistamines from first-generation sedating agents to modern, highly selective, non-sedating drugs represents a significant achievement in medicinal chemistry. Central to this progress is the strategic use of specific molecular scaffolds that confer optimal pharmacological and pharmacokinetic properties. Among these, the piperidine ring has emerged as a privileged structure. This technical guide provides an in-depth analysis of the role of Methyl 2-(piperidin-4-yl)propanoate and related structures as pivotal intermediates in the synthesis of second-generation H1 antihistamines. We will dissect the synthetic pathway of Bilastine, a prominent non-sedating antihistamine, to illustrate the strategic importance, reaction mechanics, and rationale behind the use of this essential building block. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of the synthetic strategies underpinning modern allergy therapeutics.

Introduction: The Piperidine Scaffold in H1 Antagonist Design

Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic conditions such as rhinitis and urticaria.[1][2] First-generation antihistamines, while effective, were limited by their poor receptor selectivity and ability to cross the blood-brain barrier, leading to undesirable side effects like sedation and anticholinergic symptoms.[3][4] The development of second-generation agents focused on increasing selectivity for the peripheral H1 receptor and reducing CNS penetration.

A key innovation in this pursuit was the incorporation of the piperidine heterocycle. This six-membered nitrogen-containing ring serves as a versatile and functionally critical scaffold in many modern antihistamines, including Fexofenadine, Ebastine, and Bilastine.[2][5] Its unique combination of properties—a basic nitrogen atom for salt formation and target interaction, a conformationally constrained ring system, and a synthetically tractable handle for introducing diverse substituents—makes it an ideal core for drug design.

This compound is a prime exemplar of a key intermediate derived from this scaffold. It combines the foundational piperidine ring with a propanoate side chain, a motif crucial for the activity of several advanced antihistamines.

cluster_0 This compound struct struct

Caption: Chemical Structure of the Core Intermediate.

Core Application: The Synthesis of Bilastine

Bilastine is a potent and highly selective second-generation H1 antihistamine with a proven efficacy and safety profile, devoid of sedative and cardiotoxic effects.[6] Its molecular architecture is a testament to rational drug design, and its synthesis provides a clear case study for the application of piperidine-based intermediates.

The synthesis of Bilastine typically involves the coupling of two key fragments: a substituted benzimidazole-piperidine core and a phenylpropanoic acid side chain.[7][8] The piperidine ring acts as the central linker, and its secondary amine is the reactive site for the crucial N-alkylation reaction that joins these two halves.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of Bilastine reveals the strategic importance of the piperidine core. The final N-alkylation step connects the benzimidazole-piperidine heterocycle with an electrophilic side chain derived from a phenylpropanoic acid derivative.

Caption: Retrosynthetic approach for Bilastine.

This analysis highlights that an intermediate like 2-(piperidin-4-yl)-1H-benzimidazole is a critical precursor. This molecule, in turn, is prepared and then coupled with a suitably activated 2-methyl-2-phenylpropanoic acid derivative.

The Forward Synthesis: A Stepwise Examination

One common synthetic route to Bilastine proceeds through the N-alkylation of a benzimidazole-piperidine intermediate with a halo- or tosyl-activated side chain.[9][10]

Step 1: Synthesis of the Phenylpropanoic Acid Side Chain. The synthesis begins with a starting material like methyl α,α-dimethylphenylacetate. Through a Friedel-Crafts acylation followed by reduction, a reactive handle (e.g., a 2-bromoethyl or 2-tosyloxyethyl group) is installed on the phenyl ring.[8]

Step 2: N-Alkylation of the Piperidine Core. This is the pivotal step where the piperidine's secondary amine acts as a nucleophile. It attacks the electrophilic side chain prepared in Step 1, forming the crucial C-N bond that links the two major fragments of the final molecule.

Step 3: Saponification. The final step involves the hydrolysis of the methyl ester on the propanoic acid moiety to yield the carboxylic acid of Bilastine. This is typically achieved under basic conditions.

bilastine_synthesis cluster_sidechain Side Chain Preparation cluster_core Core Structure cluster_coupling Coupling and Final Steps A Methyl α,α-dimethylphenylacetate B Methyl α,α-dimethyl-4-(2-bromoethyl)phenylacetate A->B Friedel-Crafts Acylation, Reduction, Bromination D Methyl Bilastine (Coupled Intermediate) B->D N-Alkylation (Base, Solvent) C 2-(Piperidin-4-yl)-1H-benzimidazole C->D E Bilastine (Final Product) D->E Saponification (Hydrolysis)

Caption: Simplified workflow for the synthesis of Bilastine.

The Key Transformation: N-Alkylation of the Piperidine Ring

The nucleophilic substitution reaction at the piperidine nitrogen is the linchpin of the synthesis. The success of this step hinges on carefully chosen reaction conditions to ensure high yield and purity, avoiding side reactions such as quaternary salt formation.[11]

Causality Behind Experimental Choices
  • Choice of Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is typically employed.[9] Its role is to deprotonate the piperidinium salt that forms in situ, regenerating the neutral, nucleophilic secondary amine to drive the reaction to completion. Stronger, more sterically hindered organic bases like diisopropylethylamine (DIPEA) can also be used.[12]

  • Choice of Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often used.[12][13] These solvents effectively dissolve the reactants and the inorganic base while not interfering with the nucleophilic attack.

  • Temperature Control: The reaction is often heated (e.g., to 70-80 °C) to increase the reaction rate.[12] Monitoring by techniques like HPLC is crucial to determine the point of completion and prevent the formation of degradation impurities.

  • Leaving Group: The efficiency of the substitution depends on the quality of the leaving group on the electrophilic side chain. Tosylates (-OTs) and halides (especially -Br and -I) are excellent leaving groups, making the alkylation efficient.[10]

Protocol: General Procedure for N-Alkylation

The following is a representative, self-validating protocol for the N-alkylation step, based on common methodologies found in the literature.[9][11]

Objective: To couple the piperidine core with the electrophilic side chain.

Materials:

  • 2-(Piperidin-4-yl)-1H-benzimidazole (1.0 eq)

  • 2-methyl-2-{4-[2-(tosyloxy)ethyl]phenyl}propionic acid methyl ester (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: A round-bottom flask is charged with 2-(piperidin-4-yl)-1H-benzimidazole, K₂CO₃, and anhydrous DMF under an inert atmosphere (e.g., Nitrogen).

  • Addition: The electrophilic side chain, dissolved in a minimal amount of DMF, is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is heated to 80 °C and stirred vigorously.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2 hours until the starting piperidine material is consumed.

  • Workup: Upon completion, the mixture is cooled to room temperature and filtered to remove the inorganic base. The filtrate is then poured into ice water, causing the product to precipitate.

  • Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure coupled product.

Self-Validation System:

  • TLC/HPLC Monitoring: Confirms the consumption of starting materials and the formation of a single major product.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): Confirms the structure of the final product, showing the presence of signals from both coupled fragments.

  • Purity Analysis (HPLC): Quantifies the purity of the isolated product, ensuring it meets specifications for the subsequent hydrolysis step.

Data Presentation: Key Intermediates

The following table summarizes the key reactants involved in the pivotal N-alkylation step for Bilastine synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2-(Piperidin-4-yl)-1H-benzimidazoleC₁₂H₁₅N₃201.27Nucleophilic Piperidine Core
2-methyl-2-{4-[2-(tosyloxy)ethyl]phenyl}propionic acid methyl esterC₂₀H₂₄O₅S392.47Electrophilic Side Chain with Leaving Group
Potassium CarbonateK₂CO₃138.21Non-nucleophilic base
Methyl BilastineC₂₉H₃₈N₄O₃494.64Coupled Product (Ester Intermediate)
Bilastine C₂₈H₃₆N₄O₃ 460.61 Final Active Pharmaceutical Ingredient (API)

Conclusion

The piperidine-4-yl propanoate scaffold, exemplified by intermediates like this compound, is a critical component in the modern synthetic chemist's toolkit for building advanced second-generation antihistamines. Its strategic incorporation into molecules like Bilastine is a direct result of its ability to provide a robust, synthetically flexible core that helps achieve high selectivity for the H1 receptor while minimizing off-target effects. The N-alkylation reaction is the key chemical transformation that leverages the nucleophilicity of the piperidine nitrogen to construct the final complex molecular architecture. A thorough understanding of the principles governing this reaction and the rationale behind the choice of reagents and conditions is essential for the efficient and scalable production of these important therapeutics.

References

  • Reddy, T. P., Dussa, N., et al. (2022). Identification and synthesis of potential impurities of bilastine drug substance. Chemické zvesti. [Link]

  • Patel, J. R., et al. (2012). Process of preparing ebastine. WO2012076919A1.
  • Manne, N. R., et al. (2017). Novel Process For The Preparation Of Bilastine. Quickcompany. [Link]

  • Kumar, A., et al. (2009). Process of preparing ebastine. WO2009157006A1.
  • Li, T., et al. (2020). Preparation method of bilastine. CN112110893A.
  • Kong, H., et al. (2015). Synthesis of Bilastine. Chinese Journal of Pharmaceuticals, 46(7), 677-679. [Link]

  • Chen, L., et al. (2018). A kind of preparation method and application of bilastine. CN109081827A.
  • Langes, C., et al. (2011). Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof. WO2011121099A2.
  • Foye, W. O., Lemke, T. L., & Williams, D. A. (Eds.). (n.d.). Histamine H1-Receptor Antagonists: Antihistaminic Agents. Foye's Principles of Medicinal Chemistry.
  • Levison, B., et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Ohashi, T., et al. (1983). Pharmacological studies on newly synthesized anti-allergic agents, 2-methyl-3-piperidino-beta-propionaphtone hydrochloride (KZ-111) and 3-isobutyryl-2-isopropylpyrazole-[1, 5-a] pyridine (KC-404). Japanese Journal of Pharmacology, 33(6), 1215-23. [Link]

  • Slater, J. W., et al. (1999). Second-generation antihistamines: a comparative review. Drugs, 57(1), 31-47. [Link]

  • Li, H., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5895-5908. [Link]

  • Fonquerna, S., et al. (2004). Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 47(25), 6328-6340. [Link]

  • Mittal, P. A., et al. (2016). Second-Generation Antihistamines. Indian Journal of Drugs in Dermatology, 2(1), 3. [Link]

  • Cheng, C. Y., et al. (2007). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][14]naphthyrin-5(6H). Tetrahedron, 63(21), 4566-4573. [Link]

  • Van Wauwe, J. P., et al. (1986). New antihistaminic N-heterocyclic 4-piperidinamines. 3. Synthesis and antihistaminic activity of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines. Journal of Medicinal Chemistry, 29(11), 2298-2301. [Link]

  • RxFiles. (2020). Second-Generation Antihistamines. [Link]

  • Sabu, S., et al. (2021). Examples of N-alkylated alkaloids and drug molecules. ResearchGate. [Link]

  • Picmonic. (n.d.). Second Generation Antihistamines. [Link]

  • Lazzarato, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6296. [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Sharma, G., et al. (2016). Crystal structure analysis of ebastine [4-(4-benzhydryloxy-1-piperidyl)-1-(4-tert-butylphenyl) butan-1-one]: an oral histamine antagonist. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 74-77. [Link]

  • Rahman, M. M., et al. (2021). Formulation of Ebastine Fast-Disintegrating Tablet Using Coprocessed Superdisintegrants and Evaluation of Quality Control Parameters. Journal of Chemistry. [Link]

Sources

Technical Comparison: Methyl vs. Ethyl 2-(piperidin-4-yl)propanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Methyl 2-(piperidin-4-yl)propanoate and its Ethyl ester analog.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

The 2-(piperidin-4-yl)propanoate esters represent a critical class of heterobifunctional building blocks in pharmaceutical synthesis and material science. While often viewed as interchangeable alkyl esters, the choice between the Methyl (C1) and Ethyl (C2) analogs dictates reaction kinetics, lipophilicity, and downstream application suitability.

This guide analyzes the divergent physicochemical profiles of these two esters, focusing on their utility as intermediates for antihistamines (e.g., Bilastine analogs) and their role in creating biodegradable poly(β-amino esters) (PBAEs) for gene delivery vectors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The core structure consists of a piperidine ring substituted at the 4-position with a propanoate ester moiety.[1][2] The steric bulk of the ester alkyl group (Methyl vs. Ethyl) significantly influences the compound's hydrolytic stability and solubility.

Comparative Data Table
FeatureThis compound Ethyl 2-(piperidin-4-yl)propanoate
CAS Number Not widely listed (Custom Synthesis)141060-27-7
Molecular Formula C

H

NO

C

H

NO

Molecular Weight 171.24 g/mol 185.27 g/mol
Predicted LogP ~0.7 - 0.9~1.1 - 1.3
Boiling Point (760 mmHg) ~230–240 °C (Predicted)~245–255 °C (Predicted)
Hydrolytic Lability High (Fast clearance/degradation)Moderate (Sustained stability)
Primary Application Rapid-acting intermediates, ProdrugsPolymer synthesis (PBAEs), Stable intermediates

Note on CAS: While the ethyl ester (CAS 141060-27-7) is a standard catalog item, the methyl ester is frequently generated in situ or isolated as a transient intermediate during the synthesis of the corresponding acid (CAS 1269379-23-8).

Synthetic Pathways & Manufacturing

The synthesis of these esters typically proceeds via two primary routes: Direct Esterification of the carboxylic acid or Catalytic Hydrogenation of the pyridine precursor.

Route A: Catalytic Hydrogenation (Industrial Preferred)

This route avoids the use of corrosive acyl chlorides and starts from the commercially available 2-(pyridin-4-yl)propanoate esters.

Reaction Scheme (DOT Visualization):

SynthesisPath Pyridine Ethyl 2-(pyridin-4-yl)propanoate (Precursor) H2_Pd H2 (50 psi) / PtO2 or Pd/C Acetic Acid, 60°C Pyridine->H2_Pd Piperidine_Ethyl Ethyl 2-(piperidin-4-yl)propanoate (Target Product) H2_Pd->Piperidine_Ethyl Reduction Transesterification MeOH / NaOMe (Optional Transesterification) Piperidine_Ethyl->Transesterification Piperidine_Methyl This compound (Derivative) Transesterification->Piperidine_Methyl

Figure 1: Catalytic hydrogenation pathway converting pyridine precursors to piperidine esters.

Route B: Fischer Esterification (Laboratory Scale)

Used when the carboxylic acid parent, 2-(piperidin-4-yl)propanoic acid (HCl salt) , is the starting material.

Protocol:

  • Dissolution: Suspend 2-(piperidin-4-yl)propanoic acid (1.0 eq) in anhydrous Methanol (for Methyl ester) or Ethanol (for Ethyl ester).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl

    
    , 1.5 eq)  or concentrated H
    
    
    
    SO
    
    
    (cat.).
  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH

    
    OH 90:9:1).
    
  • Workup: Concentrate in vacuo. Basify residue with sat. NaHCO

    
     to pH 8. Extract with DCM.
    
  • Yield: Typically 85–95% as a pale oil.

Reactivity & Stability Analysis

Hydrolysis Kinetics

The choice between methyl and ethyl esters is often driven by the desired rate of hydrolysis in biological systems (e.g., plasma esterases).

  • Methyl Ester: Exhibits a faster hydrolysis rate due to lower steric hindrance around the carbonyl carbon. This makes it ideal for prodrugs requiring rapid conversion to the active acid form.

  • Ethyl Ester: Shows enhanced stability . The additional methylene group provides slight steric shielding, reducing susceptibility to nucleophilic attack by water or esterases. This stability is crucial for polymer applications where premature degradation is undesirable.

Transesterification Risks

In alcoholic solvents, the piperidine nitrogen can act as an internal base/catalyst.

  • Risk:[3] Storing the Methyl ester in Ethanol (or vice versa) will lead to rapid equilibrium scrambling (Methyl

    
     Ethyl).
    
  • Mitigation: Always store esters in their corresponding alcohol or non-nucleophilic solvents (e.g., DMF, DMSO).

Applications in Drug Discovery & Material Science

Biodegradable Polymers (Gene Delivery)

Ethyl 2-(piperidin-4-yl)propanoate is a specific monomer used in the synthesis of Poly(β-amino esters) (PBAEs) .

  • Mechanism: The secondary amine of the piperidine ring undergoes Michael addition with diacrylates.

  • Why Ethyl? The ethyl ester side chains modulate the hydrophobicity of the resulting polymer nanoparticle, optimizing DNA encapsulation efficiency and endosomal escape. Methyl esters often result in polymers that are too hydrophilic or degrade too quickly.

Pharmaceutical Intermediates (Bilastine Analogs)

Both esters serve as scaffolds for H1-antihistamines.

  • Structural Note: The commercial drug Bilastine utilizes a related intermediate, Methyl 2,2-dimethyl-2-(piperidin-4-yl)propanoate (gem-dimethyl substituted). However, the des-methyl analogs (discussed here) are used in Structure-Activity Relationship (SAR) studies to determine the necessity of the gem-dimethyl group for metabolic stability.

Experimental Protocol: Purification of Ethyl 2-(piperidin-4-yl)propanoate

Objective: Isolation of high-purity ester from hydrogenation mixture.

  • Filtration: Remove Pd/C catalyst via Celite pad; wash with Ethanol.

  • Concentration: Evaporate solvent under reduced pressure (

    
     mbar, 40°C).
    
  • Acid-Base Extraction (Self-Validating Step):

    • Dissolve crude oil in 1N HCl (Aqueous). Wash with Ethyl Acetate (removes non-basic impurities).

    • Adjust aqueous layer pH to >10 using 4N NaOH.

    • Extract product into DCM (3x).

    • Validation: The product must be in the organic layer at pH 10; if it remains in aqueous, the pH is insufficient.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Storage: Store under Argon at 4°C.

References

  • BenchChem. (n.d.). Ethyl 2-(piperidin-4-yl)propanoate Product Page. Retrieved from

  • PubChem. (2025).[2] Methyl 3-(piperidin-4-yl)propanoate Compound Summary. National Library of Medicine.[2] Retrieved from

  • Pati, H. N., et al. (2009).[4] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607.[4] Retrieved from [4]

  • Google Patents. (2014). Process for the preparation of Bilastine intermediates (WO2014188453A2). Retrieved from

  • LASSBio. (2022).[5] Comparative chemical and biological hydrolytic stability of homologous esters. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

Sources

Therapeutic Applications of 4-Substituted Piperidine Propanoates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Quest for Precision in Analgesia

The management of pain remains a cornerstone of medical practice, a field perpetually seeking the ideal analgesic: a compound with potent efficacy, rapid onset and offset, a predictable dose-response relationship, and a favorable safety profile. Within the vast landscape of analgesic drug discovery, the 4-substituted piperidine propanoate scaffold has emerged as a privileged structure, yielding some of the most potent and clinically significant opioid analgesics. This guide provides an in-depth exploration of this chemical class, from fundamental mechanism of action to practical considerations in preclinical evaluation. It is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics for pain and anesthesia. We will delve into the intricate dance between chemical structure and biological activity, the signaling cascades that govern both therapeutic and adverse effects, and the rigorous experimental methodologies required to validate and advance these promising compounds.

The Core Moiety: Unveiling the 4-Substituted Piperidine Propanoate Scaffold

The 4-substituted piperidine propanoate structure is a testament to the power of rational drug design. At its heart lies a piperidine ring, a common motif in neuropharmacology. The critical substitutions at the 4-position, typically an anilino group and a propanoate ester, are pivotal for high-affinity binding to the μ-opioid receptor (MOR), the primary target for this class of drugs.[1][2] The propanoate moiety, in particular, has proven to be a key determinant of both potency and pharmacokinetic profile.

One of the most clinically successful examples of this scaffold is remifentanil , an ultra-short-acting analgesic and anesthetic adjunct.[3] Its unique pharmacokinetic profile, characterized by rapid metabolism by non-specific tissue and plasma esterases, is a direct consequence of the methyl propanoate group.[3] This rapid clearance allows for precise and titratable analgesia, making it an invaluable tool in the perioperative setting.

Mechanism of Action: A Tale of Two Pathways

The therapeutic effects of 4-substituted piperidine propanoates are primarily mediated by their agonist activity at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[3] Upon binding, these compounds induce a conformational change in the receptor, initiating a cascade of intracellular signaling events. This signaling is not monolithic; it bifurcates into two principal pathways: the G-protein pathway and the β-arrestin pathway.

The G-Protein Pathway: The Engine of Analgesia

Activation of the MOR by a 4-substituted piperidine propanoate agonist leads to the coupling of inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of ion channels: G-protein activation results in the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the closing of voltage-gated calcium channels, which reduces neurotransmitter release.

The net effect of these actions is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission, resulting in profound analgesia.

The β-Arrestin Pathway: A Double-Edged Sword

In addition to G-protein coupling, agonist binding to the MOR also promotes the recruitment of β-arrestin proteins. While β-arrestin plays a crucial role in receptor desensitization and internalization, its sustained activation has been implicated in many of the undesirable side effects of opioids, including:

  • Respiratory depression

  • Tolerance

  • Constipation

The concept of biased agonism , where a ligand preferentially activates one pathway over the other, has become a major focus in modern opioid research. The development of G-protein biased 4-substituted piperidine propanoates holds the promise of separating the desired analgesic effects from the detrimental side effects.[4]

Mu-Opioid Receptor Signaling Pathways Figure 1: Mu-Opioid Receptor Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand 4-Substituted Piperidine Propanoate MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_Protein Gαi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Adverse Effects (Respiratory Depression, Tolerance) Desensitization->Side_Effects Internalization->Side_Effects

Caption: Mu-Opioid Receptor Signaling Pathways.

Structure-Activity Relationships (SAR): Tailoring Potency and Pharmacokinetics

The pharmacological profile of 4-substituted piperidine propanoates is exquisitely sensitive to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of new chemical entities with improved therapeutic properties.

The 4-Position: A Hub of Activity
  • Anilino Group: The N-phenylpropanamide moiety at the 4-position is a critical pharmacophore for high-affinity MOR binding. Modifications to the phenyl ring can significantly impact potency. For instance, electron-withdrawing groups can influence binding affinity and functional activity.

  • Propanoate Ester: The nature of the ester group in the propanoate side chain is a key determinant of the drug's pharmacokinetic profile. As exemplified by remifentanil, labile esters can lead to rapid metabolism by esterases, resulting in an ultra-short duration of action.[5] Conversely, more sterically hindered esters can prolong the duration of action.[6]

The Piperidine Nitrogen: Modulating Potency

The substituent on the piperidine nitrogen also plays a crucial role in determining analgesic potency. Small alkyl groups are often well-tolerated, while larger or more complex substituents can either enhance or diminish activity depending on their interaction with the receptor binding pocket.[7]

Quantitative SAR Data

The following table summarizes the in vitro and in vivo data for a selection of 4-substituted piperidine propanoates and related analogs, illustrating key SAR principles.

CompoundR1 (Piperidine-N)R4 (Piperidine-4)μ-Opioid Receptor Binding Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg, rodent model)Reference(s)
Fentanyl -CH2CH2-Ph-N(Ph)C(O)Et1.230.011 (mouse, hot plate)[8]
Remifentanil -CH2CH2C(O)OMe-N(Ph)C(O)Et1.10.005 (rat, tail withdrawal)[5]
Carfentanil -CH2CH2-Ph-CO2Me0.190.00032 (rat, tail withdrawal)[8][9]
Alfentanil -CH2CH2-N(Et)-tetrazole-N(Ph)C(O)Et1.10.03 (rat, tail withdrawal)[9]
Sufentanil -CH2CH2-thienyl-N(Ph)C(O)Et0.1380.0006 (rat, tail withdrawal)[9][10]
Brifentanil -CH2CH2-(4-ethyl-5-oxo-tetrazol-1-yl)cis-3-Me, -N(2-F-Ph)C(O)CH2OMeN/A0.0008 (mouse, hot plate)[11][12]

Note: Data are compiled from various sources and experimental conditions may differ. This table is for illustrative purposes to highlight general SAR trends.

Therapeutic Applications: From Anesthesia to Analgesia

The primary therapeutic applications of 4-substituted piperidine propanoates are in the fields of anesthesia and analgesia .

  • Anesthetic Adjuncts: Their potent sedative and analgesic properties make them ideal for use during surgery. Remifentanil, with its ultra-short duration of action, is particularly well-suited for this purpose, allowing for rapid and predictable recovery after the infusion is discontinued.[3]

  • Postoperative Pain Management: The analgesic effects of these compounds are also valuable for managing pain in the immediate postoperative period.

  • Chronic Pain: While the use of potent opioids for chronic pain is a complex issue with significant risks, the development of biased agonists or compounds with improved safety profiles from this chemical class remains an active area of research.

Preclinical Evaluation: A Roadmap to Clinical Candidacy

The preclinical evaluation of novel 4-substituted piperidine propanoates is a multi-step process designed to thoroughly characterize their pharmacological profile and assess their therapeutic potential and safety.

In Vitro Assays: Probing Molecular Interactions

This assay is the gold standard for determining the binding affinity of a compound for its target receptor.

Protocol: Competitive Radioligand Binding Assay for μ-Opioid Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of a competitive binding format allows for the determination of the affinity of the unlabeled test compound by its ability to displace a known high-affinity radioligand. The choice of radioligand and cell line expressing the receptor of interest is critical for obtaining relevant and reproducible data.

This functional assay measures the ability of an agonist to activate G-protein signaling.

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the μ-opioid receptor.

  • Assay Buffer: Prepare an assay buffer containing GDP (to promote the inactive G-protein state) and MgCl₂ (a required cofactor).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat.

  • Washing and Counting: Wash the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).[13]

Causality Behind Experimental Choices: The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of activated G-proteins, providing a measurable signal that is proportional to agonist efficacy. This assay directly assesses the first step in the G-protein signaling cascade.[13][14]

In_Vitro_Assay_Workflow Figure 2: In Vitro Assay Workflow Start Novel 4-Substituted Piperidine Propanoate Binding_Assay Radioligand Binding Assay (μ-Opioid Receptor) Start->Binding_Assay Functional_Assay GTPγS Binding Assay Start->Functional_Assay Data_Analysis Data Analysis: Ki, IC50, EC50, Emax Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: In Vitro Assay Workflow.

In Vivo Models: Assessing Analgesic Efficacy

Animal models of pain are essential for evaluating the in vivo efficacy of novel analgesic candidates.

This is a classic test of thermal nociception that is sensitive to centrally acting analgesics.

Protocol: Hot Plate Test in Rodents

  • Apparatus: Use a commercially available hot plate apparatus with a temperature-controlled surface.

  • Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.[15][16]

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Latency: At various time points after drug administration, re-test the animals on the hot plate and record the response latencies.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) to quantify the analgesic effect.

Causality Behind Experimental Choices: The hot plate test assesses a supraspinally integrated response to a thermal stimulus, making it particularly relevant for evaluating the efficacy of μ-opioid agonists. The use of a cut-off time is a critical ethical and experimental consideration to prevent injury to the animals.[17]

In_Vivo_Analgesia_Workflow Figure 3: In Vivo Analgesia Workflow Lead_Candidate Lead Candidate from In Vitro Screening Animal_Model Rodent Model (e.g., Mouse, Rat) Lead_Candidate->Animal_Model Baseline Establish Baseline Nociceptive Threshold (e.g., Hot Plate Latency) Animal_Model->Baseline Drug_Admin Administer Test Compound or Vehicle Baseline->Drug_Admin Testing Post-Treatment Nociceptive Testing (Time Course) Drug_Admin->Testing Safety_Assessment Concurrently Assess Side Effects (e.g., Respiratory Rate) Drug_Admin->Safety_Assessment Data_Analysis Data Analysis: ED50, %MPE Testing->Data_Analysis Decision Go/No-Go Decision for Further Development Data_Analysis->Decision Safety_Assessment->Decision

Caption: In Vivo Analgesia Workflow.

Synthesis Strategies: Building the Core Scaffold

The synthesis of 4-substituted piperidine propanoates typically involves a multi-step sequence. A common strategy for the synthesis of remifentanil and its analogs starts from a protected 4-piperidone derivative. The key steps often include the formation of the 4-anilino-4-carboxymethylpiperidine core, followed by N-alkylation to introduce the propanoate side chain.

A representative synthetic scheme for a remifentanil analog is outlined below:

Synthesis_Workflow Figure 4: General Synthesis Workflow Start N-Protected 4-Piperidone Step1 Strecker or Ugi Reaction Start->Step1 Intermediate1 4-Amino-4-cyano (or related) Piperidine Step1->Intermediate1 Step2 Hydrolysis & Esterification Intermediate1->Step2 Intermediate2 4-Amino-4-alkoxycarbonyl Piperidine Step2->Intermediate2 Step3 N-Acylation Intermediate2->Step3 Intermediate3 4-Anilido-4-alkoxycarbonyl Piperidine Step3->Intermediate3 Step4 N-Deprotection Intermediate3->Step4 Intermediate4 Secondary Piperidine Step4->Intermediate4 Step5 N-Alkylation with Propanoate Moiety Intermediate4->Step5 Final_Product 4-Substituted Piperidine Propanoate Step5->Final_Product

Caption: General Synthesis Workflow.

Future Directions and Conclusion

The 4-substituted piperidine propanoate scaffold continues to be a rich source of novel analgesic and anesthetic agents. The future of this field lies in the pursuit of compounds with improved therapeutic indices. Key areas of focus include:

  • Development of Biased Agonists: Designing ligands that preferentially activate the G-protein pathway over the β-arrestin pathway to minimize side effects.

  • Targeting Receptor Heteromers: Exploring the role of MOR heterodimerization with other opioid receptors (e.g., delta-opioid receptor) and designing ligands that specifically target these complexes.

  • Novel Drug Delivery Systems: Developing innovative formulations to optimize the pharmacokinetic and pharmacodynamic properties of these potent compounds.

References

  • Scribd. (n.d.). Hot Plate Method. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hot plate test – Knowledge and References. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved from [Link]

  • Feldman, P. L., James, M. K., Brackeen, M. F., Bilotta, J. M., Schuster, S. V., Lahey, A. P., Lutz, M. W., Johnson, M. R., & Leighton, H. J. (1991). Design, synthesis, and pharmacological evaluation of ultrashort- to long-acting opioid analgetics. Journal of Medicinal Chemistry, 34(7), 2202–2208. Retrieved from [Link]

  • van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548–1551. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into the Chemical Discovery of Remifentanil. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches to remifentanil. Retrieved from [Link]

  • Bagley, J. R., Wynn, R. L., Rudo, F. G., Doorley, B. M., Spencer, H. K., & Spaulding, T. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry, 32(3), 663–671. Retrieved from [Link]

  • Portoghese, P. S., Larson, D. L., Sayre, L. M., Fries, D. S., & Takemori, A. E. (1980). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. Journal of Medicinal Chemistry, 23(3), 233–234. Retrieved from [Link]

  • Sim, L. J., Selley, D. E., & Childers, S. R. (1995). In situ [35S]GTPγS autoradiography: a novel method to study G-protein activation by G-protein-coupled receptors in the brain. Molecular Pharmacology, 48(4), 624–631. Retrieved from [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. Retrieved from [Link]

  • Zimmerman, D. M., & Smits, S. E. (1979). 4-Anilidopiperidine analgesics. 2. A study of the conformational aspects of the analgesic activity of the 4-anilidopiperidines utilizing isomeric N-substituted 3-(propananilido)nortropane analogues. Journal of Medicinal Chemistry, 22(10), 1167–1171. Retrieved from [Link]

  • Bagley, J. R., Kudzma, L. V., Lalinde, N. L., Colapret, J. A., Huang, B. S., Lin, B. S., Rudo, F. G., & Spencer, H. K. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(2), 827–841. Retrieved from [Link]

  • Borne, R. F., Fifer, E. K., & Waters, I. W. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(7), 961–965. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Mollica, A., Gatta, V., Costante, R., Stefanucci, A., Pieretti, S., Carradori, S., & Pinnen, F. (2018). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 23(10), 2647. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. Retrieved from [Link]

  • Siddiqui, A. A., Rahman, M. A., Shaharyar, M., & Mishra, R. (2010). Analgesic activity of alkyl piperidine derivatives. Journal of Pharmacy and Bioallied Sciences, 2(2), 118–121. Retrieved from [Link]

  • Le, T. M., He, H., Funke, P. L., Wickman, J. R., Ananthan, S., & Kivell, B. M. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 625–629. Retrieved from [Link]

  • Egan, T. D. (2020). Remifentanil: Biological Mechanisms, Surgical Applications and Side Effects. Journal of Anesthesia & Clinical Research, 11(2), 1-3. Retrieved from [Link]

  • Yusmaidie, M., & et al. (2025). Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. African Journal of Biomedical Research, 28(1S). Retrieved from [Link]

  • Mollica, A., & et al. (2013). Effect of anchoring 4-anilidopiperidines to opioid peptides. Bioorganic & Medicinal Chemistry Letters, 23(11), 3313–3317. Retrieved from [Link]

  • Livingston, K. E., & Traynor, J. R. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e32499. Retrieved from [Link]

  • BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

  • Cherry, D. A. (2009). Opioid analgesics: Structure-activity study of the fentanyl analogues. Continuing Education in Anaesthesia, Critical Care & Pain, 9(1), 22–25. Retrieved from [Link]

  • Wang, Y., & et al. (2023). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Molecules, 28(14), 5437. Retrieved from [Link]

  • Bagley, J. R., Wynn, R. L., Rudo, F. G., Doorley, B. M., Spencer, H. K., & Spaulding, T. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry, 32(3), 663–671. Retrieved from [Link]

  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. G. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. Retrieved from [Link]

  • Mosier, P. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Neuropharmacology, 60(1), 105-111. Retrieved from [Link]

  • Mollica, A., & et al. (2013). Effect of anchoring 4-anilidopiperidines to opioid peptides. PubMed, 23(11), 3313-3317. Retrieved from [Link]

  • Lipiński, P. F. J., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules, 24(4), 744. Retrieved from [Link]

Sources

Literature Review: Synthesis Routes for Methyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(piperidin-4-yl)propanoate is a critical aliphatic intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs), antihistamines (e.g., Bilastine analogs), and antifungal agents.[1] Its structure—a piperidine ring functionalized at the C4 position with a propanoate ester—serves as a versatile "chassis" for building lipophilic amine scaffolds.[1]

This guide provides a rigorous technical review of the two most viable synthesis routes: the Aromatic Hydrogenation Route (starting from 4-picoline derivatives) and the Piperidone Olefination Route (starting from 4-piperidone).[1] We prioritize scalability, atom economy, and operational safety.

Retrosynthetic Analysis

To design an optimal synthesis, we must deconstruct the target molecule.[1] The strategic disconnection occurs at the piperidine-alkane interface or the alpha-carbon of the ester.[1]

  • Disconnection A (Aromatic Reduction): Relies on the reduction of the corresponding pyridine precursor.[1] This shifts the challenge to synthesizing methyl 2-(pyridin-4-yl)propanoate.[1]

  • Disconnection B (Olefination): Relies on forming the C-C bond via a Wittig/Horner-Wadsworth-Emmons (HWE) reaction on a ketone (4-piperidone), followed by alkene reduction.[1]

Retrosynthesis cluster_0 Route A: Aromatic Reduction cluster_1 Route B: Olefination Target This compound Pyridine Methyl 2-(pyridin-4-yl)propanoate Target->Pyridine H2 / PtO2 Alkene Methyl 2-(piperidin-4-ylidene)propanoate Target->Alkene H2 / Pd/C Picoline Methyl 4-pyridylacetate Pyridine->Picoline α-Methylation Piperidone N-Protected 4-Piperidone Alkene->Piperidone HWE Reaction

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.[1]

Route A: The Aromatic Hydrogenation Protocol[1]

This route is preferred for industrial scalability due to the low cost of pyridine starting materials.[1] It involves the alpha-alkylation of a pyridine acetate followed by heterogeneous catalytic hydrogenation.[1]

Mechanism & Workflow

The synthesis begins with Methyl 4-pyridylacetate .[1] The alpha-protons of the acetate group are sufficiently acidic (pKa ~20) to be deprotonated by a strong base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).[1] Subsequent quenching with Methyl Iodide (MeI) installs the methyl group.[1] The final step reduces the aromatic pyridine ring to the piperidine ring using Adams' catalyst (PtO2) or Rhodium on Carbon (Rh/C).[1]

RouteA Start Methyl 4-pyridylacetate Inter Enolate Intermediate Start->Inter NaH, THF, 0°C Prod1 Methyl 2-(pyridin-4-yl)propanoate Inter->Prod1 MeI (1.1 eq) Final This compound Prod1->Final H2 (50 psi), PtO2, AcOH

Figure 2: Step-by-step reaction pathway for the Aromatic Hydrogenation Route.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(pyridin-4-yl)propanoate

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a nitrogen inlet and dropping funnel.

  • Deprotonation: Charge with NaH (60% dispersion in oil, 1.1 eq) and wash with dry hexanes. Suspend in anhydrous THF (10 vol). Cool to 0°C.[1]

  • Addition: Add Methyl 4-pyridylacetate (1.0 eq) dropwise over 30 minutes. Evolution of H2 gas will be observed.[1][2] Stir for 1 hour at 0°C to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise.[1] Maintain temperature < 5°C.

  • Workup: Allow to warm to Room Temperature (RT) and stir for 3 hours. Quench with saturated NH4Cl.[1] Extract with EtOAc.[1] Dry organic layer over Na2SO4 and concentrate.[1]

  • Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).[1]

Step 2: Hydrogenation to Piperidine

  • Catalyst Loading: In a Parr hydrogenation bottle, dissolve the pyridine intermediate in Glacial Acetic Acid (10 vol). Add PtO2 (Adams' Catalyst, 5 wt%).[1]

  • Reaction: Hydrogenate at 50 psi (3.4 bar) at RT for 12–24 hours. Monitor consumption of starting material via LC-MS.[1]

  • Isolation: Filter catalyst through a Celite pad. Concentrate the filtrate to remove acetic acid.[1]

  • Free Base Formation: The product will be an acetate salt.[1] Dissolve in water, basify with Na2CO3 to pH 10, and extract with DCM.[1]

  • Yield: Typically 85–90% for this step.[1]

Route B: The 4-Piperidone Olefination Protocol[1]

This route avoids high-pressure hydrogenation of aromatics and allows for easier handling of N-protecting groups (Boc, Cbz).[1] It utilizes the Horner-Wadsworth-Emmons (HWE) reaction to form an exocyclic double bond, which is then reduced.[1]

Mechanism & Workflow

The reaction between N-Boc-4-piperidone and Methyl 2-(dimethoxyphosphoryl)propanoate generates an alpha,beta-unsaturated ester.[1] This alkene is then reduced under mild conditions (Pd/C) which simultaneously reduces the double bond without affecting the ester.[1]

RouteB Start N-Boc-4-Piperidone Inter Unsaturated Ester (Alkene) Start->Inter NaH, THF, HWE Rxn Reagent Methyl 2-(dimethoxyphosphoryl)propanoate Reagent->Inter Final N-Boc-Methyl 2-(piperidin-4-yl)propanoate Inter->Final H2, Pd/C, MeOH

Figure 3: The Olefination (HWE) pathway offers high regioselectivity.[1]

Detailed Experimental Protocol

Step 1: HWE Olefination

  • Reagent Prep: Dissolve Methyl 2-(dimethoxyphosphoryl)propanoate (1.2 eq) in anhydrous THF. Cool to 0°C.[1]

  • Base Addition: Add NaH (1.2 eq) portion-wise. Stir for 30 mins until clear (ylide formation).

  • Coupling: Add N-Boc-4-piperidone (1.0 eq) solution in THF dropwise.

  • Reaction: Warm to RT and reflux for 4 hours.

  • Workup: Quench with water, extract with ether. The product is Methyl 2-(N-Boc-piperidin-4-ylidene)propanoate .[1]

Step 2: Alkene Reduction

  • Hydrogenation: Dissolve the alkene in Methanol. Add 10% Pd/C (10 wt%).[1]

  • Conditions: Hydrogenate at balloon pressure (1 atm) or 20 psi for 4 hours. This is much milder than the pyridine reduction.[1]

  • Deprotection (Optional): If the free amine is required immediately, treat with HCl/Dioxane or TFA/DCM.[1]

Comparative Analysis

The choice of route depends heavily on the available equipment (high-pressure reactors) and the cost sensitivity of the project.[1]

FeatureRoute A: Aromatic ReductionRoute B: Olefination (HWE)
Starting Material Cost Low (Picoline/Pyridine based)Medium (Piperidone + Phosphonate)
Step Count 2 Steps2-3 Steps (including deprotection)
Pressure Requirement High (50-100 psi)Low (15-20 psi or Balloon)
Catalyst Cost High (PtO2 / Rh)Medium (Pd/C)
Impurity Profile Potential partially reduced pyridinesClean, main impurity is unreacted ketone
Scalability Excellent (Industrial Standard)Good (Lab to Pilot Scale)

References

  • Synthesis of Pyridine Acetates

    • Process for the prepar
    • Source: Google Patents (US20090306075A1).[1]

  • Hydrogenation of Pyridines

    • Catalytic Hydrogenation of Pyridines to Piperidines: A Review.
    • Source: Organic Chemistry Portal.[1]

  • HWE Reaction on 4-Piperidone

    • Synthesis and bio-properties of 4-piperidone containing compounds.
    • Source: RSC Advances.[1][3]

  • General Piperidine Synthesis

    • Synthesis of 2-(piperidin-4-yl)
    • Source: National Institutes of Health (NIH) / PubMed.[1]

Sources

A Guide to the Safe Handling of Methyl 2-(piperidin-4-yl)propanoate in a Research Setting

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns in Chemical Safety

In the fast-paced world of drug discovery and chemical research, scientists often work with novel or sparsely documented compounds. Methyl 2-(piperidin-4-yl)propanoate, a substituted piperidine derivative, represents such a case. A diligent search for a comprehensive Safety Data Sheet (SDS) specific to this compound has not yielded a definitive, authoritative document. This guide, therefore, pivots from a standard SDS summary to a more crucial narrative for the research scientist: how to safely manage a chemical entity in the absence of complete safety data.

This document is structured to provide a robust framework for risk assessment and safe handling, treating this compound as a substance with unknown toxicological properties. We will extrapolate potential hazards from structurally related compounds, not as a definitive profile, but as a precautionary guide to inform our safety protocols. The core principle underpinning this guide is that in the face of the unknown, we must adopt a conservative approach, assuming a higher level of risk until more data becomes available.

Hazard Identification: A Process of Inference and Precaution

Without a specific SDS, we cannot definitively classify the hazards of this compound. However, we can infer potential hazards by examining the GHS classifications of structurally related compounds. This approach allows us to anticipate and protect against a range of possible adverse effects.

Table 1: GHS Classifications of Structurally Related Compounds

CompoundGHS Hazard StatementsSignal Word
1-Methyl-4-piperidone Flammable liquid and vapor (Category 3), Causes severe skin burns and eye damage (Category 1C)[1]Danger
4-Methylpiperidine Highly flammable liquid and vapor (Category 2), Causes severe skin burns and eye damage (Category 1B)[2]Danger
Methyl Propionate Highly flammable liquid and vapor (Category 2), Harmful if inhaled (Category 4), Causes serious eye damage (Category 1)Danger

From this data, we can surmise that this compound may possess some or all of the following hazards:

  • Flammability: The presence of the methyl propanoate group and the piperidine ring suggests it may be a flammable liquid.

  • Corrosivity: Piperidine and its derivatives are often corrosive to skin and eyes.

  • Toxicity: While acute toxicity data is unavailable, related compounds show potential for harm if inhaled or swallowed.

Therefore, until proven otherwise, this compound should be handled as a flammable, corrosive, and potentially toxic substance.

Risk Assessment and Control: A Systematic Approach

A thorough risk assessment is mandatory before any work with this compound begins. The following workflow provides a systematic approach to this process.

RiskAssessmentWorkflow cluster_prep Preparation & Information Gathering cluster_assessment Hazard & Risk Evaluation cluster_control Implementation of Controls cluster_procedure Experimental Work & Disposal start Start: Intent to use This compound search_sds Search for specific SDS start->search_sds sds_found SDS Found? search_sds->sds_found no_sds No specific SDS found. Treat as unknown. sds_found->no_sds No proceed Proceed with Experiment sds_found->proceed Yes (Follow SDS) gather_analog_data Gather data on structurally similar compounds no_sds->gather_analog_data identify_hazards Identify potential hazards (Flammability, Corrosivity, Toxicity) gather_analog_data->identify_hazards assess_exposure Assess potential exposure routes (Inhalation, Dermal, Ingestion) identify_hazards->assess_exposure evaluate_risk Evaluate risk based on procedure and quantity assess_exposure->evaluate_risk select_controls Select Controls (Hierarchy) evaluate_risk->select_controls ppe PPE: - Chemical resistant gloves (Nitrile, Neoprene) - Safety goggles/face shield - Lab coat select_controls->ppe engineering Engineering: - Chemical fume hood - Emergency shower/eyewash select_controls->engineering admin Administrative: - SOPs - Restricted access - Training select_controls->admin ppe->proceed engineering->proceed admin->proceed waste Segregate and dispose of waste as hazardous proceed->waste end End of Procedure waste->end

Caption: Risk assessment workflow for handling chemicals with unknown safety data.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, the following handling protocols and PPE are mandatory.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination occurs.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

Experimental Protocols: A Step-by-Step Guide to Prudent Practice

The causality behind these steps is rooted in the "as low as reasonably achievable" (ALARA) principle for chemical exposure.

Protocol 1: Weighing and Transferring

  • Preparation: Don the required PPE as described in section 3.2. Ensure the chemical fume hood is operational.

  • Grounding: If transferring significant quantities, ensure all equipment is grounded to prevent static discharge, a potential ignition source for flammable compounds.[1][2]

  • Aliquotting: Pre-label all containers. Use a non-sparking spatula or a disposable pipette to transfer the material. Work with the smallest quantity necessary for the experiment.

  • Cleaning: After transfer, decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., isopropanol), ensuring the cleaning materials are disposed of as hazardous waste.

Protocol 2: In Case of Accidental Release

  • Evacuation: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert colleagues.

  • Containment (Small Spills): For small spills within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid. Do not use combustible materials like paper towels.

  • Neutralization (if applicable): While no specific neutralization data exists, for many amine-containing compounds, a weak acid solution can be used with caution. However, for an unknown substance, this is not recommended.

  • Collection: Carefully sweep up the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

First-Aid and Emergency Procedures

In any case of exposure, immediate medical attention is paramount.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] The storage area should be designated for flammable and corrosive materials.

  • Disposal: Dispose of unused material and any contaminated waste in a properly labeled, sealed container as hazardous waste, following all local, state, and federal regulations.

Conclusion: A Call for Diligence

The responsible conduct of research demands that we treat chemicals with unknown properties with the utmost respect and caution. While this guide provides a framework for the safe handling of this compound, it is not a substitute for a substance-specific Safety Data Sheet. It is strongly recommended that researchers endeavor to obtain a comprehensive SDS from the supplier or through analytical characterization. In its absence, the principles and protocols outlined herein provide a necessary and robust system for protecting the health and safety of laboratory personnel.

References

Sources

Methodological & Application

Synthesis of Methyl 2-(piperidin-4-yl)propanoate from pyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 2-(piperidin-4-yl)propanoate from Pyridine Precursors

Executive Summary

This compound is a critical saturated heterocyclic building block, frequently utilized in the synthesis of GPCR ligands (e.g., antihistamines, opioids) and Janus kinase inhibitors. Its synthesis presents two primary challenges: controlling the regioselectivity of the alkyl chain construction and effectively reducing the pyridine ring without causing ester hydrolysis or catalyst poisoning.

This guide details a robust, two-step protocol starting from commercially available methyl 4-pyridylacetate . The route prioritizes regiochemical fidelity and high-yielding heterogeneous catalysis.

Retrosynthetic Analysis & Strategy

To ensure the integrity of the stereocenter at the


-position and the stability of the ester, the reduction of the aromatic ring is performed as the final step. Early introduction of the piperidine ring is avoided to circumvent the handling of highly polar, secondary aliphatic amines during alkylation steps.

Strategic Pathway:

  • 
    -Alkylation:  Kinetic control using Lithium Diisopropylamide (LDA) to mono-methylate methyl 4-pyridylacetate.
    
  • Catalytic Hydrogenation: Utilization of Adams' Catalyst (

    
    ) in acidic media to facilitate the reduction of the pyridine ring while mitigating nitrogen-poisoning of the catalyst surface.
    

Retrosynthesis Target Target: This compound Precursor Intermediate: Methyl 2-(pyridin-4-yl)propanoate Target->Precursor Hydrogenation (PtO2, H2) Starting Starting Material: Methyl 4-pyridylacetate Precursor->Starting alpha-Methylation (LDA, MeI)

Figure 1: Retrosynthetic logic prioritizing late-stage saturation to maintain handleability.

Stage 1: Synthesis of Methyl 2-(pyridin-4-yl)propanoate

Objective: Selective mono-methylation of the methylene bridge.

Mechanistic Insight

The methylene protons of methyl 4-pyridylacetate are acidic (


) due to the electron-withdrawing nature of both the ester and the pyridine ring. However, the product (the propanoate) is also acidic, leading to a risk of bis-methylation. We utilize Lithium Diisopropylamide (LDA)  at -78°C  to form the enolate kinetically. The low temperature prevents proton exchange between the product and the starting enolate, ensuring mono-alkylation.
Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6][7]Role
Methyl 4-pyridylacetate1.0Substrate
LDA (2.0 M in THF)1.1Non-nucleophilic Base
Methyl Iodide (MeI)1.2Electrophile
Dry THFSolventReaction Medium
Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Add dry THF (10 mL/g of substrate).

  • Enolization: Cool the THF to -78°C (dry ice/acetone bath). Add LDA (1.1 equiv) dropwise over 15 minutes.

  • Substrate Addition: Dissolve Methyl 4-pyridylacetate in a minimal amount of dry THF and add dropwise to the LDA solution. Stir for 30 minutes at -78°C. The solution will turn a deep yellow/orange (characteristic of pyridyl enolates).

  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.

  • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Unreacted starting material (acetate) is more polar than the methylated product.

Stage 2: Catalytic Hydrogenation to this compound

Objective: Reduction of the aromatic pyridine ring to the saturated piperidine.

Mechanistic Insight

Pyridines are notoriously difficult to hydrogenate using standard


 catalysts due to the basic nitrogen atom, which binds strongly to the metal surface, poisoning the catalyst.
  • Solution: We use Platinum Oxide (

    
    , Adams' Catalyst)  in Glacial Acetic Acid .[5]
    
  • Why? The acetic acid protonates the pyridine nitrogen (

    
    ), preventing it from coordinating tightly to the Pt surface. 
    
    
    
    is reduced in situ to highly active Pt(0) black.
Reagents & Conditions
ParameterSpecification
Catalyst

(Adams' Catalyst), 5 mol%
SolventGlacial Acetic Acid (0.1 M concentration)
Hydrogen Pressure3–5 bar (45–75 psi)
TemperatureAmbient (20–25°C)
Time6–12 Hours
Protocol
  • Safety Check:

    
     can be pyrophoric in the presence of 
    
    
    
    . Acetic acid is corrosive. Perform in a designated hydrogenation suite.
  • Loading: In a Parr hydrogenation bottle or high-pressure autoclave, dissolve Methyl 2-(pyridin-4-yl)propanoate (from Stage 1) in Glacial Acetic Acid.

  • Catalyst Addition: Carefully add

    
     (5 mol%).[1] Tip: Add the catalyst under a blanket of Nitrogen to avoid sparks.
    
  • Hydrogenation:

    • Seal the reactor.[1]

    • Purge with

      
       (3x) to remove Oxygen.
      
    • Purge with

      
       (3x).
      
    • Pressurize to 4 bar (approx 60 psi) .

    • Stir vigorously (critical for mass transfer) at room temperature.

  • Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases.

  • Workup (Critical Step):

    • Filter the mixture through a Celite pad to remove the catalyst.[1] Caution: Keep the catalyst wet; dry Pt black is pyrophoric.

    • Concentrate the acetic acid filtrate under reduced pressure.[1]

    • Neutralization: The residue is the acetate salt of the piperidine. Dissolve in

      
       and carefully wash with saturated 
      
      
      
      (cold) until pH ~8-9. Note: Do not use strong NaOH as it may hydrolyze the ester.
    • Dry the organic layer (

      
      ) and concentrate to yield the free amine oil.
      

HydrogenationWorkflow Start Start: Pyridine Precursor in AcOH CatAdd Add PtO2 (5 mol%) (Inert Atmosphere) Start->CatAdd Reaction Pressurize H2 (4 bar) Stir 12h @ RT CatAdd->Reaction Filter Filter via Celite (Remove Catalyst) Reaction->Filter Neutralize Neutralize with NaHCO3 (Liberate Free Amine) Filter->Neutralize Product Isolate Target: This compound Neutralize->Product

Figure 2: Step-by-step workflow for the heterogeneous hydrogenation process.

Characterization & Quality Control

The conversion is best monitored via 1H NMR .

Signal RegionPrecursor (Pyridine)Target (Piperidine)
Aromatic Region (7.0 - 9.0 ppm) 2 Doublets (4H total)Absent (Complete reduction)
Aliphatic Region (1.0 - 3.0 ppm) Methyl doublet + CH quartetComplex multiplets for Piperidine ring (2H, 3H, 4H, 5H, 6H)
NH Signal NoneBroad singlet (exchangeable)
TLC Stain UV ActiveNinhydrin Active (Red/Purple spot)

Self-Validating Check:

  • If aromatic signals persist: Hydrogenation is incomplete. Increase pressure or repressurize with fresh

    
    .
    
  • If ester methyl singlet (approx 3.6 ppm) disappears: Hydrolysis occurred. Check workup pH (stay below pH 10).

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from

  • Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from

  • Shida, N., et al. (2024).[2] Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ResearchGate. Retrieved from

  • Google Patents. (2015). CN104945308B - Method for reducing the pyridine ring in 2-picoline-4-carboxylic acid to piperidine.[8] Retrieved from

Sources

Application Note: A Comprehensive Guide to the Esterification of 2-(piperidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the esterification of 2-(piperidin-4-yl)propanoic acid, a valuable building block in pharmaceutical and medicinal chemistry. The inherent bifunctionality of this molecule, possessing both a carboxylic acid and a basic secondary amine, presents unique challenges that necessitate careful selection of synthetic strategy. This guide explores three robust and widely applicable protocols: the classic Fischer-Speier esterification, a high-yield route via an acid chloride intermediate using thionyl chloride, and the mild Steglich esterification for sensitive substrates. For each method, we provide a deep dive into the underlying chemical principles, step-by-step experimental protocols, and strategies for purification and characterization, empowering researchers to select and execute the optimal procedure for their specific needs.

Introduction: Synthetic Strategy and Core Challenges

2-(Piperidin-4-yl)propanoic acid and its ester derivatives are key structural motifs found in a range of biologically active compounds.[1][2] The synthesis of its esters is a critical transformation for modifying solubility, bioavailability, and pharmacokinetic properties. However, the presence of the nucleophilic piperidine nitrogen in the same molecule as the electrophilic carboxylic acid complicates standard esterification procedures. The basic nitrogen can be protonated by acid catalysts, react with activating agents, or cause purification challenges such as peak tailing on silica gel chromatography.[3]

A successful esterification strategy must therefore address this bifunctionality. The choice of method depends on the scale of the reaction, the lability of other functional groups on the molecule, and the desired purity of the final product. This guide presents three distinct, field-proven methodologies to navigate these challenges.

G cluster_start Starting Material cluster_methods Esterification Methodologies cluster_end Product start 2-(piperidin-4-yl)propanoic acid fischer Method A: Fischer-Speier Esterification (Acid-Catalyzed) start->fischer Excess Alcohol Strong Acid Catalyst socl2 Method B: Thionyl Chloride Route (via Acid Chloride) start->socl2 1. SOCl₂ 2. Alcohol steglich Method C: Steglich Esterification (DCC/DMAP) start->steglich DCC, DMAP Alcohol product Target Ester (e.g., Methyl 2-(piperidin-4-yl)propanoate) fischer->product socl2->product steglich->product

Figure 1: Overview of synthetic strategies for the esterification of 2-(piperidin-4-yl)propanoic acid.

Method A: Fischer-Speier Esterification

Principle and Mechanistic Insight

The Fischer-Speier esterification is an equilibrium-controlled, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The reaction is typically performed using a large excess of the alcohol, which serves as both reactant and solvent, to drive the equilibrium towards the ester product.[5] The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity.[6] This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.[7]

A key consideration for 2-(piperidin-4-yl)propanoic acid is the basic piperidine nitrogen. The strong acid catalyst will protonate the piperidine, forming an ammonium salt. This conveniently protects the nitrogen from participating in side reactions and generally does not impede the esterification of the distal carboxylic acid group.

G A 1. Carbonyl Protonation (H⁺) B 2. Nucleophilic Attack by R'-OH A->B C 3. Proton Transfer B->C D 4. H₂O Elimination C->D E 5. Deprotonation D->E F Ester Product E->F G crude Crude Reaction Mixture extract Acid-Base Extraction crude->extract Initial Cleanup column Column Chromatography extract->column High Purity Needed pure Pure Ester Product extract->pure Sufficiently Pure column->pure

Sources

Application Note: Catalytic Hydrogenation Protocols for Piperidine Propanoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists in pharmaceutical development. It focuses on the catalytic hydrogenation of pyridine-substituted propanoates to their corresponding piperidine derivatives—a critical transformation in the synthesis of analgesic opioids (e.g., Remifentanil, Carfentanil) and other bioactive scaffolds.

Executive Summary

The reduction of pyridine-substituted propanoates to piperidine propanoates represents a deceptively simple transformation that challenges chemists with competing demands: overcoming the high resonance energy of the pyridine ring (approx. 27 kcal/mol) while preserving the potentially labile ester functionality. This guide outlines three field-proven protocols ranging from classical heterogeneous catalysis to modern stereoselective methods, ensuring high yield and purity for drug development applications.

Strategic Mechanistic Insight

The transformation proceeds through the saturation of the aromatic pyridine ring. The primary challenge is catalyst poisoning : the basic nitrogen atom of the product (piperidine) binds strongly to the metal surface, inhibiting further turnover.

The "Acid Effect"

To mitigate poisoning, reactions are almost invariably conducted in acidic media (Acetic Acid or alcoholic HCl).[1]

  • Mechanism: Protonation of the pyridine nitrogen (

    
    ) prevents strong coordination of the lone pair to the catalyst surface.
    
  • Benefit: Increases reaction rate by orders of magnitude.

  • Risk: Potential hydrolysis of the propanoate ester if water is present or temperature is excessive.

Reaction Pathway Visualization

The following diagram illustrates the stepwise reduction pathway and potential side reactions.

HydrogenationPathway cluster_main Main Reduction Pathway cluster_side Side Reactions Pyridine Pyridine-Propanoate (Aromatic) Dihydropyridine Dihydropyridine Pyridine->Dihydropyridine + H2 Acid Piperidine Acid (Hydrolysis Impurity) Pyridine->Acid H2O / H+ / Heat Dihydro Dihydropyridine (Unstable Int.) Tetrahydro Tetrahydropyridine (Enamine/Imine) Piperidine Piperidine-Propanoate (Target) Tetrahydro->Piperidine + H2 N_Alk N-Alkylated Byproducts Piperidine->N_Alk Aldehyde Impurities Dihydropyridine->Tetrahydro + H2

Figure 1: Stepwise hydrogenation pathway showing the progression from aromatic precursor to saturated piperidine, alongside critical hydrolysis risks.[1]

Critical Parameters & Catalyst Selection

ParameterPtO₂ (Adams' Catalyst) Rh/C (5%) Pd/C (10%)
Primary Use Difficult substrates; high pressure.Mild conditions; stereoselectivity.[2][3][4]Precursor reduction (alkene -> alkane) only.
Pressure Req. High (50–100 bar)Low to Medium (5–20 bar)Low (1–5 bar)
Solvent System Glacial Acetic AcidMeOH or EtOH (often with AcOH)MeOH / EtOH
Selectivity High conversion; usually cis-selective.[1]Excellent functional group tolerance.Poor ring reduction activity; good for side chains.
Key Risk Ester hydrolysis at high T/P.High cost; metal leaching.Incomplete ring saturation.

Experimental Protocols

Protocol A: High-Pressure Hydrogenation (The "Gold Standard")

Best for: Robust substrates requiring complete conversion on multi-gram scale.

Reagents:

  • Substrate: Ethyl 3-(4-pyridyl)propanoate (10.0 g, 55.8 mmol)[1]

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) (0.5 g, 5 wt%)[1]

  • Solvent: Glacial Acetic Acid (100 mL)

  • Gas: Hydrogen (

    
    ), 99.999% purity[1]
    

Procedure:

  • Preparation: In a high-pressure autoclave insert (glass or PTFE liner), dissolve the substrate in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂. Caution: Dry catalyst can ignite solvent vapors. Add under an argon blanket or wet with a small amount of acetic acid first.

  • Pressurization: Seal the autoclave. Purge three times with

    
     (10 bar), then three times with 
    
    
    
    (10 bar).
  • Reaction: Pressurize to 50 bar (725 psi) with

    
    . Heat to 50°C . Stir vigorously (1000 rpm) to overcome mass transfer limitations.
    
  • Monitoring: Monitor

    
     uptake. Reaction is typically complete when uptake plateaus (approx. 4-6 hours).
    
  • Workup:

    • Cool to room temperature and vent

      
       carefully.
      
    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Neutralization: Dissolve the residue in DCM and wash with saturated aqueous

      
       (cold) to liberate the free base. Dry (
      
      
      
      ) and concentrate.[1]

Validation:

  • NMR: Disappearance of aromatic protons (7.0–8.5 ppm). Appearance of multiplets at 1.0–3.0 ppm.

  • Yield: Typically >90%.

Protocol B: Mild Stereoselective Hydrogenation (Rh-Catalyzed)

Best for: Substrates with sensitive esters or when cis-selectivity (for 3-substituted pyridines) is required.

Reagents:

  • Substrate: Methyl 3-(3-pyridyl)propanoate

  • Catalyst: 5% Rhodium on Carbon (Rh/C) (10 wt% loading relative to substrate)[1]

  • Solvent: Methanol + 1.0 eq. Acetic Acid (to activate ring without hydrolysis risk)[1]

Procedure:

  • Setup: Place substrate and solvent in a Parr shaker bottle or medium-pressure reactor.

  • Catalyst: Add Rh/C as a slurry in water/methanol (to prevent ignition).

  • Reaction: Pressurize to 5 bar (75 psi) . Run at Room Temperature (20–25°C) .

  • Duration: 12–18 hours.

  • Workup: Filter through Celite®. The filtrate contains the acetate salt of the piperidine.

    • Note: Rhodium is less prone to reducing the ester group than Pt under forcing conditions.

Protocol C: Two-Stage Reduction (For Acrylic Precursors)

Best for: Starting from 3-(4-pyridyl)acrylic acid esters.

Logic: Reducing the alkene side chain before the ring prevents the formation of partially reduced intermediates that can polymerize.

  • Stage 1 (Alkene Reduction):

    • Catalyst: 10% Pd/C.

    • Conditions: 1 atm

      
      , MeOH, RT, 2 hours.
      
    • Result: Yields Pyridine-Propanoate (aromatic ring intact). Filter and proceed to Stage 2.

  • Stage 2 (Ring Reduction):

    • Catalyst: Switch to PtO₂ or Rh/C.

    • Conditions: Apply Protocol A or B.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning by product amine.Add 1.05 eq. of HCl or

to the reaction mixture to keep the N protonated.
Ester Hydrolysis Water in solvent + Heat + Acid.[5]Use anhydrous acetic acid or switch to alcoholic solvents. Lower temperature.
Dehalogenation Substrate contains Cl/Br/I.Do not use Pd/C. Use PtO₂ with an additive like

(if compatible) or specialized V-doped catalysts.
Cis/Trans Mixtures 3-substituted pyridines yield isomers.Use Rh/C in acidic MeOH for maximal cis selectivity. High temp favors trans (thermodynamic).[1]

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded. Use burst disks on autoclaves.

  • Catalyst Ignition: Dry noble metal catalysts (Pd/C, PtO₂, Rh/C) are pyrophoric.[1] Always wet with water or inert solvent before exposing to air/solvent mixtures.

  • High Pressure: Never exceed the rated pressure of the vessel. Inspect O-rings before every run.

References

  • Heterogeneous Hydrogenation of Pyridines: Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] In Comprehensive Heterocyclic Chemistry. Link

  • Stereoselectivity in Pyridine Reduction: Glorius, F., et al. (2004).[1] Efficient Asymmetric Hydrogenation of Pyridines.[6] Angewandte Chemie International Edition. Link[1]

  • Remifentanil Intermediate Synthesis: Process for the preparation of Remifentanil and intermediates thereof.[7][8] US Patent 9,309,196. (Describes hydrogenation of pyridine acrylates). Link

  • Catalyst Compatibility: Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis.[2][6][9] Academic Press. (Classic text on Pt vs Rh selectivity).

  • Ionic Hydrogenation Alternatives: Despois, A., & Cramer, N. (2023).[1] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Link[1]

Sources

Application Notes and Protocols: N-Protection Strategies for the Synthesis of Methyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, with the piperidine moiety being a prevalent scaffold in numerous pharmaceutical agents. Methyl 2-(piperidin-4-yl)propanoate is a key intermediate in the synthesis of various biologically active molecules. The nucleophilic nature of the piperidine nitrogen necessitates the use of protecting groups to ensure selective transformations at other positions of the molecule. This document provides a detailed guide to the most effective N-protection strategies for the synthesis of this compound, with a focus on the widely used Boc, Cbz, and Fmoc protecting groups. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer a comparative analysis to aid in the selection of the optimal strategy for your specific synthetic needs.

Introduction: The Imperative of N-Protection

The secondary amine of the piperidine ring is a potent nucleophile and a moderately strong base. In the context of synthesizing this compound and its derivatives, this reactivity can lead to undesirable side reactions, such as N-alkylation, N-acylation, or interference with base-sensitive reagents. Therefore, the temporary masking of the piperidine nitrogen with a suitable protecting group is a critical step to achieve the desired chemical transformations selectively and in high yield.

The ideal protecting group should be:

  • Easy to introduce in high yield.[1]

  • Stable to the reaction conditions required for subsequent synthetic steps.[1]

  • Readily removed in high yield under conditions that do not affect other functional groups in the molecule.[1]

This guide will focus on three of the most common and versatile amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice among these depends on the overall synthetic strategy, particularly the need for orthogonal deprotection schemes where multiple protecting groups are present.[2][3][4]

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and removal under mild acidic conditions.[5] It is stable to a wide range of nucleophiles and bases, making it an excellent choice for many synthetic routes.[6]

Boc-Protection of this compound

The protection of the piperidine nitrogen is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7] The base serves to neutralize the proton released from the amine during the reaction.

Reaction Scheme: Boc Protection

Boc_Protection cluster_reactants Reactants cluster_products Product Methyl_Piperidinylpropanoate This compound Boc_Protected N-Boc-Methyl 2-(piperidin-4-yl)propanoate Methyl_Piperidinylpropanoate->Boc_Protected Base (e.g., TEA, NaHCO₃) Solvent (e.g., DCM, THF) Boc2O Boc₂O Boc2O->Boc_Protected

Caption: Boc protection of this compound.

Protocol 1: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][7] This deprotection proceeds via the formation of a stable tert-butyl cation.[6]

Reaction Scheme: Boc Deprotection

Boc_Deprotection cluster_reactants Reactant cluster_products Product Boc_Protected N-Boc-Methyl 2-(piperidin-4-yl)propanoate Deprotected This compound Boc_Protected->Deprotected Acid (e.g., TFA, HCl) Solvent (e.g., DCM)

Caption: Acid-catalyzed deprotection of the Boc group.

Protocol 2: Boc Deprotection

Materials:

  • N-Boc-Methyl 2-(piperidin-4-yl)propanoate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 eq) in DCM.

  • Add TFA (5-10 eq) or 4M HCl in dioxane (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.

The Benzyloxycarbonyl (Cbz) Group: Removable by Hydrogenolysis

The Cbz group is another widely used amine protecting group, valued for its stability to both acidic and basic conditions.[2] Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis.[2][8]

Cbz-Protection of this compound

The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Reaction Scheme: Cbz Protection

Cbz_Protection cluster_reactants Reactants cluster_products Product Methyl_Piperidinylpropanoate This compound Cbz_Protected N-Cbz-Methyl 2-(piperidin-4-yl)propanoate Methyl_Piperidinylpropanoate->Cbz_Protected Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Dioxane/H₂O) CbzCl Cbz-Cl CbzCl->Cbz_Protected

Caption: Cbz protection of this compound.

Protocol 3: Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dioxane and Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Add Na₂CO₃ (2.5 eq) and cool the mixture to 0 °C.

  • Add Cbz-Cl (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of the Cbz Group

The Cbz group is classically removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.[9][10] This method is advantageous for its mild, neutral pH conditions.[2] Alternatively, strong acidic conditions can also be employed for Cbz deprotection, offering a metal-free option.[11]

Reaction Scheme: Cbz Deprotection

Cbz_Deprotection cluster_reactants Reactant cluster_products Product Cbz_Protected N-Cbz-Methyl 2-(piperidin-4-yl)propanoate Deprotected This compound Cbz_Protected->Deprotected H₂, Pd/C Solvent (e.g., MeOH, EtOH)

Caption: Cbz deprotection via catalytic hydrogenolysis.

Protocol 4: Cbz Deprotection via Hydrogenolysis

Materials:

  • N-Cbz-Methyl 2-(piperidin-4-yl)propanoate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected piperidine (1.0 eq) in MeOH.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction under a H₂ atmosphere (balloon pressure) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[2][12] This orthogonality is crucial in complex syntheses, particularly in solid-phase peptide synthesis (SPPS), where sequential deprotection is required.[12][13]

Fmoc-Protection of this compound

The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base.[13]

Reaction Scheme: Fmoc Protection

Fmoc_Protection cluster_reactants Reactants cluster_products Product Methyl_Piperidinylpropanoate This compound Fmoc_Protected N-Fmoc-Methyl 2-(piperidin-4-yl)propanoate Methyl_Piperidinylpropanoate->Fmoc_Protected Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/H₂O) Fmoc_Reagent Fmoc-Cl or Fmoc-OSu Fmoc_Reagent->Fmoc_Protected

Caption: Fmoc protection of this compound.

Protocol 5: Fmoc Protection of this compound

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Add NaHCO₃ (2.0 eq) and cool the solution to 0 °C.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

  • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.

  • Upon completion, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of the Fmoc Group

The Fmoc group is removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12][14] The deprotection mechanism involves a β-elimination reaction.[13]

Reaction Scheme: Fmoc Deprotection

Fmoc_Deprotection cluster_reactants Reactant cluster_products Product Fmoc_Protected N-Fmoc-Methyl 2-(piperidin-4-yl)propanoate Deprotected This compound Fmoc_Protected->Deprotected Piperidine/DMF

Caption: Base-mediated deprotection of the Fmoc group.

Protocol 6: Fmoc Deprotection

Materials:

  • N-Fmoc-Methyl 2-(piperidin-4-yl)propanoate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-Fmoc protected piperidine (1.0 eq) in DMF.

  • Add piperidine to make a 20% (v/v) solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual DMF.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Comparative Analysis of N-Protection Strategies

The selection of an appropriate N-protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative summary of the Boc, Cbz, and Fmoc groups to aid in this selection process.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Stability Stable to base, nucleophiles, and hydrogenolysis.Stable to acid and base.Stable to acid and hydrogenolysis.[12]
Deprotection Conditions Strong acid (e.g., TFA, HCl).[2]Catalytic hydrogenolysis (H₂/Pd-C) or strong acid.[2][9]Mild base (e.g., 20% piperidine in DMF).[12]
Key Advantages Widely applicable, mild deprotection conditions.Orthogonal to acid- and base-labile groups.Orthogonal to acid- and hydrogenolysis-labile groups.[2]
Potential Drawbacks Acid-labile, may not be suitable for acid-sensitive substrates.Requires specialized equipment for hydrogenolysis; catalyst can be pyrophoric.The dibenzofulvene byproduct can be reactive.
Orthogonality Orthogonal to Cbz and Fmoc.Orthogonal to Boc and Fmoc.Orthogonal to Boc and Cbz.[2]

Conclusion

The successful synthesis of this compound and its derivatives hinges on a well-defined N-protection strategy. The Boc, Cbz, and Fmoc protecting groups each offer a unique set of advantages and are amenable to specific deprotection conditions, allowing for a high degree of control in complex synthetic sequences. By understanding the chemical principles and practical considerations outlined in these application notes, researchers can confidently select and implement the most appropriate N-protection strategy to achieve their synthetic goals efficiently and with high yields. The provided protocols serve as a validated starting point for the synthesis and manipulation of this important class of chemical intermediates.

References

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., Seibt, L. S., Huang, M., Birmingham, W. R., Turner, N. J., & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(47), 6331-6334. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • VI Protecting Groups and Orthogonal Protection Strategies. University of California, Irvine. [Link]

  • Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ACS Publications. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]

  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]

  • US20100311968A1 - Deprotection of boc-protected compounds.
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Orthogonal Protection Definition. Fiveable. [Link]

  • Hexadienyloxycarbonyl (Hdoc) – A Mild Acid Labile Protecting Group for Amines. Semantic Scholar. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

  • Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Quick Company. [Link]

  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ConnectSci. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Methyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. The nitrogen atom within the piperidine ring serves as a crucial handle for chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties. N-alkylation, the introduction of an alkyl group onto this nitrogen, is a fundamental strategy to modulate factors such as potency, selectivity, receptor affinity, and pharmacokinetic profiles.[1][2] Methyl 2-(piperidin-4-yl)propanoate is a valuable starting material, presenting a secondary amine ripe for such functionalization. This document provides detailed protocols for two robust and widely applicable methods for the N-alkylation of this substrate: direct alkylation with alkyl halides and reductive amination.

Choosing Your Synthetic Strategy: A Tale of Two Pathways

The selection of an appropriate N-alkylation method hinges on the desired alkyl substituent and the overall complexity of the target molecule.

  • Direct Alkylation: This classic SN2 reaction is a straightforward approach suitable for introducing simple primary or secondary alkyl groups. It involves the reaction of the piperidine's nucleophilic nitrogen with an electrophilic alkyl halide. A base is essential to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.[3] While effective, this method can sometimes be complicated by over-alkylation, where the product amine reacts further with the alkyl halide.[4]

  • Reductive Amination: A more versatile and often higher-yielding method, reductive amination is ideal for introducing a wider range of alkyl groups, including those derived from aldehydes and ketones.[1][5] This one-pot reaction proceeds in two stages: the formation of an iminium ion intermediate from the piperidine and a carbonyl compound, followed by the in-situ reduction of this intermediate to the N-alkylated product.[1] This method generally offers greater control and avoids the issue of over-alkylation.[1][5]

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol details the N-alkylation of this compound using an alkyl halide in the presence of a suitable base.

Experimental Protocol

Materials and Reagents:

ReagentPurposeTypical Molar Excess
This compoundStarting material1.0 eq
Alkyl Halide (e.g., R-Br, R-I)Alkylating agent1.1 - 1.5 eq
Base (e.g., K₂CO₃, DIPEA)Acid scavenger2.0 - 3.0 eq
Anhydrous Solvent (e.g., ACN, DMF)Reaction medium-
Saturated aq. NaHCO₃Quenching agent-
Organic Solvent (e.g., EtOAc, DCM)Extraction solvent-
Anhydrous Na₂SO₄ or MgSO₄Drying agent-
Silica GelStationary phase for chromatography-

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF), add the base (e.g., potassium carbonate, 2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature. The slow addition helps to minimize potential side reactions.[3]

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Method 2: N-Alkylation via Reductive Amination

This protocol outlines the N-alkylation of this compound with a carbonyl compound and a reducing agent.

Experimental Protocol

Materials and Reagents:

ReagentPurposeTypical Molar Excess
This compoundStarting material1.0 eq
Aldehyde or Ketone (e.g., R-CHO)Alkyl group source1.1 - 1.2 eq
Reducing Agent (e.g., NaBH(OAc)₃)Reduces the iminium intermediate1.5 eq
Anhydrous Solvent (e.g., DCM, DCE)Reaction medium-
Saturated aq. NaHCO₃Quenching agent-
Organic Solvent (e.g., DCM)Extraction solvent-
Anhydrous Na₂SO₄ or MgSO₄Drying agent-
Silica GelStationary phase for chromatography-

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 eq) if necessary to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[5]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This mild reducing agent is selective for the iminium ion.[1][5]

  • Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated product.[5]

Visualizing the Workflow

To aid in the conceptualization of these synthetic procedures, the following diagrams illustrate the key steps in each N-alkylation method.

Direct_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start This compound + Alkyl Halide + Base ReactionStep Stir in Anhydrous Solvent (e.g., ACN, DMF) Monitor by TLC/LC-MS Start->ReactionStep Mix Quench Quench with Water ReactionStep->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End N-Alkylated Product Purify->End

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start This compound + Carbonyl Compound Iminium Form Iminium Ion (in DCM/DCE) Start->Iminium Mix Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Stir at RT Iminium->Reduction After 30-60 min Quench Quench with aq. NaHCO₃ Reduction->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End N-Alkylated Product Purify->End

Caption: Workflow for N-Alkylation via Reductive Amination.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the reaction stalls, gentle heating (for direct alkylation) or the addition of a catalytic amount of acid (for reductive amination) may be beneficial. Ensure all reagents are of high purity and solvents are anhydrous.

  • Side Product Formation: In direct alkylation, the primary side product is often the result of over-alkylation.[4] Using a slight excess of the piperidine starting material or slow addition of the alkylating agent can help mitigate this.[3]

  • Purification Challenges: The polarity of the N-alkylated piperidine products can vary significantly depending on the introduced alkyl group. A careful selection of the mobile phase for column chromatography is crucial for achieving high purity.

Conclusion

The N-alkylation of this compound is a versatile transformation that opens the door to a wide range of novel chemical entities for drug discovery. Both direct alkylation and reductive amination are powerful tools in the synthetic chemist's arsenal. The choice between these methods should be guided by the nature of the desired alkyl group and the specific requirements of the synthetic route. By following the detailed protocols and considering the key insights provided in these application notes, researchers can confidently and efficiently synthesize a diverse library of N-alkylated piperidine derivatives for further investigation.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

Sources

Application Note: High-Efficiency Synthesis of Bilastine via Methyl Ester Intermediates

[1][2]

Executive Summary

This guide details the optimized synthesis of Bilastine (a second-generation H1-antihistamine) utilizing methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate as the key electrophilic intermediate.[1] Unlike the traditional oxazoline-mediated route, the methyl ester pathway offers superior atom economy, milder hydrolysis conditions, and a more favorable impurity profile.[1]

This protocol is designed for process chemists and drug development professionals seeking to scale up Bilastine production while maintaining ICH Q3A/B compliance.[1] We focus on the critical coupling of the benzimidazole moiety with the phenethyl methyl ester, followed by a controlled hydrolysis to yield the zwitterionic API.[1]

Strategic Rationale: Why the Methyl Ester Route?

The synthesis of Bilastine has historically relied on various protecting groups for the carboxylic acid moiety. The two dominant strategies are the Oxazoline Route and the Alkyl Ester Route .[1]

FeatureOxazoline RouteMethyl Ester Route (Optimized)
Hydrolysis Condition Harsh Acidic (e.g., H₂SO₄)Mild Basic (e.g., NaOH/MeOH)
Ether Stability Risk of ether cleavage (2-ethoxyethyl side chain)High stability (Ether linkage preserved)
Atom Economy Low (Loss of large protecting group)High (Loss of small methanol molecule)
Crystallinity Intermediate often oil/gumMethyl ester intermediate is often crystalline

Expert Insight: The 2-ethoxyethyl ether side chain on the benzimidazole nitrogen is acid-sensitive.[1] The methyl ester route allows for base-mediated hydrolysis , avoiding the formation of the des-ethyl impurity (a major degradation product in acidic pathways).[1]

Reaction Pathway & Mechanism[2][3]

The synthesis is a convergent coupling followed by a deprotection.[1]

Step 1 (N-Alkylation): Nucleophilic attack of the piperidine nitrogen (Intermediate A) onto the alkyl chloride (Intermediate B).[1] Step 2 (Saponification): Hydrolysis of the methyl ester to the carboxylate, followed by pH adjustment to isolate the zwitterion.[1]

Pathway Visualization[2]

BilastineSynthesisIntAIntermediate A(Benzimidazole Piperidine)CouplingStep 1: N-Alkylation(Base, KI, Solvent)IntA->CouplingIntBIntermediate B(Chloro-Methyl Ester)IntB->CouplingBilastineEsterBilastine Methyl Ester(Precursor)Coupling->BilastineEsterSN2 ReactionHydrolysisStep 2: Hydrolysis(NaOH, MeOH)BilastineEster->HydrolysisWorkuppH Adjustment(Isoelectric Point ~6.5)Hydrolysis->WorkupCarboxylate SaltBilastineAPIBilastine API(Zwitterion)Workup->BilastineAPIPrecipitation

Figure 1: Convergent synthetic pathway for Bilastine via methyl ester intermediate.

Critical Process Parameters (CPPs)

Optimization of the N-alkylation step is the primary driver of yield and purity.[1]

Solvent Selection for N-Alkylation

The reaction rate and impurity profile are heavily solvent-dependent.[1]

SolventDielectric ConstantReaction RateImpurity ProfileRecommendation
DMF HighVery FastHigh (N-oxide & Dimer risks)Avoid for late stage (hard to remove)
MIBK MediumModerateLowPreferred (Clean profile, easy recovery)
Toluene LowSlowModerateRequires Phase Transfer Catalyst (PTC)
MEK MediumFastLowGood alternative to MIBK
Base & Catalyst System[2][3]
  • Base: Granular Na₂CO₃ or K₂CO₃ is preferred over strong bases like NaH to prevent side reactions on the ester or benzimidazole ring.[1]

  • Catalyst: Potassium Iodide (KI) (0.1–0.5 eq) is essential.[1] It converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the rate 2-3x and allowing lower reaction temperatures (reducing thermal degradation).[1]

Detailed Experimental Protocol

Part A: Synthesis of Bilastine Methyl Ester

Objective: Coupling of piperidinyl-benzimidazole with chloro-phenethyl-methyl ester.[1]

Materials:

  • 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole (Int-A): 10.0 g[1]

  • Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (Int-B): 9.5 g (1.05 eq)

  • Potassium Carbonate (K₂CO₃): 10.1 g (2.0 eq)

  • Potassium Iodide (KI): 0.6 g (0.1 eq)

  • Methyl Isobutyl Ketone (MIBK): 100 mL

Procedure:

  • Charge a 500 mL 3-neck Round Bottom Flask (RBF) with Int-A, Int-B, K₂CO₃, and KI.

  • Add MIBK (10 vol) and stir to create a suspension.

  • Heat the mixture to reflux (approx. 115°C) under a nitrogen atmosphere.

  • Monitor by HPLC. The reaction typically reaches >98% conversion in 12–16 hours.[1]

    • Note: Look for the disappearance of Int-A.[1]

  • Cool the reaction mass to 25°C.

  • Filter the inorganic salts (KCl, K₂CO₃) and wash the cake with MIBK (20 mL).

  • Evaporate the filtrate under reduced pressure to obtain the crude Bilastine Methyl Ester as a viscous oil or low-melting solid.

    • Purification (Optional): If purity is <95%, recrystallize from Isopropyl Alcohol (IPA).[1]

Part B: Hydrolysis to Bilastine API

Objective: Saponification and isolation of the zwitterionic API.

Materials:

  • Crude Bilastine Methyl Ester: (from Part A)

  • Sodium Hydroxide (NaOH) 50% aq.[1] solution: 2.0 eq

  • Methanol: 50 mL

  • Water: 20 mL

  • Acetic Acid (for pH adjustment)[2]

Procedure:

  • Dissolve the crude ester in Methanol (5 vol).

  • Add NaOH solution and Water.

  • Heat to 60–65°C for 2–4 hours.

    • Checkpoint: HPLC should show <0.1% starting ester.[1]

  • Cool to Room Temperature.

  • Filter through Celite (if necessary) to remove particulates.[1]

  • pH Adjustment (Critical Step):

    • Slowly add Acetic Acid (or dilute HCl) while stirring.

    • Target pH: 6.5 – 7.0 .[1]

    • Mechanism:[1][3][4][][6][7] Bilastine is a zwitterion.[1] At pH ~6.5, it has net neutral charge and lowest solubility, forcing precipitation.[1]

  • Stir the slurry for 2 hours at 0–5°C to maximize yield.

  • Filter the white solid and wash with cold water.[1]

  • Dry in a vacuum oven at 50°C to constant weight.

Expected Yield: 80–85% (overall from Int-A).[1] Purity: >99.5% (HPLC).

Impurity Profiling & Control

Controlling impurities is vital for regulatory acceptance.[1][8][9]

Impurity NameOriginControl Strategy
Bilastine Methyl Ester Unreacted IntermediateEnsure complete hydrolysis (Step 2).[1] Monitor by HPLC.
N-Oxide Impurity Oxidation of Piperidine NPerform N-alkylation under Nitrogen.[1] Use peroxide-free solvents.[1]
Des-ethyl Bilastine Acidic cleavage of etherStrictly avoid strong acids during workup.[1] Use Acetic Acid for pH adjustment.[1]
Dimer Impurity Over-alkylation (rare with sec-amine)Use stoichiometry control (1.05 eq of alkyl halide).[1]

Troubleshooting Guide

Problem: Low Yield in Step 1 (Coupling)

  • Cause: Incomplete reaction or degradation.[1][8]

  • Solution: Check water content in MIBK (must be anhydrous).[1] Increase KI loading to 0.2 eq. Ensure reflux is vigorous.[1]

Problem: Product is Colored (Yellow/Brown)

  • Cause: Oxidation of benzimidazole or trace iodine.[1]

  • Solution: Wash the organic layer in Step 1 with 5% sodium thiosulfate solution before evaporation to remove iodine traces.[1]

Problem: Gummy Precipitate in Step 2

  • Cause: pH adjustment was too fast or temperature too high.[1]

  • Solution: Add acid very slowly to the cooled solution. Seeding with pure Bilastine crystals at pH 8.0 can promote proper crystal growth.[1]

References

  • Faes Farma, S.A. (2009).[1][10] Process for preparation of 2-methyl-2-phenylpropionic acid derivatives and novel intermediate compounds. WO2009102155.[1][6][10] Link

  • Zentiva, K.S. (2012).[1][4] Method for preparing bilastine. CN102675314A.[1] Link

  • Reddy, T. P., et al. (2022).[1][11] Identification and synthesis of potential impurities of bilastine drug substance. Chemical Papers, 76, 3663–3674.[1] Link

  • Collier, S. J., et al. (2011).[1][6] Alternative synthesis of bilastine. Synthetic Communications, 41(9), 1394-1402.[1][6] Link

  • Scinopharm Taiwan Ltd. (2014).[1] Process for the preparation of Bilastine. US20140323518.[1] Link

Disclaimer: This protocol is for research and development purposes only. Users must validate methods in their own facilities and ensure compliance with local safety and intellectual property regulations.

Application Note: Scalable Manufacturing of Methyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(piperidin-4-yl)propanoate is a critical saturated heterocyclic building block used in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] While laboratory-scale synthesis often relies on non-scalable cryogenic alkylations, industrial manufacturing requires robust, atom-economical routes.[1]

This Application Note details a scalable, two-stage process designed for multi-kilogram production. The protocol transitions from the cryogenic lithiation chemistry often found in academic literature to a robust Phase-Transfer Catalyzed (PTC) alkylation followed by a Heterogeneous Catalytic Hydrogenation . This approach minimizes thermal risks and maximizes throughput.

Retrosynthetic Strategy & Process Logic

The manufacturing logic addresses two main challenges:

  • Regioselective Alpha-Alkylation: Introducing the methyl group at the

    
    -position of the ester without polymerization or di-alkylation.
    
  • Pyridine Reduction: Reducing the aromatic pyridine ring to a piperidine ring without reducing the ester functionality or causing side-chain cleavage.

Reaction Pathway

The selected route utilizes Methyl 4-pyridylacetate as the starting material.

  • Step 1 (Alkylation): Methylation of the active methylene group using mild base/PTC conditions to form Methyl 2-(pyridin-4-yl)propanoate.

  • Step 2 (Hydrogenation): Reduction of the pyridine moiety using Platinum(IV) oxide (

    
    ) or Rhodium on Carbon (
    
    
    
    ) in acidic media.

SynthesisRoute SM Methyl 4-pyridylacetate (Starting Material) INT Methyl 2-(pyridin-4-yl)propanoate (Intermediate) SM->INT Step 1: MeI, K2CO3 TBAB (PTC), Acetone PROD This compound (Target Product) INT->PROD Step 2: H2 (10 bar) PtO2, AcOH/MeOH

Figure 1: Strategic synthesis route transitioning from aromatic precursor to saturated target.

Process Development & Optimization

Step 1: Alpha-Methylation (The Scalable Approach)

Academic Route: LDA/THF at -78°C. (Rejected for Scale-up due to cryogenic costs). Industrial Route: Solid-Liquid Phase Transfer Catalysis (SL-PTC).[1]

Rationale: The methylene protons of methyl 4-pyridylacetate are sufficiently acidic (


) to be deprotonated by carbonate bases when facilitated by a phase transfer catalyst. This avoids moisture-sensitive organolithiums.

Key Parameters:

  • Base: Potassium Carbonate (

    
    ) - Anhydrous, milled.[1]
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) - 5 mol%.[1]

  • Solvent: Acetone or Acetonitrile (ACN). Acetone offers easier solvent recovery.

  • Electrophile: Methyl Iodide (MeI). Note: MeI is genotoxic; strict containment is required.

Step 2: Catalytic Hydrogenation

Rationale: Pyridine reduction is difficult due to catalyst poisoning by the basic nitrogen of the product.

  • Catalyst Selection:

    
     (Adams' Catalyst) is superior to 
    
    
    
    for pyridine reduction at moderate pressures.
    
    
    is an alternative but more expensive.
  • Solvent System: Acetic Acid (

    
    ) is mandatory. It protonates the basic nitrogen, preventing it from binding strongly to the catalyst surface (poisoning).
    
  • Pressure: 5–10 bar (70–145 psi).

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-(pyridin-4-yl)propanoate[1]

Safety Warning: Methyl Iodide is a volatile alkylating agent. Use a closed reactor system or high-efficiency fume hood.

  • Reactor Setup: Equip a 20 L Jacketed Glass Reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charging:

    • Charge Acetone (10 L, 10 vol).

    • Add Methyl 4-pyridylacetate (1.0 kg, 6.61 mol).

    • Add Tetrabutylammonium bromide (TBAB) (106 g, 0.33 mol, 0.05 eq).[1]

    • Add Potassium Carbonate (anhydrous, milled) (1.83 kg, 13.2 mol, 2.0 eq).[1]

  • Reaction:

    • Cool the suspension to 0–5°C.

    • Add Methyl Iodide (1.03 kg, 7.27 mol, 1.1 eq) dropwise over 60 minutes. Exotherm control: Maintain internal T < 10°C.

    • Allow to warm to 20–25°C and stir for 12 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target: < 2% Starting Material.

  • Work-up:

    • Filter off inorganic salts (

      
      ). Wash cake with Acetone (2 L).
      
    • Concentrate the filtrate under reduced pressure to remove Acetone/MeI.

    • Dissolve residue in Ethyl Acetate (10 L) and wash with Water (5 L) and Brine (5 L).[1]

    • Dry organic layer (

      
      ), filter, and concentrate.[1][2]
      
  • Yield: Expect ~1.05 kg (96%) of amber oil.

    • Purity: >95% (GC/HPLC).

Protocol B: Hydrogenation to this compound[1]

Safety Warning: Hydrogen gas at high pressure presents an explosion hazard. Ensure reactor grounding and leak testing.

  • Reactor Setup: 5 L Hastelloy or Stainless Steel High-Pressure Autoclave.

  • Catalyst Loading:

    • Charge Methyl 2-(pyridin-4-yl)propanoate (500 g, 3.03 mol).[1]

    • Charge Methanol (2.0 L).

    • Charge Glacial Acetic Acid (500 mL). Note: AcOH acts as solvent and promoter.

    • Under Nitrogen purge, carefully add

      
       (Adams' Catalyst)  (15 g, 3 wt% loading).[1] Caution: Pyrophoric when dry.[3]
      
  • Hydrogenation:

    • Seal reactor.[3] Purge with

      
       (3x) and 
      
      
      
      (3x).
    • Pressurize to 10 bar (145 psi) with

      
      .
      
    • Set agitation to 800–1000 rpm (Mass transfer limited).

    • Heat to 50°C . Maintain constant pressure for 12–18 hours.

  • IPC: Monitor

    
     uptake. Reaction stops when theoretical uptake is reached. Check HPLC for pyridine disappearance.
    
  • Filtration & Isolation:

    • Cool to 20°C. Vent

      
       and purge with 
      
      
      
      .
    • Filter reaction mixture through a Celite bed to remove catalyst.[3] Keep catalyst wet to prevent ignition.[4]

    • Concentrate filtrate to remove MeOH.

    • Basification: Dilute residue with water (2 L). Adjust pH to ~12 using 50% NaOH (keep T < 20°C).

    • Extract with Dichloromethane (DCM) (3 x 1 L).[1]

    • Concentrate DCM layer to yield the free amine.

  • Salt Formation (Optional but recommended for stability):

    • Dissolve oil in Ethanol. Add 1.0 eq of HCl in Ethanol. Crystallize the Hydrochloride salt.

Process Data & Specifications

Critical Process Parameters (CPP)
ParameterRangeImpact
Alkylation Temp 0–10°C (Addition)High temp leads to di-methylation (impurity).[1]
H2 Pressure 5–15 bar< 5 bar: Slow reaction. > 20 bar: Ring opening risk.
AcOH Concentration 10–20% volEssential to protonate amine; prevents catalyst deactivation.
Agitation Speed > 800 rpmCritical for gas-liquid mass transfer in hydrogenation.
Impurity Profile
ImpurityOriginControl Strategy
Starting Material (Pyridine) Incomplete HydrogenationExtend reaction time; check catalyst activity.
Di-methylated ester Step 1 over-alkylationControl stoichiometry (1.1 eq MeI) and Temp (<10°C).
Des-methyl ester Step 1 incompleteEnsure efficient stirring (PTC effect); check base quality.

Manufacturing Workflow Diagram

Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrogenation R1 Jacketed Reactor (Acetone/K2CO3/MeI) F1 Nutsche Filter (Remove Salts) R1->F1 Slurry Transfer E1 Rotary Evaporator (Solvent Swap) F1->E1 Filtrate R2 Autoclave (Hastelloy) (H2, PtO2, AcOH) E1->R2 Intermediate Oil F2 Celite Filtration (Catalyst Recovery) R2->F2 Reaction Mass W1 Extraction/Workup (DCM/NaOH) F2->W1 Filtrate C1 Crystallizer (HCl Salt Formation) W1->C1 Free Amine

Figure 2: Engineering workflow for the 2-stage manufacturing process.[1]

References

  • Jones, P., et al. (2008).[1][5] Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[1][5] World Intellectual Property Organization. Patent WO2008084261A1. Link

  • Liang, C., et al. (2017).[1][5] Method for synthesizing PARP inhibitor Niraparib.[5] China National Intellectual Property Administration. Patent CN106496187A. Link

  • BenchChem Application Notes. (2025). Catalytic Hydrogenation of Pyridine to Piperidine.Link (Generalized Protocol Reference).[1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis.[6][7] Academic Press. (Standard text for heterogeneous catalysis mechanisms).

  • Wang, X., et al. (2017).[1] A method for preparing niraparib.[5][8][9] China National Intellectual Property Administration. Patent CN106749181A. Link

Sources

Introduction: The Strategic Importance of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Reduction of Pyridine-4-Propanoates

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2][3][4] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional molecular diversity. The synthesis of substituted piperidines, particularly those derived from readily available pyridine precursors, is a cornerstone of modern medicinal chemistry. Pyridine-4-propanoates represent a common and valuable class of starting materials, containing two key functional groups: the aromatic pyridine ring and the alkyl ester side chain.

The challenge, and the focus of this guide, lies in the selective reduction of one functional group in the presence of the other. The ability to predictably reduce either the pyridine ring to a piperidine while preserving the ester, or conversely, reduce the ester to an alcohol while leaving the pyridine ring intact, provides critical divergent pathways for building complex molecular architectures. This guide provides a detailed overview of the reagents, mechanisms, and protocols for achieving this selective transformation, aimed at researchers and scientists in drug development and organic synthesis.

The Dichotomy of Reduction: Ring vs. Ester

The selective reduction of pyridine-4-propanoates presents a classic chemoselectivity problem. The pyridine ring, an electron-deficient heterocycle, is susceptible to reduction, but its aromaticity requires forcing conditions or activation.[5] The ester group, on the other hand, is relatively unreactive towards mild reducing agents but can be reduced by powerful hydride sources. The choice of reagent and reaction conditions dictates the outcome, leading to two distinct product classes.

G cluster_start Starting Material cluster_path1 Pathway A: Ring Reduction cluster_path2 Pathway B: Ester Reduction start Pyridine-4-propanoate reagent1 Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Rh₂O₃) Transfer Hydrogenation (HCO₂H/NEt₃) Pyridinium Activation + NaBH₄ start->reagent1 Selective Ring Attack reagent2 Modified Borohydrides (e.g., NaBH₄ + Additive) Strong Hydrides (LiAlH₄) DIBAL-H (to Aldehyde/Alcohol) start->reagent2 Selective Ester Attack prod1 Piperidine-4-propanoate reagent1->prod1 prod2 Pyridine-4-propanol reagent2->prod2

Caption: Divergent reduction pathways for pyridine-4-propanoates.

Strategy 1: Selective Reduction of the Pyridine Ring

The conversion of the pyridine moiety to a piperidine while leaving the ester group untouched is the most common and often desired transformation. This is typically achieved through catalytic hydrogenation or by activating the ring towards milder hydride reagents.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and direct method for pyridine reduction.[1] However, it often requires high pressures of hydrogen gas and can be sensitive to catalyst poisoning by the nitrogen lone pair.

  • Mechanism: The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) addition across the double bonds of the pyridine ring. The choice of metal catalyst (e.g., Palladium, Platinum, Rhodium) is critical. Rhodium catalysts, such as Rh₂O₃, have shown high activity for hydrogenating a wide variety of unprotected pyridines under mild conditions (5 bar H₂, 40 °C).[2]

  • Key Considerations:

    • Catalyst: Platinum oxides (e.g., PtO₂, Adam's catalyst) and Rhodium oxides are generally more effective than Palladium for pyridine reduction. Palladium can be effective but may require more forcing conditions or acidic additives to protonate the nitrogen and prevent catalyst inhibition.[1]

    • Pressure & Temperature: While some modern catalysts work under milder conditions[2], pressures from 500 to 1000 psi and temperatures from 50-100 °C are common.

    • Solvent: Acidic solvents like acetic acid or the addition of mineral acids can protonate the pyridine nitrogen, accelerating the reaction by reducing catalyst poisoning and increasing the ring's susceptibility to reduction.

Transfer Hydrogenation

Transfer hydrogenation offers a safer and more operationally simple alternative to high-pressure hydrogenation.[6] In this method, hydrogen is delivered from a donor molecule in the presence of a metal catalyst.

  • Hydrogen Sources: Common hydrogen donors include formic acid (often used as a mixture with triethylamine), Hantzsch esters, and ammonia borane.[6][7][8][9] Rhodium and Iridium complexes are frequently used as catalysts for these transformations.[5][8][10]

  • Advantages: This approach avoids the need for specialized high-pressure equipment. The reaction conditions are often milder, which can improve functional group tolerance. For instance, metal-free transfer hydrogenation using trichlorosilane has been shown to be effective for pyridines bearing ester groups.[11]

Reduction via Pyridinium Salt Activation

This is a highly effective and versatile strategy that circumvents the need for high-pressure hydrogenation. The pyridine nitrogen is first alkylated (quaternized) to form a pyridinium salt. This activation step disrupts the ring's aromaticity, making it significantly more electrophilic and susceptible to reduction by mild hydride reagents like sodium borohydride (NaBH₄).[12][13]

  • Mechanism: The positively charged pyridinium ion readily accepts a hydride from NaBH₄. The initial attack typically occurs at the C2 or C4 position, leading to a dihydropyridine intermediate.[14][15] Subsequent hydride additions yield a tetrahydropyridine or, under the right conditions, the fully saturated piperidine. The ester group remains untouched by NaBH₄ under these mild conditions.[13]

G cluster_workflow Workflow: Pyridinium Salt Reduction start Start: Pyridine-4-propanoate step1 Step 1: N-Alkylation (e.g., MeI, BnBr) start->step1 step2 Intermediate: Pryidinium Salt step1->step2 step3 Step 2: Reduction (NaBH₄ in MeOH) step2->step3 end Product: Piperidine-4-propanoate step3->end

Caption: Workflow for piperidine synthesis via pyridinium salt activation.

Strategy 2: Selective Reduction of the Ester Group

Reducing the ester to a primary alcohol while preserving the aromatic pyridine ring requires chemoselective reagents that preferentially attack the ester carbonyl.

Modified Sodium Borohydride Systems

Standard sodium borohydride (NaBH₄) in solvents like ethanol is generally ineffective for reducing esters.[16] However, its reactivity can be significantly enhanced.

  • NaBH₄ in Methanol: The NaBH₄-Methanol system, particularly when heated in a solvent like THF, has been shown to be effective for reducing aromatic esters to alcohols.[16][17] This enhanced reactivity is attributed to the in-situ formation of methoxyborohydride species.

  • NaBH₄ with Lewis Acids: The addition of Lewis acids like aluminum chloride (AlCl₃) to NaBH₄ creates a much more powerful reducing agent capable of reducing esters, though care must be taken as this can also potentially reduce the pyridine ring.[18]

Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a very powerful and non-selective reducing agent.[19] It will readily reduce both esters and pyridine rings.[20][21] Therefore, LiAlH₄ is not suitable for the selective reduction of the ester in pyridine-4-propanoates but is an excellent choice if the desired product is the fully reduced piperidine-4-propanol.

Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H is a bulky and powerful hydride reagent renowned for the partial reduction of esters to aldehydes at low temperatures.[22][23][24][25]

  • Mechanism and Selectivity: At low temperatures (typically -78 °C), DIBAL-H coordinates to the ester carbonyl and delivers a single hydride. The resulting tetrahedral intermediate is stable at this temperature, preventing over-reduction.[24][26] Upon aqueous workup, this intermediate hydrolyzes to the aldehyde. Using excess DIBAL-H or higher temperatures will lead to the primary alcohol. Its bulk and Lewis acidic nature make it less likely to attack the pyridine ring under these controlled conditions, offering a viable path to pyridine-4-propanal or pyridine-4-propanol.

Comparative Summary of Reduction Methods

MethodReagent(s)Target SelectivityTypical ConditionsProsCons
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Rh₂O₃[2]Ring40-100 °C, 5-70 bar H₂[1][2]High atom economy, cleanRequires high-pressure equipment, potential for catalyst poisoning
Transfer Hydrogenation HCOOH/NEt₃, Rh catalyst[8][10]Ring40-80 °COperationally simple, avoids H₂ gasCatalyst can be expensive, donor waste
Pyridinium Activation 1. R-X (e.g., BnBr) 2. NaBH₄[13]Ring0 °C to RTMild conditions, high selectivity, no special equipmentTwo synthetic steps, requires N-alkylation
Modified Borohydride NaBH₄/MeOH in THF[16][17]EsterRefluxInexpensive, safe reagentCan have variable yields, may require forcing conditions
DIBAL-H Reduction DIBAL-HEster-78 °CExcellent for partial reduction to aldehyde, good selectivityPyrophoric reagent, requires strictly anhydrous/low-temp conditions
Full Reduction LiAlH₄[19]Both Ring & Ester0 °C to RefluxVery powerful and effectiveUnselective, highly reactive and hazardous

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like LiAlH₄ and DIBAL-H are pyrophoric and react violently with water; handle under an inert atmosphere (N₂ or Ar).

Protocol 1: Selective Ring Reduction via Pyridinium Salt Formation

Objective: To synthesize ethyl 1-benzylpiperidine-4-propanoate from ethyl pyridine-4-propanoate.

G cluster_protocol1 Protocol 1: Ring Reduction mat1 Ethyl Pyridine-4-propanoate reagent1 + Benzyl Bromide in Acetonitrile mat1->reagent1 intermed Pyridinium Salt (isolate) reagent1->intermed reagent2 + NaBH₄ in Methanol, 0°C intermed->reagent2 prod1 Ethyl 1-benzylpiperidine-4-propanoate reagent2->prod1

Caption: Experimental flow for Protocol 1.

Part A: Synthesis of 1-Benzyl-4-(2-ethoxycarbonylethyl)pyridinium Bromide

  • To a solution of ethyl pyridine-4-propanoate (1.0 eq) in acetonitrile (5 mL per mmol of substrate), add benzyl bromide (1.1 eq).

  • Stir the mixture at room temperature for 24 hours. The pyridinium salt will often precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Part B: Reduction with Sodium Borohydride

  • Suspend the pyridinium bromide salt (1.0 eq) in methanol (10 mL per mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue with 2 M NaOH to pH > 10 and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure ethyl 1-benzylpiperidine-4-propanoate.

Protocol 2: Selective Ester Reduction with DIBAL-H

Objective: To synthesize 3-(pyridin-4-yl)propan-1-ol from methyl pyridine-4-propanoate.

Part A: Reduction to the Alcohol

  • Under an inert atmosphere (N₂ or Ar), dissolve methyl pyridine-4-propanoate (1.0 eq) in anhydrous toluene (10 mL per mmol) in a flame-dried, three-neck flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (2.5 eq, typically a 1.0 M solution in hexanes) dropwise via syringe over 45 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Workup: While maintaining the low temperature, slowly quench the reaction by the dropwise addition of methanol (2 mL per mmol of DIBAL-H).

  • Remove the cooling bath and allow the mixture to warm to room temperature. Add water (2 mL per mmol of DIBAL-H) followed by 15% aqueous NaOH (2 mL per mmol of DIBAL-H).

  • Stir the resulting mixture vigorously for 1 hour until a granular precipitate forms.

  • Add anhydrous magnesium sulfate (MgSO₄), stir for 15 minutes, and filter the solid through a pad of Celite®, washing the pad with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield 3-(pyridin-4-yl)propan-1-ol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Ring Reduction (Protocol 1) Insufficient NaBH₄; Deactivated NaBH₄; Reaction time too short.Use a larger excess of NaBH₄ (up to 5 eq); Ensure NaBH₄ is fresh and dry; Extend reaction time to 12-24 hours.
Over-reduction of Ester (Protocol 2) Reaction temperature too high; Excess DIBAL-H added.Strictly maintain temperature at -78 °C; Use only 1.1-1.2 eq of DIBAL-H if the aldehyde is the target; Ensure slow, controlled addition.
Low Yield after Workup (Both Protocols) Product is water-soluble (especially the alcohol); Emulsion formation during extraction.Perform multiple extractions (5-6 times) or a continuous liquid-liquid extraction; Add brine (saturated NaCl solution) to break emulsions.
Catalytic Hydrogenation Fails Catalyst poisoning by pyridine nitrogen; Impurities in substrate (e.g., sulfur compounds).Add a stoichiometric amount of acid (e.g., HCl, H₂SO₄) to the reaction; Use a more robust catalyst like Rh₂O₃ or PtO₂; Purify the starting material.

References

  • Organic Letters. (2005). Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones. ACS Publications. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). The ammonia-free partial reduction of substituted pyridinium salts. RSC Publishing. [Link]

  • Organic Letters. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Synthesis Workshop. [Link]

  • Nature Catalysis. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. [Link]

  • RSC Publishing. (n.d.). Reduction of some 1-substituted pyridinium salts. [Link]

  • Molecules. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. [Link]

  • Canadian Journal of Chemistry. (1979). Quaternization and sodium borohydride reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine. Synthesis of N-amino-1. Canadian Science Publishing. [Link]

  • Angewandte Chemie International Edition. (2020). Borane‐Catalyzed Chemoselective and Enantioselective Reduction of 2‐Vinyl‐Substituted Pyridines. ResearchGate. [Link]

  • Taylor & Francis Online. (2007). Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. [Link]

  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. (n.d.). Book.
  • The University of Liverpool Repository. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. [Link]

  • ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]

  • Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing. [Link]

  • Synfacts. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • ResearchGate. (n.d.). Reaction of pyridine carboxylic esters with sodium borohydride. [Link]

  • Journal of the American Chemical Society. (n.d.). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. ACS Publications. [Link]

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]

  • University of Liverpool. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. [Link]

  • Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link]

  • Journal of the American Chemical Society. (n.d.). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. ACS Publications. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Aldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Green Chemistry. (n.d.). A chemoselective electrochemical birch carboxylation of pyridines. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Sodium borohydride. [Link]

  • Chemistry Steps. (2024). DIBAL Reducing Agent. [Link]

  • University of Reading. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • TUODA. (2025). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?. [Link]

  • NPTEL Archive. (n.d.). Reduction Reactions. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • The Journal of Organic Chemistry. (n.d.). The Reduction of Esters with Sodium Borohydride1. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • The Journal of Organic Chemistry. (2012). Chemo- and Regioselective Assembly of Polysubstituted Pyridines and Isoquinolines from Isocyanides, Arynes, and Terminal Alkynes. ACS Publications. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • PMC. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. [Link]

  • Journal of the American Chemical Society. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Publications. [Link]

  • University of Cape Town. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • ChemRxiv. (n.d.). Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. [Link]

  • ChemRxiv. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

Sources

High-Efficiency One-Pot Synthesis of Methyl 2-(piperidin-4-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the one-pot synthesis of Methyl 2-(piperidin-4-yl)propanoate derivatives. The method utilizes a Tandem Catalytic Hydrogenation strategy to simultaneously reduce the pyridine aromatic system and the


-unsaturated side chain of methyl 3-(pyridin-4-yl)acrylate precursors. By leveraging a heterogeneous Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO

) catalyst system in an acidic medium, this protocol overcomes common catalyst poisoning issues associated with nitrogen heterocycles. The workflow further supports in situ reductive amination, allowing for the immediate generation of N-substituted derivatives without intermediate isolation.

Strategic Context & Mechanism

The piperidine propanoate scaffold is a privileged pharmacophore found in numerous therapeutic agents, including antihistamines (e.g., H3 receptor antagonists), integrin inhibitors, and opioid analgesics. Traditional synthesis often involves multi-step procedures: separate reduction of the pyridine ring (often requiring harsh conditions) followed by side-chain manipulation.

The "One-Pot" Advantage

This protocol consolidates two distinct reduction events into a single kinetic operation:

  • Olefin Saturation: Rapid hydrogenation of the acrylate double bond.

  • Heterocycle Saturation: Slower, rate-determining reduction of the pyridine ring to piperidine.

Mechanistic Causality (E-E-A-T)

The Challenge: Pyridine derivatives are notorious for poisoning transition metal catalysts (Pd, Pt) due to the strong coordination of the nitrogen lone pair to the metal surface. The Solution: Performing the reaction in Glacial Acetic Acid or with HCl equivalents protonates the pyridine nitrogen (


). The resulting pyridinium ion does not bind as strongly to the catalyst active sites, permitting efficient adsorption of hydrogen species.

Catalyst Selection:

  • 5% Rh/C: Preferred for minimizing hydrogenolysis (C-N bond cleavage) and operating under moderate pressures (50–100 psi).

  • PtO

    
     (Adams' Catalyst):  Highly active for pyridine reduction but requires careful handling due to flammability.
    

Experimental Protocol

Materials & Equipment
  • Reactor: Parr Hydrogenation Apparatus (Shaker type) or High-Pressure Autoclave (Stainless Steel 316).

  • Precursor: Methyl 3-(pyridin-4-yl)acrylate (CAS: 2966-48-5) or Methyl 2-(pyridin-4-yl)acrylate (for branched isomers).

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (Degussa type or equivalent).

  • Solvent: Glacial Acetic Acid (AcOH) or MeOH with 1.1 eq. HCl.

  • Gas: Hydrogen (

    
    ), >99.9% purity.
    
Step-by-Step Methodology
Phase A: Tandem Hydrogenation (Ring + Chain)
  • Loading: In a 500 mL hydrogenation bottle, dissolve 10.0 g (61.3 mmol) of Methyl 3-(pyridin-4-yl)acrylate in 150 mL of Glacial Acetic Acid.

  • Catalyst Addition: Carefully add 1.0 g of 5% Rh/C (10 wt% loading). Safety Note: Add catalyst under an inert blanket (Argon/Nitrogen) to prevent ignition of solvent vapors.

  • Purging: Seal the reactor. Evacuate and purge with

    
     (3x), then purge with 
    
    
    
    (3x).
  • Reaction: Pressurize to 60 psi (4.1 bar) with

    
    . Heat the mixture to 50°C .
    
  • Monitoring: Agitate (shake/stir) at 50°C.

    • Checkpoint: The

      
       uptake will initially be rapid (olefin reduction), followed by a slower steady consumption (ring reduction).
      
    • Completion: Reaction is typically complete in 6–12 hours when theoretical

      
       uptake (4 equivalents) is reached.
      
  • Filtration: Cool to room temperature. Vent

    
     and purge with 
    
    
    
    . Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.
Phase B: Isolation (For Free Base)
  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of Acetic Acid.

  • Neutralization: Dissolve the residue in DCM (100 mL) and cool to 0°C. Slowly add saturated aqueous

    
     or 
    
    
    
    until pH > 9.
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Yield: Expect a colorless oil or low-melting solid. Typical Yield: 85–92% .

Phase C: Optional One-Pot N-Derivatization (Reductive Amination)

Instead of filtering at Step 6 above:

  • Vent

    
     but keep the catalyst in the vessel.
    
  • Add 1.2 equivalents of the desired Aldehyde (e.g., Benzaldehyde) directly to the acetic acid mixture.

  • Repressurize with

    
     (40 psi) and stir at RT for 4 hours.
    
  • Proceed to filtration and workup. This yields the N-benzyl derivative in a true one-pot sequence.

Data Analysis & Critical Quality Attributes (CQAs)

ParameterSpecificationImpact on Quality
H2 Pressure 50–100 psi< 40 psi leads to incomplete ring reduction (Tetrahydropyridine intermediates).
Temperature 45–60°C> 70°C increases risk of ester hydrolysis or transesterification.
Solvent pH Acidic (< 2.0)Essential. Neutral pH poisons the catalyst; reaction stalls.
Stirring Rate > 800 RPMMass transfer limited. Poor mixing results in "dead" catalyst.

Visualization of Pathways

Reaction Mechanism & Pathway

The following diagram illustrates the sequential reduction pathway and the critical protonation step that enables the catalysis.

ReactionPathway Start Methyl 3-(pyridin-4-yl)acrylate (Precursor) Protonation Pyridinium Species (Acidic Media) Start->Protonation AcOH Protonation Inter1 Olefin Saturation (Fast Step) Protonation->Inter1 H2 / Rh/C (Step 1) Cat Catalyst Protection: Protonation prevents N-poisoning of Rh Protonation->Cat Inter2 Tetrahydropyridine Intermediate Inter1->Inter2 H2 / Rh/C (Ring Reduction) Product This compound (Target) Inter2->Product H2 / Rh/C (Final Saturation)

Figure 1: Sequential hydrogenation pathway. Protonation of the pyridine nitrogen is the critical control point to maintain catalyst activity.

Process Workflow Decision Tree

This flow chart guides the operator through the "One-Pot" decision-making process for simple reduction vs. N-functionalization.

Workflow Start Start: Acrylate Precursor Step1 Load Reactor: Precursor + Rh/C + AcOH Start->Step1 Step2 Hydrogenation: 60 psi, 50°C, 8 hrs Step1->Step2 Check Check H2 Uptake: Theoretical Vol Reached? Step2->Check Check->Step2 No Branch Desired Product? Check->Branch Yes RouteA Route A: Free Amine (NH-Piperidine) Branch->RouteA Target: NH RouteB Route B: N-Derivative (N-Alkyl Piperidine) Branch->RouteB Target: N-R ActionA Filter Catalyst Neutralize & Extract RouteA->ActionA ActionB Vent H2 Add Aldehyde (R-CHO) Re-pressurize H2 (4 hrs) RouteB->ActionB Finish Isolate Final Product ActionA->Finish ActionB->ActionA

Figure 2: Operational workflow for the one-pot synthesis, including the branching logic for optional in-situ reductive amination.

References

  • Reduction of Pyridine Derivatives: Kamochi, Y., & Kudo, T. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Heterocycles. Link (Context: Comparison of reduction methods).

  • Catalytic Hydrogenation Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • One-Pot Piperidine Synthesis: Misra, M., et al. (2011). Efficient one-pot synthesis of functionalized piperidine scaffolds. Tetrahedron Letters. Link

  • Application of Piperidine Propanoates: Patent WO2014188453A2. Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Link

  • Hydrogenation of Methyl Acrylate: Zhang, Y., et al. (2025).[2][3] Effective and Selective Hydrogenation of Methyl Acrylate to Methyl Propionate on Single-Atom Nickel Catalyst. Chemistry - A European Journal. Link

Sources

Troubleshooting & Optimization

Preventing hydrolysis of Methyl 2-(piperidin-4-yl)propanoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Threat" Instability

Why is your compound degrading? Methyl 2-(piperidin-4-yl)propanoate contains two incompatible functional groups within the same molecule: a basic secondary amine (the piperidine ring) and an electrophilic ester .

In its free base form, this molecule is "autocatalytic." The internal amine acts as a general base, activating ambient moisture to attack the ester bond. Furthermore, without protonation, the amine can attack the ester of a neighboring molecule (intermolecular aminolysis), leading to oligomerization.

The Solution: You must disrupt this cycle by protonating the amine. Converting the free base to a hydrochloride (HCl) salt is the gold standard for long-term storage.

The Mechanism of Degradation

To prevent the issue, you must understand the chemistry occurring in your vial.

Mechanism: Base-Catalyzed Hydrolysis (Autocatalysis)

In the free base form, the piperidine nitrogen (


) abstracts a proton from adventitious water, generating a hydroxide ion (

) in situ. This hydroxide ion rapidly attacks the methyl ester.

HydrolysisMechanism FreeBase Free Base (Piperidine-NH) Transition Hydroxide Generation (OH-) FreeBase->Transition Abstracts Proton Water Ambient Moisture (H2O) Water->Transition Source of OH- Attack Nucleophilic Attack on Ester Carbonyl Transition->Attack Activates Products Degradation Products (Carboxylic Acid + Methanol) Attack->Products Irreversible Hydrolysis

Figure 1: The autocatalytic cycle where the molecule's own amine group facilitates ester destruction.

Storage Protocols & Decision Matrix

Protocol A: Conversion to Hydrochloride Salt (Recommended)

This is the only method that guarantees stability >6 months. By protonating the amine (


), you remove the basic catalyst and the nucleophile.

Reagents Required:

  • Anhydrous Diethyl Ether or 1,4-Dioxane.

  • 4M HCl in Dioxane (commercially available).

  • Argon or Nitrogen gas.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude free base oil in a minimal amount of anhydrous diethyl ether (approx. 5 mL per gram).

  • Acidification: Under vigorous stirring at 0°C, add 4M HCl in dioxane dropwise.

    • Stoichiometry: Use 1.1 equivalents of HCl relative to the amine.

  • Precipitation: A white solid (the salt) should precipitate immediately.

  • Isolation: Filter the solid under an inert atmosphere (nitrogen blanket) to prevent moisture absorption during filtration.

  • Drying: Dry under high vacuum (< 1 mbar) for 12 hours to remove trace HCl and solvent.

Protocol B: Storage of Free Base (Short-Term Only)

If you must store the free base (e.g., for immediate use in a coupling reaction), strict environmental control is required.

Stability Comparison Table

Storage ConditionFree Base (Oil)HCl Salt (Solid)Risk Level
Room Temp / Air Degradation in < 24 hoursStable for weeksCRITICAL
4°C / Desiccator Degradation in < 1 weekStable for monthsHIGH (for base)
-20°C / Argon Stable for 1-2 monthsStable for yearsOPTIMAL

Troubleshooting Guide (FAQs)

Q1: My compound was an oil, but now it's a sticky gum/solid. Is it ruined?

Diagnosis: Likely yes. Explanation: Piperidine esters are typically oils as free bases. If they solidify without the addition of acid, it often indicates the formation of "nylon-like" oligomers (polyamides) via intermolecular reaction, or the formation of the carboxylic acid zwitterion (which is a solid). Action: Run an LC-MS. If you see peaks corresponding to


 (methyl ester hydrolysis) or 

(dimerization), discard the batch.
Q2: The bottle smells like vinegar or solvent.

Diagnosis: Hydrolysis has occurred.[3][4][5][6] Explanation: The hydrolysis of the methyl ester releases Methanol . While methanol is odorless to some, the concurrent formation of the carboxylic acid often carries a distinct acidic odor compared to the amine. Action: Check Proton NMR. Look for the disappearance of the methyl ester singlet (typically around


 3.6-3.7 ppm).
Q3: Can I use TFA (Trifluoroacetic acid) instead of HCl?

Answer: Yes, but with caveats. Technical Note: TFA salts are often hygroscopic (water-absorbing). If you make the TFA salt, you must store it in a desiccator. HCl salts are generally more crystalline and less prone to turning into a "goo" upon exposure to air.

Q4: I need the free base for my next reaction. How do I free-base the salt?

Protocol: Do not store the free base. Generate it in situ or immediately before use:

  • Suspend the HCl salt in DCM or Ethyl Acetate.

  • Wash with saturated aqueous

    
     or 
    
    
    
    .
  • Dry the organic layer over

    
    , filter, and concentrate.
    
  • Use immediately.

Emergency Recovery (Salvation Protocol)

If your free base has partially degraded (approx. 10-20% hydrolysis), you may be able to recover the remaining ester.

RecoveryWorkflow Start Partially Degraded Mixture Step1 Dissolve in DCM Start->Step1 Step2 Wash with Sat. NaHCO3 (aq) Step1->Step2 Step3 Separate Layers Step2->Step3 Aqueous Aqueous Layer (Contains Hydrolyzed Acid) Step3->Aqueous Discard Organic Organic Layer (Contains Intact Ester) Step3->Organic Keep Final Dry (Na2SO4) & Convert to HCl Salt IMMEDIATELY Organic->Final

Figure 2: Workflow to separate intact ester from hydrolyzed acid by exploiting solubility differences.

References

  • Laval, S., et al. (2014).[6] "Piperidine hydrochloride synthesis." Tetrahedron, 70(4), 975-983.[6] (Demonstrates standard protocols for piperidine salt formation and stability). 6[2][5][7][8]

  • BenchChem Safety & Storage. (2025).[2] "Storage guidelines for volatile amines and esters." BenchChem Technical Support. (General guidelines on amine hygroscopy and storage). 2[2][5][7][8][9][10]

  • University of Calgary. "Mechanism of the Base Hydrolysis of Esters." Chemistry LibreTexts. (Foundational mechanistic evidence for base-catalyzed ester hydrolysis). [2][5][7][8][9][10][11]

  • Lumiprobe Technical Support. "Reagent storage conditions: NHS esters and Amines." (Practical advice on moisture exclusion and inert gas purging). 1

Sources

Technical Support Center: Optimizing the Esterification of 2-(Piperidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(piperidin-4-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific esterification. As Senior Application Scientists, we understand the nuances of this reaction and have structured this guide in a practical, question-and-answer format to address the common challenges you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield for the esterification of 2-(piperidin-4-yl)propanoic acid consistently low when using a standard Fischer esterification protocol?

This is the most common issue researchers encounter. The low yield is primarily due to the presence of the basic secondary amine in the piperidine ring.

  • Catalyst Quenching: In a standard Fischer esterification, a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is used as a catalyst.[1][2] The basic piperidine nitrogen (a Lewis base) readily reacts with and neutralizes the acid catalyst. This acid-base reaction is much faster than the desired esterification, effectively "quenching" the catalyst. Without a sufficient amount of free acid catalyst, the carbonyl carbon of the carboxylic acid is not adequately protonated and activated for the nucleophilic attack by methanol.[3][4]

  • Equilibrium Limitations: Fischer esterification is a reversible equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1][3] If the water produced is not removed, the reaction will reach equilibrium with significant amounts of starting material remaining, thus limiting the final yield.[1][3]

Q2: How can I overcome the problem of the basic piperidine nitrogen?

There are two primary, field-proven strategies to address this core issue. The choice depends on the scale of your reaction, the sensitivity of your substrate to harsh conditions, and downstream purification considerations.

Strategy A: N-Protection / Deprotection Sequence This is often the most robust and reliable method. It involves temporarily "masking" the reactive piperidine nitrogen with a protecting group.

  • Protection: The secondary amine is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate.[5] The Boc group is stable under the esterification conditions and renders the nitrogen non-basic and non-nucleophilic.

  • Esterification: The N-Boc protected acid can now undergo esterification smoothly using standard methods without catalyst quenching.

  • Deprotection: The Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the final target ester as its corresponding salt.[6]

Strategy B: Use of Excess Acid Catalyst This is a more direct, "one-pot" approach but can be less controlled.

The strategy involves using a significant molar excess of the strong acid catalyst. A portion of the acid will be consumed by protonating the piperidine nitrogen, forming an ammonium salt. The remaining excess acid is then available to catalyze the esterification reaction.[7][8] This method avoids the extra steps of protection and deprotection but requires careful optimization of the acid amount and may not be suitable for acid-labile molecules.

Q3: Which strategy should I choose? A comparative analysis.

The optimal strategy depends on your specific experimental constraints.

FeatureStrategy A: N-ProtectionStrategy B: Excess Acid
Number of Steps 3 (Protection, Esterification, Deprotection)1
Process Control High: Each step is distinct and optimized.Moderate: Relies on a careful balance of stoichiometry.
Substrate Scope Broad: Compatible with acid-sensitive substrates.Limited: Not suitable for molecules that degrade in strong acid.
Yield & Purity Generally higher and cleaner reactions.Can be lower with more potential for side products.
Atom Economy Lower due to the addition and removal of the protecting group.Higher.
Ideal For Complex molecules, small-scale synthesis, high purity requirements.Large-scale synthesis, robust molecules, process simplification.

Decision Workflow Diagram

G start Start: Synthesize Methyl 2-(piperidin-4-yl)propanoate q1 Is your starting material acid-sensitive or complex? start->q1 strategy_a Strategy A: N-Protection Route q1->strategy_a  Yes strategy_b Strategy B: Excess Acid Route q1->strategy_b  No end_a High Purity & Yield strategy_a->end_a end_b Fewer Steps, Higher Throughput strategy_b->end_b

Caption: A decision workflow for selecting the optimal esterification strategy.

Q4: I'm using the Excess Acid strategy (B), but my yields are still poor. How can I optimize it?

If you've chosen the direct approach, optimization is key.

  • Drive the Equilibrium: The reaction's reversibility is a major hurdle.[2] To push the equilibrium towards the product, use methanol as the limiting reagent and the solvent. Using a large excess of methanol (e.g., 20-50 equivalents or more) significantly shifts the equilibrium to the ester side, according to Le Châtelier's principle.[1][3]

  • Remove Water: The water generated during the reaction can hydrolyze the ester product, reversing the reaction.[1] For higher boiling point alcohols, a Dean-Stark apparatus is effective. With low-boiling methanol, this is impractical. Instead, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Increase Temperature: Heating the reaction mixture to reflux is standard practice to increase the reaction rate.[3] Ensure your reaction is heated to the boiling point of methanol (approx. 65 °C).

  • Catalyst Choice: While H₂SO₄ is common, sometimes other catalysts are beneficial. p-Toluenesulfonic acid (p-TsOH) is a solid, making it easier to handle, and can sometimes lead to cleaner reactions.[9] For amino acid esterifications specifically, sulfuric acid has been shown to be particularly effective where other strong acids like HCl were not.[7][8]

Q5: Are there milder, alternative esterification methods I can use, especially if my molecule is sensitive?

Yes. If both strong acid and heat are detrimental to your substrate, coupling-agent-mediated esterification is the preferred method.

The Steglich Esterification is an excellent alternative that proceeds under mild, room-temperature conditions.[10][11]

  • Mechanism: This method uses a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The activated species is an O-acylisourea intermediate, which is highly reactive towards nucleophiles.[10] The alcohol (methanol) then attacks this intermediate to form the ester.

  • Catalyst: The reaction is catalyzed by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[10][11] DMAP acts as an acyl transfer agent, further accelerating the reaction.[10]

  • Considerations: This method requires N-protection of the piperidine ring first, as the free amine would compete with the alcohol as a nucleophile, leading to amide formation. The main drawback is the formation of a dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and must be filtered off.

Detailed Experimental Protocols

Protocol 1: Strategy A - N-Protection Route

Workflow: N-Protection Route

G A Start: 2-(Piperidin-4-yl)propanoic Acid B Step 1: Boc Protection Boc₂O, Base (e.g., NaOH) Solvent (e.g., Dioxane/H₂O) A->B C Intermediate: N-Boc-2-(piperidin-4-yl)propanoic Acid B->C D Step 2: Esterification MeOH (excess), H₂SO₄ (cat.) Reflux C->D E Intermediate: Methyl N-Boc-2-(piperidin-4-yl)propanoate D->E F Step 3: Deprotection 4M HCl in Dioxane or TFA Room Temperature E->F G Final Product: This compound (as HCl salt) F->G

Caption: Step-by-step workflow for the N-Protection esterification strategy.

Step 1: Boc Protection of 2-(Piperidin-4-yl)propanoic Acid

  • Dissolve 2-(piperidin-4-yl)propanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected acid, which can often be used without further purification.

Step 2: Fischer Esterification of N-Boc Protected Acid

  • Dissolve the N-Boc-2-(piperidin-4-yl)propanoic acid (1.0 eq) in a large excess of methanol (can be used as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc protected ester. Purify by column chromatography if necessary.

Step 3: Boc Deprotection

  • Dissolve the purified Methyl N-Boc-2-(piperidin-4-yl)propanoate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Add a large excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq).

  • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. The resulting solid or oil is the hydrochloride salt of this compound. It can be triturated with diethyl ether to induce solidification and remove non-polar impurities.

Protocol 2: Strategy B - Direct Fischer Esterification with Excess Acid
  • Suspend 2-(piperidin-4-yl)propanoic acid (1.0 eq) in methanol (20-50 eq).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq). Caution: Exothermic reaction.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully adjust the pH to ~8-9 with a cold, concentrated solution of sodium hydroxide or sodium carbonate.

  • Concentrate the mixture in vacuo to remove the bulk of the methanol.

  • Extract the resulting aqueous slurry with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the free base of the target ester.

References

  • Various Authors. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. (N.A.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • Google Patents. (N.A.).
  • Organic Chemistry Portal. (N.A.). Ester synthesis by esterification. [Link]

  • Chemguide. (N.A.). Esterification - alcohols and carboxylic acids. [Link]

  • Organic Chemistry Portal. (N.A.). Steglich Esterification. [Link]

  • Google Patents. (N.A.).
  • Royal Society of Chemistry. (N.A.). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • ResearchGate. (2025). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

  • Google Patents. (N.A.). EP0331280A1 - Method for esterifying hindered carboxylic acids.
  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (2025). (PDF) Synthesis propanol by esterification and reduction reaction. [Link]

  • Omizzolo. (N.A.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • National Institutes of Health (NIH). (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC. [Link]

  • ResearchGate. (N.A.). Fischer-Speier esterification | Request PDF. [Link]

  • Google Patents. (N.A.). US5424476A - Method for preparing amino acid esters.
  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

  • National Institutes of Health (NIH). (N.A.). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. [Link]

  • Organic Chemistry Portal. (2007). Organic Functional Group Protection. [Link]

  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • Royal Society of Chemistry. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups | Chemical Reviews. [Link]

  • Organic Syntheses. (N.A.). A. - Preparation of tmpMgCl·LiCl. [Link]

  • Royal Society of Chemistry. (N.A.). Protecting groups. [Link]

  • Organic Syntheses. (N.A.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Organic Chemistry Portal. (N.A.). Fischer Esterification. [Link]

  • ResearchGate. (2017). Open Access proceedings Journal of Physics: Conference series. [Link]

  • Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. [Link]

  • MDPI. (2022). Synthesis of Biodiesel by Interesterification of Triglycerides with Methyl Formate. [Link]

Sources

Technical Support Center: Troubleshooting Racemization in Chiral Piperidine Propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral piperidine propanoates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with maintaining stereochemical integrity during their synthetic routes. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a critical issue that can compromise the efficacy and safety of pharmaceutical compounds.[1] This document provides in-depth, question-and-answer-based troubleshooting guides to address specific issues related to racemization in the synthesis of chiral piperidine propanoates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization when synthesizing chiral piperidine propanoates?

A1: Racemization in this context primarily occurs through the formation of a planar, achiral enolate intermediate at the α-carbon of the propanoate group.[2][3] This is the carbon atom adjacent to the ester's carbonyl group. The presence of an acidic proton on this α-carbon makes it susceptible to deprotonation by a base or, in some cases, enolization under acidic conditions.[4][5] Once the planar enolate is formed, the stereochemical information at that center is lost. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers and thus, a reduction in enantiomeric excess (e.e.).[3]

Several factors can promote this undesirable enolization and subsequent racemization:

  • Presence of a Base: Bases, especially strong or sterically unhindered ones, can readily abstract the α-proton.[6]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for enolization and racemization.[7][8]

  • Solvent Polarity: The polarity of the solvent can influence the stability of the enolate intermediate and the transition state leading to its formation.[9]

  • Prolonged Reaction Times: Extended exposure to conditions that promote racemization will inevitably lead to a greater loss of stereochemical purity.

Q2: I've observed a significant drop in enantiomeric excess (e.e.) after the esterification step. What is the most likely cause?

A2: A significant drop in e.e. after esterification strongly suggests that the conditions of the reaction are promoting racemization of the chiral center alpha to the newly formed ester carbonyl. The primary culprit is often the formation of an enolate intermediate under either basic or acidic conditions.[2][3]

Here's a breakdown of potential causes during esterification:

  • Base-Mediated Racemization: If your esterification procedure involves a basic catalyst or the presence of a basic amine (like the piperidine nitrogen itself, if unprotected), this base can deprotonate the α-carbon.[10]

  • Acid-Catalyzed Enolization: While less common for esters compared to ketones, strong acidic conditions and heat can promote the formation of an enol tautomer, which is also planar and achiral, leading to racemization upon reversion to the keto (ester) form.[5][11]

  • High Temperatures: The heat applied during the reaction can accelerate the rate of enolization and subsequent racemization.[7]

To troubleshoot this, you should critically evaluate the reagents and conditions of your esterification step.

Q3: How can I accurately quantify the extent of racemization in my product?

A3: Accurate quantification of enantiomeric excess is crucial for troubleshooting. The most widely used and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[12][13] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Other techniques include:

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: These agents induce a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the determination of their ratio.[14]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, which is inherent to chiral molecules.[13]

For routine analysis, developing a robust chiral HPLC method is the industry standard.[15]

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess During the Esterification Step

You have confirmed that your starting chiral piperidine alcohol has high enantiomeric purity, but the final piperidine propanoate product shows significant racemization.

Root Cause Analysis Workflow

start Significant Racemization Detected Post-Esterification review_base Step 1: Review Base Usage - Type of base used? - Stoichiometry? start->review_base review_temp Step 2: Analyze Reaction Temperature - Was the reaction heated? - To what temperature? review_base->review_temp Base is a likely culprit review_time Step 3: Evaluate Reaction Time - How long was the reaction run? review_temp->review_time High temp accelerates racemization review_solvent Step 4: Assess Solvent Choice - What was the reaction solvent? review_time->review_solvent Longer times increase risk solution Implement Corrective Actions review_solvent->solution Solvent can influence enolate stability

Caption: Troubleshooting workflow for racemization during esterification.

Step-by-Step Troubleshooting

Step 1: Scrutinize the Base

The choice and amount of base are critical. Strong, non-hindered bases are more likely to cause racemization.[6]

  • Question: Are you using a strong, non-sterically hindered base (e.g., sodium methoxide, potassium tert-butoxide)?

    • Action: Switch to a milder, more sterically hindered base. Good alternatives include N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[16] The bulkier nature of these bases can disfavor the abstraction of the α-proton.

  • Question: Are you using an excess of base?

    • Action: Stoichiometrically control the amount of base. Use the minimum amount required to facilitate the reaction.

Step 2: Control the Reaction Temperature

Higher temperatures accelerate all reactions, including the undesirable racemization pathway.[7]

  • Question: Is the reaction being run at an elevated temperature?

    • Action: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress closely to find the optimal balance between reaction rate and stereochemical preservation.

Step 3: Optimize the Reaction Time

The longer your chiral product is exposed to conditions that can cause racemization, the lower the final e.e. will be.

  • Question: Is the reaction running for an extended period (e.g., overnight)?

    • Action: Monitor the reaction by TLC or LC-MS to determine the point of completion. Work up the reaction as soon as the starting material is consumed to minimize the product's exposure to racemizing conditions.

Step 4: Evaluate the Solvent

The solvent can influence the rate of racemization.[9]

  • Question: Are you using a polar aprotic solvent that can stabilize the enolate intermediate (e.g., DMF, DMSO)?

    • Action: Consider switching to a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The stability of the enolate intermediate is often lower in less polar solvents, which can disfavor its formation.[17][18]

ParameterProblematic ConditionRecommended ChangeRationale
Base Strong, non-hindered (e.g., NaOMe)Milder, hindered (e.g., DIPEA, collidine)[16]Reduces the rate of α-proton abstraction.
Temperature High (e.g., > 50 °C)Low (e.g., 0 °C to RT)[6]Decreases the rate of racemization.[7]
Reaction Time Prolonged (e.g., > 12 hours)Monitor to completion (e.g., 2-4 hours)Minimizes exposure to racemizing conditions.
Solvent Polar aprotic (e.g., DMF)Less polar (e.g., DCM, THF)[17][18]Destabilizes the enolate intermediate.
Issue 2: Racemization During Workup or Purification

Your reaction mixture shows high enantiomeric excess, but the purified product has a lower e.e.

Root Cause Analysis Workflow

start Racemization Detected During Workup/Purification check_workup Step 1: Analyze Aqueous Workup - pH of washes? start->check_workup check_purification Step 2: Examine Purification Method - Stationary phase acidic/basic? - High temperatures used? check_workup->check_purification Acid/base can cause racemization solution Implement Milder Procedures check_purification->solution Harsh conditions lead to loss of e.e.

Caption: Troubleshooting workflow for racemization during workup and purification.

Step-by-Step Troubleshooting

Step 1: Evaluate the Aqueous Workup

Exposure to strongly acidic or basic aqueous solutions can cause racemization.[4][19]

  • Question: Are you using strong acid or base washes (e.g., 1M HCl, 1M NaOH)?

    • Action: Use milder washes, such as saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acid, and brine to remove water. Ensure the contact time with any acidic or basic solution is minimized.

Step 2: Assess the Purification Method

Standard silica gel chromatography can be problematic as silica is acidic.

  • Question: Are you using standard silica gel for chromatography?

    • Action:

      • Neutralize the Silica: Pre-treat the silica gel with a solution of triethylamine (e.g., 1% triethylamine in the eluent) to neutralize the acidic sites.

      • Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase C18 column for purification.

  • Question: Are you using high temperatures during solvent removal (rotary evaporation)?

    • Action: Keep the water bath temperature as low as possible (ideally below 40 °C) to prevent thermally induced racemization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization during Esterification

This protocol provides a starting point for the esterification of a chiral piperidine alcohol with propanoic acid while minimizing racemization.

  • Reaction Setup: To a solution of the chiral piperidine alcohol (1.0 eq) and propanoic acid (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 2-4 hours), filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

  • Purification: Purify the crude product by flash chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system.

Protocol 2: Quantification of Enantiomeric Excess using Chiral HPLC

This is a general protocol for determining the e.e. of the synthesized chiral piperidine propanoate.

  • Sample Preparation: Prepare a stock solution of your purified product in a suitable solvent (e.g., isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL.

  • Column Selection: Choose a suitable chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H). The choice of column will depend on the specific structure of your compound.

  • Method Development:

    • Start with a mobile phase of 90:10 hexane:isopropanol at a flow rate of 1.0 mL/min.

    • Inject a small volume (e.g., 10 µL) of your sample.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • If the enantiomers are not well-resolved, systematically vary the mobile phase composition (e.g., 95:5, 80:20 hexane:isopropanol) and the flow rate.

  • Quantification: Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak. Calculate the enantiomeric excess using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

References

  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. Available from: [Link]

  • Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available from: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available from: [Link]

  • ETH Research Collection. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Available from: [Link]

  • ACS Publications. (2022, February 9). Solid-State Deracemization via Temperature Cycles in Continuous Operation: Model-Based Process Design. Available from: [Link]

  • Chemistry Stack Exchange. (2018, February 5). Racemization of ketones in presence of catalytic acid. Available from: [Link]

  • ACS Publications. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Available from: [Link]

  • ACS Publications. (2019, April 18). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Available from: [Link]

  • AK Lectures. (2014, June 26). Racemization of Chiral Carbonyl Compounds. YouTube. Available from: [Link]

  • Wiley Online Library. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • MDPI. (2020, June 1). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Available from: [Link]

  • MSU chemistry. (n.d.). Carbonyl Reactivity. Available from: [Link]

  • ResearchGate. (2025, November 17). Solvation effects in liquid-phase esterification reactions catalyzed by hydrogen-form ion exchange resins. Available from: [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Available from: [Link]

  • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Available from: [Link]

  • Radboud Repository. (n.d.). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Available from: [Link]

  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available from: [Link]

  • BYJU'S. (2022, July 21). Chirality, Racemisation and Optical activity of Haloalkanes. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Alpha-carbon Reactions. Available from: [Link]

  • Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson. Available from: [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Available from: [Link]

  • University of Groningen. (n.d.). Chemically fuelled deracemization of amino acids. Available from: [Link]

  • RSC Publishing. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment. Available from: [Link]

  • Graz University of Technology. (2015, September 1). Solvent effects on esterification equilibria. Available from: [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available from: [Link]

  • Semantic Scholar. (2015, September 1). Solvent effects on esterification equilibria. Available from: [Link]

  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Available from: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • RSC Publishing. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Available from: [Link]

  • Slideshare. (n.d.). Racemization in peptide synthesis. Available from: [Link]

  • PMC. (2021, February 13). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Available from: [Link]

Sources

Technical Support Center: Methyl 2-(piperidin-4-yl)propanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(piperidin-4-yl)propanoate HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. As a hydrochloride salt of a piperidine derivative, its behavior in solution can be complex, influenced by factors such as pH, solvent choice, and concentration. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues reported by users in a direct question-and-answer format.

Q1: I'm having trouble dissolving this compound HCl directly into my aqueous buffer (e.g., PBS, pH 7.4). Why is it not dissolving?

A1: This is a common and expected challenge. While the molecule is supplied as a hydrochloride (HCl) salt to enhance aqueous solubility, several factors inherent to its structure can still limit its dissolution in neutral aqueous media.

  • Molecular Structure: The piperidine ring, even when protonated as a hydrochloride salt, is attached to a propanoate methyl ester group, which contributes significant nonpolar character.[1] The overall solubility is a balance between the polar, charged amine group and the nonpolar hydrocarbon backbone.

  • pH Effect: At neutral pH (around 7.0-7.4), the equilibrium between the protonated (charged, more soluble) and the free base (neutral, less soluble) form of the piperidine nitrogen begins to shift. A significant portion of the compound may exist in its less soluble free base form, leading to poor dissolution or precipitation. For piperidine derivatives, solubility is often significantly higher in acidic conditions (e.g., pH 2-5) where the amine is fully protonated.[1][2]

  • Salt Form vs. Free Base: The hydrochloride salt form is designed to improve handling and initial wetting, but once in solution, its solubility is governed by the solution's pH and the intrinsic solubility of the free base.[3][4]

Q2: What are the recommended starting solvents for preparing a high-concentration stock solution?

A2: For creating a concentrated stock solution, it is standard practice to use a polar aprotic organic solvent. These solvents can effectively solvate the molecule, overcoming the crystal lattice energy of the solid.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions (e.g., 10-100 mM) of compounds like this.[1][5]

  • Secondary Options: Other polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be effective.[5][6]

  • Alcohols: For less concentrated stocks, polar protic solvents like ethanol or methanol may be suitable, though they are generally less effective than DMSO for highly insoluble compounds.[6]

It is critical to prepare fresh solutions for experiments to ensure consistency and avoid potential degradation or precipitation upon storage.[1]

Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. How can I fix this?

A3: This is a classic solubility problem that occurs when a compound-saturated organic solvent is introduced into an aqueous "anti-solvent" system. The key is to keep the final concentration of your compound in the aqueous buffer below its maximum solubility limit under those specific conditions.

Here are several strategies to prevent this:[1]

  • Lower the Final Concentration: The simplest solution is to test lower final concentrations of the compound in your assay.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%, but sometimes as low as 0.1%) without affecting the biological system. A slightly higher DMSO percentage can help maintain solubility.

  • Use a Stepwise Dilution Protocol: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of the organic co-solvent. This allows for a more gradual transition from the organic to the aqueous environment.

  • Incorporate Solubilizing Agents: If your experimental system allows, consider adding excipients like cyclodextrins to the aqueous buffer to form inclusion complexes and enhance apparent solubility.[1][7]

Q4: I need to dissolve the compound in a less polar organic solvent like Dichloromethane (DCM) for a chemical reaction. It's not dissolving. What should I do?

A4: The hydrochloride salt form is highly polar due to the charged ammonium group and chloride counter-ion, making it insoluble in nonpolar organic solvents like DCM, THF, or ethyl acetate.[6] To achieve solubility in these solvents, you must convert the HCl salt to its corresponding free amine.

This is a standard procedure that involves a liquid-liquid extraction or in-situ neutralization:[6]

  • Dissolve the HCl salt in a minimal amount of water or an aqueous basic solution (e.g., saturated sodium bicarbonate).

  • Extract the aqueous layer with your desired organic solvent (e.g., DCM, ethyl acetate). The free base form of the compound will partition into the organic layer.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine, which can then be readily dissolved in nonpolar solvents.

Q5: Can I improve the aqueous solubility by heating the solution?

A5: While gentle warming (e.g., to 37-40°C) can temporarily increase the rate of dissolution and solubility, it should be approached with caution.[8]

  • Risk of Hydrolysis: this compound HCl contains a methyl ester functional group. Heating, especially under acidic or basic conditions, can accelerate the rate of hydrolysis of the ester to the corresponding carboxylic acid. This would change the chemical identity and properties of your compound.

  • Precipitation on Cooling: The compound may precipitate out of the solution as it cools back to room temperature, leading to inaccurate concentration assessments and potential issues in downstream applications.

Heating should only be used as a last resort and the stability of the compound under those conditions should be verified, for example, by HPLC analysis.

Data & Protocols

Table 1: Recommended Solvents for this compound HCl
SolventTypePolarity Index¹Use CaseKey Considerations
Water (acidified, pH < 4) Polar Protic10.2Direct dissolution for some applicationsPotential for ester hydrolysis over time. Check experimental compatibility.
Phosphate-Buffered Saline (PBS) Aqueous Buffer~10.2Final assay bufferVery low solubility expected at pH 7.4. Requires dilution from a stock.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Primary choice for stock solution Hygroscopic. Use high-purity, anhydrous grade. Keep final concentration low in assays (e.g., <0.5%).[5]
Ethanol (EtOH) Polar Protic4.3Secondary choice for stock solutionMay not achieve as high a concentration as DMSO.[6]
Dichloromethane (DCM) Nonpolar3.1Organic synthesisOnly suitable for the free base form of the compound, not the HCl salt.[6]

¹Polarity index values are relative; higher numbers indicate higher polarity. Data adapted from various solvent property charts.[9]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution.

  • Pre-Weigh Compound: Accurately weigh the required amount of this compound HCl. For 1 mL of a 100 mM solution (MW will need to be calculated for the specific salt form), you would need the corresponding mass in mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. If particulates remain, sonication for 5-10 minutes may help.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Stepwise Dilution into an Aqueous Assay Buffer

This protocol is designed to prevent precipitation when diluting a DMSO stock into an aqueous medium.

  • Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock solution in your final aqueous buffer. For example, dilute your 100 mM DMSO stock 1:10 in the buffer to create a 10 mM solution (now in 10% DMSO). This solution may still appear cloudy but serves as a bridge.

  • Vortex Immediately: Vortex the intermediate dilution tube immediately and vigorously upon adding the stock to prevent localized high concentrations that can initiate precipitation.

  • Final Dilution: Use the freshly prepared 10 mM intermediate solution to make your final dilutions in the assay buffer. For example, a 1:100 dilution of the intermediate solution will yield a 100 µM final concentration with a final DMSO concentration of 0.1%.

  • Use Immediately: Prepare working solutions fresh and use them as quickly as possible, as even at lower concentrations, the compound may precipitate over time.

Troubleshooting & Decision Workflows

The following diagrams provide a visual guide to troubleshooting common solubility issues.

Diagram 1: General Troubleshooting Workflow

start Start: Compound does not dissolve in aqueous buffer stock Prepare concentrated stock in DMSO? start->stock yes_stock Dissolve in 100% DMSO. Follow Protocol 2 for dilution. stock->yes_stock Yes no_stock no_stock stock->no_stock No (Direct Dissolution Needed) precip Precipitation upon dilution? yes_stock->precip acidify acidify no_stock->acidify Adjust pH of aqueous buffer to < 4 yes_precip yes_precip precip->yes_precip Yes no_precip Success! Proceed with experiment. precip->no_precip No yes_precip_actions 1. Lower final concentration. 2. Increase final % DMSO. 3. Use stepwise dilution. yes_precip->yes_precip_actions check_stability check_stability acidify->check_stability Check for ester hydrolysis and experimental compatibility check_stability->no_precip

Caption: A workflow for addressing initial solubility and precipitation issues.

Diagram 2: Solvent Selection Decision Tree

start What is the experimental application? app_type Application Type? start->app_type bio_assay bio_assay app_type->bio_assay Biological Assay (Aqueous) org_synth org_synth app_type->org_synth Organic Synthesis (Non-Aqueous) use_dmso use_dmso bio_assay->use_dmso Prepare stock in DMSO. Dilute carefully into buffer. solvent_polarity solvent_polarity org_synth->solvent_polarity Reaction Solvent Polarity? final_sol final_sol use_dmso->final_sol Final Solution polar polar solvent_polarity->polar Polar (e.g., DMF) nonpolar nonpolar solvent_polarity->nonpolar Nonpolar (e.g., DCM, THF) use_dmso2 use_dmso2 polar->use_dmso2 Try direct dissolution of HCl salt. If fails, convert to free base. free_base free_base nonpolar->free_base Must convert HCl salt to free amine (free base) for solubility. final_sol2 final_sol2 use_dmso2->final_sol2 Final Solution free_base->final_sol2

Caption: A decision tree for selecting the appropriate solvent strategy.

References

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved February 15, 2026, from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2013). PMC. Retrieved February 15, 2026, from [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (2021). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Preparation of Standard HCl Solution (Wet). (n.d.). University of Wisconsin Pressbooks. Retrieved February 15, 2026, from [Link]

  • Solvents and solubilities. (n.d.). MicroChemicals. Retrieved February 15, 2026, from [Link]

  • CAS 169280-33-5 | Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate hydrochloride. (n.d.). Alchem Pharmtech. Retrieved February 15, 2026, from [Link]

  • How to Make a 1M HCl Solution (Hydrochloric acid). (2023). YouTube. Retrieved February 15, 2026, from [Link]

  • US20100204470A1 - method for salt preparation. (n.d.). Google Patents.
  • 3.3: Preparing Solutions. (2022). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021). Ovid. Retrieved February 15, 2026, from [Link]

  • The effect of improper use of buffer salts on chromatographic columns and solutions! (n.d.). uHPLCs. Retrieved February 15, 2026, from [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit. Retrieved February 15, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved February 15, 2026, from [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Retrieved February 15, 2026, from [Link]

  • Methyl 3-(piperidin-4-yl)propanoate hydrochloride (C9H17NO2). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved February 15, 2026, from [Link]

  • COMMON SOLVENT PROPERTIES. (n.d.). Retrieved February 15, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Retrieved February 15, 2026, from [Link]

Sources

Removing palladium impurities from piperidine hydrogenation products

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Palladium Removal from Piperidine Hydrogenation Products

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to navigate the challenges of removing residual palladium from your piperidine hydrogenation products. The presence of palladium, a common catalyst in hydrogenation reactions, is strictly regulated in active pharmaceutical ingredients (APIs).[1][2][3] Achieving the required purity levels—often below 10 parts per million (ppm) for oral medications—demands a robust and well-understood purification strategy.[4][5]

This guide is structured to address the specific issues you may encounter in the lab, moving from immediate troubleshooting problems to broader frequently asked questions. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in sound scientific principles.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific problems encountered during the purification process in a direct question-and-answer format.

Q1: My initial purification by filtration and recrystallization is not lowering palladium levels sufficiently. Why is this happening and what should I do next?

A1: This is a common and often perplexing issue. If standard filtration (even through fine media like Celite) and recrystallization are failing, it's typically due to the nature of the residual palladium species.

Underlying Causes:

  • Highly Dispersed or Soluble Palladium: The palladium may not be present as filterable Pd(0) on its carbon support. Instead, it could exist as fine, colloidal nanoparticles that pass through standard filters or as soluble Pd(II) species that remain in the mother liquor during crystallization.[1]

  • Product-Catalyst Interaction: The piperidine product, being a nitrogen-containing base, can act as a ligand, complexing with palladium and keeping it solubilized in the reaction mixture.

Recommended Solution: Implement a Scavenging Step

When physical removal methods are ineffective, chemical scavenging becomes necessary. Scavengers are solid-supported or soluble reagents with functional groups that exhibit a high affinity for palladium, binding it tightly so it can be removed by simple filtration.[6][7] The primary categories are:

  • Thiol-Based Scavengers: Often silica-functionalized with mercaptan groups. They are highly effective for a broad range of palladium species.

  • Triaminetetraacetic Acid (TAA) Scavengers: Silica-bound equivalents of EDTA, effective for various metals including palladium.[7]

  • Trimercaptotriazine (TMT) Scavengers: These feature a triazine core with three thiol groups, offering multiple binding sites for efficient scavenging, especially for hindered palladium complexes.[7][8]

  • Activated Carbon: A cost-effective option that works by adsorption.[9][10] Its high surface area and porous structure are effective at trapping palladium species. However, it can sometimes lead to product loss due to non-specific binding.[4][9]

The following workflow illustrates the decision-making process when initial purification fails.

G start Crude Piperidine Product (Post-Hydrogenation) initial_purify Initial Purification (Filtration/Crystallization) start->initial_purify analyze1 Analyze Pd Level (e.g., ICP-MS) initial_purify->analyze1 check_spec Is Pd < ICH Limit? analyze1->check_spec pass Product Meets Spec check_spec->pass Yes fail Implement Scavenging Strategy check_spec->fail No select_scavenger Screen Scavengers (Thiol, TMT, Carbon, etc.) fail->select_scavenger optimize Optimize Conditions (Equivalents, Temp, Time) select_scavenger->optimize final_purify Batch or Column Scavenging optimize->final_purify analyze2 Analyze Final Pd Level final_purify->analyze2 check_spec2 Is Pd < ICH Limit? analyze2->check_spec2 check_spec2->pass Yes

Caption: Decision workflow for palladium purification.

Q2: I've tried using a scavenger, but the palladium levels are still too high. How can I improve its performance?

A2: Inconsistent or poor scavenger performance usually points to suboptimal conditions or an incorrect choice of scavenger for the specific palladium species present in your system.

Underlying Causes & Optimization Strategies:

  • Incorrect Scavenger Choice: Not all scavengers are equally effective for all forms of palladium (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally robust, but TMT-based scavengers might be better for certain hindered palladium complexes.[7]

  • Insufficient Equivalents: The amount of scavenger relative to the palladium content is critical. A common starting point is 3–5 molar equivalents of the scavenger's functional group relative to the moles of palladium.[8] If levels remain high, increasing the equivalents can be effective.

  • Suboptimal Time and Temperature: Scavenging is a chemical reaction. While many processes work well at room temperature, gentle heating (e.g., 40-60°C) can often increase the rate and efficiency of palladium removal. Reaction times can range from 30 minutes to over 24 hours.[4][8]

  • Solvent Effects: The scavenger must be compatible with your reaction solvent. Most modern silica-based scavengers work well in a wide range of common solvents like THF, DCM, MeOH, and DMF.[8]

Recommended Solution: Perform a Small-Scale Screening Experiment

Before committing your entire batch, screen several scavengers under different conditions to identify the most effective protocol.

  • Preparation: Accurately determine the initial palladium concentration (in ppm) of your crude product solution via ICP-MS.

  • Setup: In parallel, set up several small-scale reactions (e.g., in 20 mL vials) using a fixed amount of your crude piperidine product dissolved in the process solvent.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Vial 1: Silica-Thiol, Vial 2: Silica-TMT, Vial 3: Activated Carbon) at a calculated number of equivalents (e.g., start with 5 eq.). Include a control vial with no scavenger.

  • Reaction: Stir all vials at a consistent temperature (e.g., start at room temperature, or screen at RT vs. 50°C).

  • Sampling: Take small aliquots from each vial at set time points (e.g., 1 hr, 4 hr, 16 hr).

  • Analysis: Filter each aliquot to remove the scavenger and submit the filtrate for palladium analysis.

  • Evaluation: Compare the results to determine the most efficient scavenger, the optimal time, and the ideal temperature for your specific product.

Q3: I'm experiencing significant loss of my piperidine product during the scavenging step. What's causing this and how can I prevent it?

A3: Product loss is a critical issue, especially when working with high-value APIs. The primary cause is the non-specific adsorption of your product onto the scavenger material.

Underlying Causes:

  • High Surface Area Adsorbents: Activated carbon is particularly known for this issue due to its microporous structure and high surface area, which can trap organic molecules indiscriminately.[4]

  • Acid-Base Interactions: If your piperidine product is protonated (a salt) and the scavenger has basic sites, or vice-versa, unintended ionic interactions can lead to product binding.

  • Inefficient Recovery: Product can be physically trapped within the scavenger bed after filtration.

Recommended Solutions:

  • Choose a More Selective Scavenger: Modern, functionalized silica scavengers are generally designed for high selectivity towards metals with minimal binding of organic products.[4] If you are using activated carbon and seeing high losses, switching to a thiol- or TMT-functionalized silica is a primary recommendation.[6]

  • Optimize Product Recovery: After filtering off the scavenger, wash the filter cake thoroughly with fresh solvent to recover any trapped product. Combine the washings with the initial filtrate.

  • Quantify Potential Loss: Before running the scavenging step on your main batch, perform a control experiment. Stir a known amount of your purified piperidine product with the chosen scavenger (without any palladium present) for the intended reaction time. Filter and measure the recovered product to quantify the expected loss. If the loss is unacceptably high (>5-10%), you must select a different scavenger.

The workflow for a batch scavenging process is outlined below.

G start Dissolve Crude Product in Suitable Solvent add_scavenger Add Optimized Amount of Selected Scavenger start->add_scavenger react Stir at Optimized Temperature and Time add_scavenger->react filter Filter to Remove Scavenger-Pd Complex react->filter wash Wash Scavenger Cake with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine analyze Analyze for Residual Pd combine->analyze concentrate Concentrate Solution to Isolate Product analyze->concentrate end Pure Product concentrate->end

Caption: Standard workflow for a batch scavenging process.

Frequently Asked Questions (FAQs)

Q1: What are the official regulatory limits for palladium in pharmaceutical products?

A1: The primary guidance comes from the International Council for Harmonisation (ICH) guideline Q3D on Elemental Impurities.[3] The limit is not a simple concentration (ppm) but is based on the Permitted Daily Exposure (PDE), which is the maximum acceptable intake of an elemental impurity per day.[2][11] For palladium, these limits depend on the route of administration.

Route of AdministrationPermitted Daily Exposure (PDE) (µ g/day )Calculated Concentration Limit (ppm) for a ≤10g Daily Dose
Oral 100 µ g/day 10 ppm
Parenteral (Injection) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm
This table summarizes the ICH Q3D guidelines for palladium. The concentration limit is calculated as (PDE) / (maximum daily dose). A standard assumption for calculation is a 10g/day dose.[5][12]
Q2: How do I choose between silica-based scavengers, polymer-based scavengers, and activated carbon?

A2: The choice depends on a balance of performance, cost, and process compatibility.

Scavenger TypeProsConsBest For
Functionalized Silica High selectivity, minimal product loss, good solvent compatibility, does not swell, easy to handle.[7][8]Higher cost than carbon.High-value APIs where product loss is a major concern; processes requiring high purity.
Functionalized Polymer High capacity, can be engineered for specific needs.Can swell in certain organic solvents, potentially complicating filtration and handling.Applications where very high capacity is the primary driver.
Activated Carbon Very low cost, effective for a range of palladium species.[9][10]Non-selective, can lead to significant product loss[4]; fine powders can be difficult to filter completely.Early-stage synthesis or less valuable intermediates where cost is paramount and some product loss is acceptable.
Q3: What analytical methods should be used to accurately quantify residual palladium?

A3: The industry gold standard for quantifying trace elemental impurities is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .[13][14] It offers extremely low detection limits and is the required method for final product validation. Other methods include:

  • Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES): Also a robust technique, though generally less sensitive than ICP-MS.[15]

  • Atomic Absorption (AA) Spectroscopy: A more traditional technique, suitable for higher concentrations but often lacks the sensitivity for sub-ppm analysis.[13]

  • Catalysis-Based Fluorometric Assays: These are emerging as rapid, high-throughput screening tools to quickly evaluate the efficiency of different scavenging methods during process development, before confirming the final results with ICP-MS.[14][15]

It is critical that a validated analytical method is used for final API release to ensure compliance with regulatory standards.

References

  • ISOLUTE® Si-TMT | Metal scavenger - Biotage. ()

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. ()

  • Palladium Detection for API Purification - Arbor Assays. ()

  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich. ()

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. ()

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. ()

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena. ()

  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. ()

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC. ()

  • SiliametS Metal Scavengers - Velocity Scientific Solutions. ()

  • Silica Gels. ()

  • Platinum and Palladium Solvent Extraction of Spent Catalysts - Encyclopedia.pub. ()

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. ()

  • Metal scavengers - Johnson Matthey. ()

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. ()

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. ()

  • Full article: Separation of Pt and Pd from chloride solutions by liquid–liquid extraction using Alamine 308 and analysis of their mechanism: A possible recovery from spent auto catalysts - Taylor & Francis. ()

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. ()

  • Liquid-Liquid Extraction of Palladium (Ii) with Cyanex 301 - Worldwidejournals.com. ()

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. ()

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. ()

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. ()

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. ()

  • EP1636393B1 - Process for recovery of palladium from spent catalyst - Google Patents. ()

  • Metal Scavenger Guide - Sopachem. ()

  • Palladium catalyst recovery using scavenger resin - SpinChem. ()

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. ()

  • US7084287B2 - Method of removing palladium - Google Patents. ()

  • What processes or methods are in place for recycling or recovering palladium from spent electroplating solutions? | ProPlate® Posts. ()

  • Hydrogenation (atmospheric pressure) with Pd/C. ()

  • a) General mechanism of Pd removal using scavengers. b) Examples of... - ResearchGate. ()

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. ()

  • ICH guideline Q3D (R1) on elemental impurities - European Medicines Agency (EMA). ()

  • Selective precipitation of ammonium hexachloropalladate from leaching solutions of cemented palladium with zinc. ()

  • US3655363A - Method of recovering palladium - Google Patents. ()

  • palladium extraction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. ()

  • Your trick to remove residual palladium : r/Chempros - Reddit. ()

  • How to Remove Palladium in three easy steps - Biotage. ()

  • ICH Q3D: Metal Impurities: A Critical Evaluation - European Pharmaceutical Review. ()

  • Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine - MDPI. ()

  • Results of the control tests ((pip): piperidine; npip/nPd: molar ratio... - ResearchGate. ()

Sources

Stability of Methyl 2-(piperidin-4-yl)propanoate in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(piperidin-4-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. While specific hydrolytic stability data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of chemical stability for structurally related compounds to offer a robust framework for your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous media is the hydrolysis of the methyl ester functional group. This reaction, catalyzed by acid or base, will convert the ester into its corresponding carboxylic acid, 2-(piperidin-4-yl)propanoic acid, and methanol. The piperidine ring itself is a stable saturated heterocycle and is not expected to undergo degradation under typical aqueous experimental conditions.

Q2: How does pH affect the stability of this compound?

A2: The rate of ester hydrolysis is highly pH-dependent. Generally, the reaction is slowest in the neutral pH range (approximately pH 4-6). The rate increases significantly in both acidic (pH < 4) and alkaline (pH > 8) conditions. Given that the piperidine nitrogen has a pKa (predicted to be around 8.5-10.5), the protonation state of this amine will also be influenced by pH, which can in turn affect the molecule's overall electronic properties and susceptibility to hydrolysis.

Q3: What are the potential impacts of degradation on my experimental results?

A3: Degradation of this compound can have several significant impacts on your experiments:

  • Loss of active compound: If the ester is the active form of the molecule, its degradation will lead to a decrease in the effective concentration, potentially resulting in diminished or variable biological activity.

  • Introduction of confounding factors: The carboxylic acid degradant may have its own distinct biological or pharmacological profile, which could interfere with the interpretation of your results.

  • Inaccurate quantification: If your analytical method is not stability-indicating (i.e., it cannot distinguish between the parent compound and its degradants), you may overestimate the concentration of the active ester.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: For short-term storage, it is advisable to prepare solutions in a buffer with a pH in the range of 4-6. Solutions should be stored at low temperatures (2-8 °C) to minimize the rate of hydrolysis. For long-term storage, it is best to store the compound as a dry solid under inert gas if possible[1]. If stock solutions in organic solvents like DMSO are prepared, they should be stored at -20 °C or -80 °C. It is recommended to perform a stability study under your specific experimental conditions to determine the acceptable storage duration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity over time Degradation of the ester to the less active or inactive carboxylic acid.Prepare fresh solutions before each experiment. If solutions must be stored, use a validated storage condition (low temperature, buffered at pH 4-6). Confirm the purity of the solution using a stability-indicating analytical method like HPLC or LC-MS.
Inconsistent results between experiments Variable degradation of the compound due to differences in solution preparation, storage time, or pH.Standardize the protocol for solution preparation and handling. Ensure the pH of all aqueous media is consistent. Perform a time-course analysis of the compound's concentration in your experimental buffer to understand its stability profile.
Appearance of unexpected peaks in analytical chromatograms Formation of the carboxylic acid degradant or other minor degradation products.Characterize the new peaks using mass spectrometry to confirm their identity. Develop a stability-indicating analytical method that can resolve the parent compound from its degradants.

Experimental Protocols

Protocol 1: Preliminary Aqueous Stability Assessment

This protocol provides a framework for determining the stability of this compound in your specific experimental buffer.

Materials:

  • This compound

  • Your experimental aqueous buffer (e.g., PBS, TRIS)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO, Methanol) at a high concentration (e.g., 10 mM).

  • Spike the stock solution into your pre-warmed experimental buffer to achieve a final concentration relevant to your experiments (e.g., 10 µM).

  • Immediately after preparation (t=0), withdraw an aliquot, and if necessary, quench any further degradation by adding an equal volume of cold acetonitrile or methanol. Store this sample at -20 °C until analysis.

  • Incubate the remaining solution at your experimental temperature (e.g., 37 °C).

  • Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). Quench each aliquot as described in step 3.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the remaining this compound.

  • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its primary degradant, 2-(piperidin-4-yl)propanoic acid.

Instrumentation and Columns:

  • HPLC system with UV or MS detector.

  • A reverse-phase C18 column is a good starting point.

Method Development Strategy:

  • Mobile Phase Selection: Start with a simple mobile phase system, such as acetonitrile and water, with a common additive like 0.1% formic acid or 0.1% trifluoroacetic acid to improve peak shape for the basic piperidine moiety.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% acetonitrile over 15 minutes) to determine the approximate retention times of the parent compound and its more polar degradant (the carboxylic acid should elute earlier).

  • Method Optimization: Adjust the gradient slope and mobile phase composition to achieve baseline separation between the parent and degradant peaks. Isocratic elution may be possible if the retention times are sufficiently different.

  • Forced Degradation: To confirm that the method is stability-indicating, intentionally degrade a sample of this compound.

    • Acidic Hydrolysis: Dissolve a small amount of the compound in 0.1 M HCl and heat gently (e.g., 60 °C) for a few hours.

    • Basic Hydrolysis: Dissolve a small amount of the compound in 0.1 M NaOH at room temperature for a few hours.

    • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.

Visualizing Stability and Degradation

Hydrolysis of this compound

G cluster_reactants Reactants cluster_products Products reactant1 This compound catalyst Acid (H⁺) or Base (OH⁻) reactant1->catalyst Hydrolysis reactant2 Water (H₂O) reactant2->catalyst product1 2-(piperidin-4-yl)propanoic Acid product2 Methanol (CH₃OH) catalyst->product1 catalyst->product2

Caption: The hydrolysis of this compound in the presence of acid or base yields the corresponding carboxylic acid and methanol.

Workflow for Aqueous Stability Assessment

G A Prepare Stock Solution in Organic Solvent B Spike into Aqueous Buffer at Experimental Temperature A->B C Withdraw Aliquot at t=0 (Control) B->C D Incubate Solution B->D F Quench Reaction in All Aliquots C->F E Withdraw Aliquots at Multiple Time Points D->E E->F G Analyze All Samples by Stability-Indicating Method (e.g., LC-MS) F->G H Plot % Remaining vs. Time to Determine Degradation Rate G->H

Caption: A typical experimental workflow for evaluating the stability of a compound in an aqueous solution over time.

References

Unfortunately, the initial search did not yield specific scientific literature detailing the stability of this compound. The following references provide general information on related compounds and analytical methodologies.

  • Vertex AI Search: While not providing stability data, this search provided general analytical methods th
  • Analytical Methods - RSC Publishing: This source discusses GC-MS methods for piperazine-containing compounds, which can be a useful analytical technique.
  • Safety Data Sheet - CymitQuimica: This SDS for a related compound recommends avoiding exposure to moisture, highlighting the general sensitivity of such structures.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC: This article describes the synthesis and use of piperidine-containing compounds, providing context for their handling in research.
  • Methyl 3-(piperidin-4-yl)
  • An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)
  • Analytical Methods - OPUS: This source provides examples of modern analytical techniques that could be applied to stability studies.
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II)
  • Methyl 3-(piperidin-4-yl)propanoate hydrochloride (C9H17NO2)
  • Analytical Method for Clomeprop (Animal and Fishery Products): This document outlines analytical methods for detecting ester-containing compounds and their acid metabolites.
  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid - Regular Article: This article details sample preparation techniques that could be relevant for complex m
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist: This paper provides examples of the synthesis and handling of complex piperidine deriv
  • Hydrolysis of chiral methyl ester : r/Chempros - Reddit: This discussion forum provides practical insights into the challenges of ester hydrolysis in complex molecules.
  • Methyl ester hydrolysis - ChemSpider Synthetic Pages: This resource provides a general procedure for the basic hydrolysis of a methyl ester.
  • 1185013-13-1|this compound hydrochloride - BLDpharm: A commercial listing providing some analytical data for the hydrochloride salt of the target compound.
  • Safety Data Sheet - Key Organics: This SDS for a related compound provides handling and safety inform
  • METHYL 2-METHYL-3-(PIPERIDIN-1-YL)
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI: This paper discusses the use of piperidine in synthesis and provides examples of HPLC-MS analysis.
  • Atropine - Wikipedia: This article describes the properties of a well-known ester-containing alkaloid, including its hydrolysis.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI: This paper provides synthetic schemes and characterization data for rel

Sources

Controlling side reactions in N-alkylation of piperidine esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the N-alkylation of piperidine esters. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of this common yet challenging transformation. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to control side reactions and optimize your synthetic outcomes.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that directly address the specific issues you are likely to encounter. We will explore the mechanisms behind common side reactions and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should anticipate during the N-alkylation of a piperidine ester?

A1: The N-alkylation of piperidine esters is a powerful tool in medicinal chemistry, but it is often plagued by several competing reactions. The most prevalent of these is over-alkylation, which leads to the formation of a quaternary ammonium salt.[1] This occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[2]

Other significant side reactions include:

  • Ester Hydrolysis: The conditions used for N-alkylation, particularly the use of bases, can lead to the saponification of the ester group, resulting in the corresponding carboxylic acid.[3]

  • Elimination Reactions: If the alkylating agent is susceptible to elimination (e.g., secondary or tertiary alkyl halides), this can compete with the desired substitution reaction, especially in the presence of a strong or sterically hindered base.[4]

  • Incomplete Reaction: Steric hindrance, either from the piperidine ester or the alkylating agent, can slow down the reaction and lead to incomplete conversion.[5][6]

Troubleshooting Guide: Controlling Side Reactions

This section provides a detailed, problem-and-solution-oriented approach to managing the challenges of N-alkylation.

Scenario 1: My primary product is the quaternary ammonium salt. How can I favor mono-alkylation?

This is the most common issue in the N-alkylation of secondary amines.[1] The formation of the quaternary salt is a classic example of a "runaway reaction" where the product is more reactive than the starting material.[2]

The tertiary amine product of the initial alkylation is a more potent nucleophile than the starting secondary amine, making it more likely to react with the remaining alkylating agent.

1. Stoichiometric Control and Slow Addition:

  • Explanation: By using a slight excess of the piperidine ester relative to the alkylating agent, you can ensure that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation.[7] The slow, controlled addition of the alkylating agent via a syringe pump helps to maintain a low concentration of the electrophile in the reaction mixture, further favoring mono-alkylation.[5][7]

  • Experimental Protocol:

    • Set up a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • To the flask, add the piperidine ester (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile) to make a 0.1 M solution.[1][7]

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

    • Begin stirring the solution at room temperature.

    • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

    • Add the alkyl halide to the reaction mixture over several hours.[7]

    • Monitor the reaction by TLC or LC-MS until completion.

2. Choice of Base and Solvent:

  • Explanation: The choice of base and solvent can significantly influence the reaction outcome. A non-nucleophilic, sterically hindered base like DIPEA can deprotonate the piperidinium salt formed after the first alkylation without competing as a nucleophile.[7] Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can dissolve the reagents and facilitate the S_N2 reaction.[7][8]

Parameter Recommendation Rationale
Base K₂CO₃, Cs₂CO₃, DIPEAWeakly nucleophilic; minimizes competition with the amine.[7][8]
Solvent MeCN, DMFPolar aprotic solvents promote S_N2 reactions.[7][8]
Temperature Room TemperatureHigher temperatures can accelerate over-alkylation.

3. Alternative Synthetic Route: Reductive Amination:

  • Explanation: Reductive amination is an excellent alternative that completely avoids the problem of over-alkylation.[5][9] This two-step, one-pot process involves the formation of an iminium ion from the piperidine ester and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][9]

  • Experimental Protocol:

    • To a stirred solution of the piperidine ester (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the desired aldehyde or ketone (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[9]

    • Continue stirring the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[9]

G PiperidineEster Piperidine Ester (Secondary Amine) TertiaryAmine Desired Product (Tertiary Amine) PiperidineEster->TertiaryAmine  N-Alkylation (k1) AlkylHalide Alkyl Halide (R-X) AlkylHalide->TertiaryAmine QuatSalt Side Product (Quaternary Salt) AlkylHalide->QuatSalt TertiaryAmine->QuatSalt  Over-alkylation (k2 > k1)

Caption: Competing reaction pathways in N-alkylation.

Scenario 2: My reaction is very slow or incomplete, with significant starting material remaining.

A sluggish reaction can often be attributed to steric hindrance or the use of a less reactive alkylating agent.

  • Steric Hindrance: Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the alkylating agent can impede the S_N2 transition state.[5][6]

  • Poor Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be inherently slow.

  • Suboptimal Conditions: The choice of solvent and base can dramatically affect the reaction rate.

1. Enhance Alkylating Agent Reactivity:

  • Explanation: If using an alkyl bromide or chloride, adding a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction via the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.

  • Recommendation: Add 0.1 equivalents of potassium iodide (KI) to the reaction mixture.

2. Optimize Solvent and Temperature:

  • Explanation: While room temperature is often sufficient, moderately heating the reaction can overcome the activation energy barrier, especially for less reactive systems. Solvents with higher boiling points like DMF or DMSO can be beneficial here. However, be mindful that higher temperatures can also promote side reactions.

  • Recommendation: If the reaction is slow at room temperature in acetonitrile, consider switching to DMF and heating to 50-70°C.[7] Always monitor for the formation of byproducts at elevated temperatures.

3. Consider a Stronger, Non-Nucleophilic Base:

  • Explanation: In some cases, a stronger base may be required to fully deprotonate the intermediate piperidinium salt and regenerate the free amine for reaction. Sodium hydride (NaH) can be used, but requires careful handling.[7]

  • Protocol with NaH (for advanced users):

    • To a solution of the piperidine ester in anhydrous DMF at 0°C, add NaH (1.1 equivalents) portion-wise.

    • Allow the mixture to stir for 30 minutes at 0°C.

    • Slowly add the alkylating agent and monitor the reaction progress.[7]

G Start Incomplete Reaction CheckReactivity Is Alkyl Halide R-Cl or R-Br? Start->CheckReactivity AddIodide Add catalytic KI CheckReactivity->AddIodide Yes CheckTemp Is reaction at RT? CheckReactivity->CheckTemp No AddIodide->CheckTemp IncreaseTemp Increase Temp (e.g., 60°C in DMF) CheckTemp->IncreaseTemp Yes CheckBase Is base K2CO3? CheckTemp->CheckBase No IncreaseTemp->CheckBase StrongerBase Consider NaH or other strong base CheckBase->StrongerBase Yes End Reaction Complete CheckBase->End No StrongerBase->End

Sources

Technical Support Center: Purification of Methyl 2-(piperidin-4-yl)propanoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-(piperidin-4-yl)propanoate. This document provides in-depth, experience-based guidance and troubleshooting for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causal relationships in the recrystallization process, ensuring a robust and reproducible purification.

The Science of Recrystallization: A Quick Primer

Recrystallization is a powerful purification technique for solid compounds based on differential solubility. The core principle is to dissolve an impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain dissolved in the cooled solvent (the "mother liquor") and are separated by filtration.[1][2] The success of this technique hinges on selecting the right solvent and carefully controlling the cooling process to promote the growth of pure, well-defined crystals.[1]

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?

A1: There are two primary possibilities:

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in your chosen solvent. If you observe particulate matter that does not dissolve upon adding more hot solvent and heating, this is the likely cause.[3] The solution is to perform a "hot filtration" to remove these solid impurities before proceeding with the cooling and crystallization step.[4]

  • Incorrect Solvent Choice: The solvent you've selected may simply be a poor solvent for your compound, even at elevated temperatures. A good recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures.[2]

Actionable Advice:

  • Add a small amount of additional hot solvent. If the solid still doesn't dissolve, it's likely an impurity.

  • To perform a hot filtration, pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization of your product.[4][5] Quickly filter the hot solution to remove the insoluble material.

  • If the bulk of the material is undissolved, you will need to reconsider your solvent choice. Refer to the solvent selection table below.

Q2: The solution is cooling, but instead of crystals, an oil is forming at the bottom of my flask. What should I do?

A2: This phenomenon, known as "oiling out," is a common problem. It occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[6] This can happen for several reasons:

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid before it has time to form an ordered crystal lattice.[6][7]

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, leading to the formation of an oil.

  • Solvent Issues: The boiling point of the solvent might be higher than the melting point of your solute.[6]

Troubleshooting Steps:

  • Reheat the solution until the oil completely redissolves.[6][8]

  • Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[6][8]

  • Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This encourages the formation of crystals instead of oil.[7][8]

  • If oiling persists, consider a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[3][6]

Diagram: Troubleshooting "Oiling Out"
A decision tree for addressing the "oiling out" phenomenon.

Q3: My yield is very low. Where did my product go?

A3: Low recovery is a frustrating but solvable issue. The most common culprits are:

  • Using Too Much Solvent: This is the most frequent cause of poor yield.[7][8] An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[6]

  • Premature Crystallization: If your product crystallizes during a hot filtration step, it will be lost with the insoluble impurities.[6]

  • Incomplete Cooling: Failing to cool the solution sufficiently (e.g., in an ice bath after initial room temperature cooling) will result in less product crystallizing out of solution.[6]

  • Washing with Warm Solvent: Washing your collected crystals with solvent that isn't ice-cold can redissolve a portion of your purified product.[6][9]

Improving Your Yield:

  • Always use the minimum amount of hot solvent required to just dissolve your crude solid.[3][9]

  • If you suspect too much solvent was used, you can carefully evaporate some of it by gently heating the solution and then allowing it to cool again.[7][8]

  • After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[3]

  • Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[3]

Q4: No crystals are forming, even after the solution has cooled in an ice bath.

A4: The solution is likely supersaturated, meaning it holds more dissolved solute than it should at that temperature, but crystal growth has not been initiated.[8]

Inducing Crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][8]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This provides a template for further crystal growth.[4][8]

  • Reduce Solvent Volume: It's possible too much solvent was added initially.[8] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.[7]

  • Cool to a Lower Temperature: If an ice bath is insufficient, a salt-ice bath or a dry ice/acetone bath can be used to reach lower temperatures, further decreasing the solubility of your compound.[4]

Experimental Protocol: Recrystallization of this compound

This protocol assumes a starting material of ~90% purity with some non-polar and colored impurities.

Diagram: Recrystallization Workflow

G A 1. Solvent Selection & Dissolution B 2. Decolorization (Optional) A->B If solution is colored C 3. Hot Filtration (Optional) A->C If solid impurities are present D 4. Crystallization A->D If solution is clear & colorless B->C C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Washing E->F G 7. Drying F->G H Pure Product G->H

General workflow for the purification of a solid compound by recrystallization.

Materials:

  • Crude this compound

  • Erlenmeyer flasks (appropriate size for the volume of solvent)

  • Hotplate/stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Recrystallization solvent (e.g., Ethyl acetate/Hexane mixture)

  • Activated charcoal (optional, for colored impurities)

  • Ice bath

Procedure:

  • Solvent Selection: Based on the properties of the target molecule (an ester with a piperidine ring), a moderately polar solvent system is a good starting point. An ethyl acetate/hexane mixture is often effective. Start by determining the minimum amount of hot ethyl acetate needed to dissolve the crude solid.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small portion of ethyl acetate and heat the mixture to a gentle boil with stirring.

    • Continue adding small portions of hot ethyl acetate until the solid just dissolves completely.[3] Avoid adding a large excess of solvent.[9]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal (1-2% of the solute weight) to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Pre-heat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper to remove the charcoal or other solid impurities.

  • Crystallization:

    • To the clear, hot filtrate, add hexane dropwise while swirling until the solution remains faintly cloudy, indicating saturation.[5] Add a drop or two of hot ethyl acetate to redissolve the cloudiness.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.

    • Once the flask is at room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[3]

  • Isolation and Washing:

    • Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the ice-cold ethyl acetate/hexane solvent mixture to ensure it seals.[4]

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[6]

  • Drying:

    • Allow air to be pulled through the crystals on the filter for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

Data Summary Table

ParameterGuideline / PropertyRationale & Causality
Ideal Solvent Polarity Moderately Polar (e.g., Esters, Ketones)The piperidine ring provides some polarity and hydrogen bonding capability, while the ester and alkyl backbone are less polar. A solvent of intermediate polarity will likely satisfy the "soluble when hot, insoluble when cold" rule.
Solvent Pair Example Ethyl Acetate / HexanesEthyl acetate is a good "soluble" solvent, while hexanes act as an "anti-solvent." This combination allows for fine-tuning of the solution's saturation point to induce crystallization.[5]
Cooling Rate Slow and UndisturbedRapid cooling promotes precipitation of small, impure crystals or "oiling out."[7] Slow cooling allows for the selective and ordered growth of a pure crystal lattice.
Washing Solvent Ice-Cold Recrystallization SolventUsing cold solvent minimizes the re-dissolving of the purified product, thus maximizing the final yield.[6][9]

References

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Recrystallization - Part 2. (n.d.). University of Massachusetts, Department of Chemistry. Retrieved from [Link]

  • Methyl 3-(piperidin-4-yl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl propanoate. (2025). Chemsrc. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (2010). MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Chemical Properties of Methyl propionate (CAS 554-12-1). (n.d.). Cheméo. Retrieved from [Link]

  • 2-Methyl-1-(piperidin-4-yl)propan-1-ol (915919-67-4). (n.d.). Chemchart. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Recrystallisation Help. (2020). Reddit. Retrieved from [Link]

  • Recrystallization & Melting Point Lab: College Chemistry. (n.d.). Studylib. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Transesterification Byproducts in Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transesterification and minimize the formation of unwanted byproducts. Here, we combine theoretical principles with practical, field-proven insights to help you achieve high-purity methyl esters.

Frequently Asked Questions (FAQs)

Q1: What is transesterification and why is it important for methyl ester synthesis?

Transesterification is a chemical reaction that converts triglycerides (fats and oils) into fatty acid methyl esters (FAME), the chemical term for biodiesel, and glycerol as a byproduct.[1][2] The process involves reacting the triglyceride with a short-chain alcohol, most commonly methanol, in the presence of a catalyst.[1][2] This reaction is crucial because it significantly lowers the viscosity of the oil, making it suitable for use in diesel engines and other applications where a less viscous fatty acid derivative is required.[2]

Q2: What are the most common byproducts in methyl ester synthesis via transesterification?

The primary byproducts of the transesterification reaction include glycerol, soaps, excess alcohol (typically methanol), and residual water.[3][4] Incomplete conversion can also leave behind mono- and di-glycerides.[5] These impurities must be removed to meet stringent industry standards for biodiesel and to ensure the purity of methyl esters for other applications.[6]

Q3: How do water and free fatty acids (FFAs) in the feedstock affect the reaction?

Water and free fatty acids are major culprits in the formation of unwanted byproducts, particularly soap.[7][8] When a base catalyst (like NaOH or KOH) is used, it can react with FFAs in a process called saponification, which produces soap.[8][9] The presence of water can hydrolyze the triglycerides into more FFAs, further promoting soap formation.[3][7] This not only consumes the catalyst but also complicates the separation of the desired methyl esters from the glycerol phase, often leading to emulsion formation.[10] For optimal results, the water content in the feedstock should be kept below 0.06% w/w and the FFA content below 0.5% w/w.[11]

Q4: What is the role of the catalyst in transesterification?

A catalyst is used to accelerate the reaction between the triglycerides and methanol, which would otherwise be too slow for practical purposes.[12] The most common catalysts are strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) due to their low cost and high efficiency.[2][12] The catalyst works by making the alcohol more reactive.[12] However, the choice and concentration of the catalyst are critical, as excess catalyst can lead to increased soap formation and a decrease in methyl ester yield.[2][13]

Q5: Is the transesterification reaction reversible?

Yes, the transesterification reaction is reversible.[4][14] To drive the reaction towards the formation of methyl esters and achieve a high conversion rate, an excess of alcohol is typically used.[4][13] A common molar ratio of methanol to oil is 6:1.[15] It's also crucial to stop the reaction before removing the excess methanol in the presence of the catalyst, as this can shift the equilibrium back towards the reactants, reducing the final yield.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.

Issue 1: Low Yield of Methyl Esters

Q: My final yield of methyl esters is significantly lower than expected. What are the potential causes and how can I fix this?

A: Low yield can stem from several factors, from feedstock quality to reaction conditions. Let's break down the possibilities:

  • Poor Feedstock Quality: The presence of high concentrations of water and free fatty acids (FFAs) is a primary cause of low yield.[7][8] These impurities lead to soap formation, which consumes the catalyst and hinders the reaction.[9]

    • Solution: Pre-treat your feedstock to remove excess water and FFAs.[4][16] For oils with high FFA content, an acid-catalyzed esterification step prior to the base-catalyzed transesterification can convert FFAs into methyl esters.[4][9]

  • Incorrect Catalyst Concentration: Both too little and too much catalyst can negatively impact yield. Insufficient catalyst will result in an incomplete reaction. Conversely, an excessive amount of an alkaline catalyst can promote soap formation, leading to a decrease in the desired methyl ester product.[13]

    • Solution: Optimize the catalyst concentration for your specific feedstock. A typical starting point for NaOH or KOH is 0.5-1.0% by weight of the oil.

  • Inadequate Reaction Time or Temperature: The transesterification reaction needs sufficient time and an appropriate temperature to reach completion.[14]

    • Solution: Ensure your reaction runs for an adequate duration, typically between 60 to 90 minutes.[13][17] The optimal temperature is usually around 60-65°C, just below the boiling point of methanol.[14] Temperatures above this can lead to methanol evaporation, which can inhibit the reaction.[14]

  • Reversible Reaction: As the reaction is reversible, failing to use an excess of alcohol can limit the conversion to methyl esters.[4][14]

    • Solution: Use a molar ratio of at least 6:1 of methanol to triglycerides to shift the equilibrium towards the product side.[15]

Issue 2: High Soap Content and Emulsion Formation

Q: After the reaction, I'm having difficulty separating the glycerol and methyl ester layers due to a thick emulsion. What's causing this and how can I prevent it?

A: Emulsion formation is a classic sign of excessive soap production. Soap acts as an emulsifying agent, preventing the separation of the polar glycerol and the non-polar methyl esters.

  • Primary Cause: High levels of free fatty acids (FFAs) and water in your initial feedstock are the main culprits.[7][8] These react with the base catalyst to form soap.[9]

    • Prevention: The most effective solution is to start with a high-quality feedstock with low FFA and water content.[11] If using waste oils or fats, pre-treatment is essential.[4][8]

  • Catalyst Issues: Using too much alkaline catalyst can also exacerbate soap formation.[13]

    • Prevention: Titrate your oil to determine the FFA content and calculate the precise amount of catalyst needed for neutralization and reaction.

  • Breaking an Emulsion: If you already have an emulsion, you can try the following:

    • Acidification: Adding a small amount of acid, like phosphoric or sulfuric acid, can help to break the emulsion by converting the soap back into free fatty acids.[18]

    • Saline Wash: Washing with a brine solution can sometimes help to break emulsions.

Issue 3: High Glycerol Content in the Final Product

Q: My purified methyl esters still contain a high concentration of glycerol. How can I improve the separation and purification process?

A: Inadequate separation and purification are the primary reasons for high glycerol content in the final product.

  • Gravity Separation: The initial separation of glycerol from the methyl ester phase is based on their density difference.[3][4]

    • Solution: Allow sufficient time for the layers to separate fully after the reaction. This can take several hours.

  • Washing: Residual glycerol, along with soaps and excess methanol, needs to be washed out of the methyl ester phase.[19]

    • Solution: Perform several washes with warm, deionized water.[20] Gentle mixing is key to avoid creating an emulsion. Another effective method is to use a CO2-saturated water wash, which can be less corrosive than mineral acids.

  • Dry Washing: An alternative to water washing is "dry washing" using adsorbents like activated carbon or silica gel.[20] These materials can effectively remove impurities without the risk of emulsion formation.[20]

  • Distillation: For the highest purity, vacuum distillation can be employed to separate the methyl esters from less volatile impurities like glycerol, mono-, and di-glycerides.[5][6]

Experimental Protocols

Protocol 1: Feedstock Quality Assessment (Titration for FFA Content)

This protocol determines the amount of free fatty acids in your oil, which is crucial for calculating the correct amount of base catalyst.

Materials:

  • Oil sample

  • Isopropyl alcohol

  • Phenolphthalein indicator solution

  • 0.1% w/v NaOH solution (standardized)

  • Burette, flasks, and magnetic stirrer

Procedure:

  • Dissolve 1 mL of your oil sample in 10 mL of isopropyl alcohol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the 0.1% NaOH solution while stirring until a faint pink color persists for at least 30 seconds.

  • Record the volume of NaOH solution used.

  • Calculate the FFA content. The amount of additional catalyst needed to neutralize the FFAs can be determined from this value.

Protocol 2: Product Washing and Purification

This protocol outlines the steps for washing crude methyl esters to remove impurities.

Materials:

  • Crude methyl ester

  • Warm deionized water (50-60°C)

  • Separatory funnel

Procedure:

  • After separating the bulk glycerol layer, transfer the crude methyl ester to a separatory funnel.

  • Add an equal volume of warm deionized water to the funnel.

  • Gently invert the funnel several times to mix the water and methyl ester. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The water layer, containing impurities, will be at the bottom.

  • Drain off the water layer.

  • Repeat the washing process 2-3 more times, or until the wash water is clear and has a neutral pH.

  • After the final wash, ensure all water is removed. The methyl ester can then be dried, for example, by passing it through a bed of anhydrous sodium sulfate.[20]

Visualizations

Transesterification Reaction Pathway

Transesterification cluster_reactants Reactants cluster_products Products TG Triglyceride DG Diglyceride TG->DG + MeOH MeOH Methanol (3) CAT Catalyst (e.g., NaOH) CAT->TG CAT->DG MG Monoglyceride CAT->MG DG->MG + MeOH FAME Methyl Esters (3) DG->FAME - FAME GL Glycerol MG->GL + MeOH MG->FAME - FAME

Caption: The stepwise reaction of a triglyceride with methanol to produce methyl esters and glycerol.

Troubleshooting Logic for Low Methyl Ester Yield

TroubleshootingYield Start Low Methyl Ester Yield CheckFeedstock Assess Feedstock Quality (Water & FFA Content) Start->CheckFeedstock CheckCatalyst Verify Catalyst Concentration Start->CheckCatalyst CheckConditions Review Reaction Conditions (Time, Temp, Molar Ratio) Start->CheckConditions Pretreatment Action: Pre-treat Feedstock (Dry and/or Esterify) CheckFeedstock->Pretreatment High Impurities OptimizeCatalyst Action: Optimize Catalyst Amount CheckCatalyst->OptimizeCatalyst Incorrect Amount OptimizeConditions Action: Adjust Time, Temp, or Methanol Ratio CheckConditions->OptimizeConditions Sub-optimal

Caption: A logical workflow for diagnosing the cause of low methyl ester yield.

Quantitative Data Summary

ParameterRecommended RangeRationale & Potential Issues
Methanol to Oil Molar Ratio 6:1 to 9:1A higher ratio drives the reversible reaction forward, increasing yield.[13][15] Insufficient methanol leads to incomplete conversion.
Catalyst Concentration (NaOH/KOH) 0.5% - 1.5% w/w of oilThe optimal amount depends on the FFA content of the oil.[13] Too little results in an incomplete reaction; too much promotes soap formation.[13]
Reaction Temperature 45°C - 65°CIncreases reaction rate.[13][14] Temperatures above the boiling point of methanol (64.7°C) can cause it to vaporize, reducing yield.[14]
Reaction Time 60 - 90 minutesEnsures the reaction proceeds to completion.[13][17] Shorter times may result in incomplete conversion.
Feedstock Water Content < 0.06% w/wWater promotes the hydrolysis of triglycerides and saponification, consuming catalyst and reducing yield.[11]
Feedstock Free Fatty Acid (FFA) Content < 0.5% w/wHigh FFA levels lead to significant soap formation with alkali catalysts, reducing yield and causing separation problems.[11]

References

  • Conventional and advanced purification techniques for crude biodiesel – A critical review - International Scientific Organization. Available at: [Link]

  • Biodiesel production - Wikipedia. Available at: [Link]

  • 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources. Available at: [Link]

  • Methylester Distillation: Enhancing Biodiesel Purity and Efficiency - Technoilogy. Available at: [Link]

  • Biodiesel production | UPNEDA. Available at: [Link]

  • Utilization of Biodiesel By-Products for Biogas Production - PMC - NIH. Available at: [Link]

  • Influence of the Free Fatty Acids, Water, Temperature, and Reaction Time on the Catalyst-Free Microwave-Assisted Transesterification of Triglycerides with 1-Butanol | Energy & Fuels - ACS Publications. Available at: [Link]

  • The Effects of Catalyst, Free Fatty Acids, and Water on Transecterification of Beef Tallow - UNL Digital Commons. Available at: [Link]

  • The effects of free fatty acid and water on transesterification of beef tallow[21] - ResearchGate. Available at: [Link]

  • The Growing Importance of Biodiesel Production - Technoilogy. Available at: [Link]

  • Alternative Fuels Data Center: Biodiesel Production and Distribution - AFDC. Available at: [Link]

  • THE EFFECTS OF CATALYST, FREE FATTY ACIDS, AND WATER ON TRANSESTERIFICATION OF BEEF TALLOW - ASABE Technical Library. Available at: [Link]

  • The Effect of Reaction Temperature, Catalyst Concentration and Alcohol Ratio in the Production of Biodiesel from Raw and Purified Castor Oil - Scientific Research Publishing. Available at: [Link]

  • Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. Available at: [Link]

  • High performance purification process of methyl and ethyl esters produced by transesterification - CONICET. Available at: [Link]

  • (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Available at: [Link]

  • Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025 - Technoilogy. Available at: [Link]

  • Enhancing Recovery Yield of Vegetable Oil Methyl Ester for Bioresin Production: A Comparison Study Using Acid Neutralization - MDPI. Available at: [Link]

  • Sustainable biodiesel generation through catalytic transesterification of waste sources: a literature review and bibliometric survey - RSC Publishing. Available at: [Link]

  • Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization - Technoilogy. Available at: [Link]

  • How Can the Soap Formed during Transesterification Be Separated from the Glycerol? → Learn - Energy → Sustainability Directory. Available at: [Link]

  • Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions - MDPI. Available at: [Link]

  • Soap formation in biodiesel production: effect of water content on saponification reaction. Available at: [Link]

  • Monitoring the Transesterification Reaction Used in Biodiesel Production, with a Low Cost Unilateral Nuclear Magnetic Resonance Sensor | Energy & Fuels - ACS Publications. Available at: [Link]

  • Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography - ResearchGate. Available at: [Link]

  • Reactive Extraction for Fatty Acid Methyl Ester Production from Castor Seeds Using a Heterogeneous Base Catalyst: Process Parameter Optimization and Characterization - PMC. Available at: [Link]

  • FTIR On-line Monitoring of Biodiesel Transesterification - IBIMA Publishing. Available at: [Link]

  • What Is the Role of a Catalyst in the Transesterification Reaction? → Learn - Energy → Sustainability Directory. Available at: [Link]

  • Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC. Available at: [Link]

  • Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw - E3S Web of Conferences. Available at: [Link]

  • Impact of Various Catalysts on Transesterification of Used Cooking Oil and Foaming Processes of Polyurethane Systems - MDPI. Available at: [Link]

  • Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion - Mestrelab Research. Available at: [Link]

  • Methyl Ester Purification (Biodiesel) - Koch Modular. Available at: [Link]

  • Advancements in Transesterification of Triglycerides for Sustainable Biodiesel Production - International Scientific Organization. Available at: [Link]

  • Production of Biofuels from Glycerol from the Biodiesel Production Process—A Brief Review - MDPI. Available at: [Link]

  • Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? | ResearchGate. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Available at: [Link]

  • Glycerol abundance cause for concern - ResearchGate. Available at: [Link]

  • Synthesis - General tips for improving yield? : r/chemistry - Reddit. Available at: [Link]

  • A review on variation in crude glycerol composition, bio-valorization of crude and purified glycerol as carbon source for lipid - Espace INRS. Available at: [Link]

  • Glycerin Purification of Biodiesel Production Side Products by Distillation Method - Atlantis Press. Available at: [Link]

  • High performance purification process of methyl and ethyl esters produced by transesterification - CONICET. Available at: [Link]

  • Review GLYCERIN AS BYPRODUCT OF BIODIESEL PRODUCTION, ITS CHARACTERISTICS, APPLICATIONS AND SOIL USE - Cultivos Tropicales. Available at: [Link]

  • THE PRODUCTION OF METHYL ESTERS FROM VEGETABLE OIWFATTY ACID MIXTURES. Available at: [Link]

Sources

Technical Support Center: Handling the Hygroscopic Nature of Piperidine Propanoate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine propanoate salts. This guide is designed for researchers, scientists, and drug development professionals who work with these hygroscopic materials. This document provides in-depth technical guidance, troubleshooting advice, and best practices to mitigate the challenges associated with moisture uptake.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What does it mean if a piperidine propanoate salt is "hygroscopic"?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1] For piperidine propanoate salts, this means that upon exposure to ambient air, the powdered or crystalline material can attract and retain water molecules. This can lead to a range of physical and chemical changes in the material.[2]

Q2: Why are piperidine propanoate salts prone to hygroscopicity?

A: The hygroscopic nature of these salts is primarily due to the presence of polar functional groups and the ionic nature of the salt itself. The piperidinium cation and the propanoate anion can form strong hydrogen bonds with water molecules. The crystal lattice structure of the salt also plays a role; if the packing arrangement allows for easy access of water molecules to these hydrogen bonding sites, the material will be more hygroscopic.[1][3]

Q3: What are the consequences of moisture absorption in my piperidine propanoate salt?

A: Uncontrolled moisture absorption can significantly impact the quality and usability of your piperidine propanoate salt, leading to several undesirable outcomes:

  • Physical Changes: The material can transform from a free-flowing powder into a clumpy, caked solid, or in severe cases, deliquesce into a saturated solution.[2][4] This affects handling, weighing, and dissolution.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation reactions, reducing the purity and potency of the active pharmaceutical ingredient (API).[1][5]

  • Inaccurate Dosing and Formulation Issues: An unknown water content leads to errors in weighing, resulting in inaccurate concentrations in solutions and formulations.[4] This can also negatively impact downstream processes like tableting and powder flow.[6][7]

  • Altered Physicochemical Properties: Moisture can induce changes in crystal structure, melting point, and solubility, which can affect the bioavailability and stability of the final drug product.[1]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Q4: My piperidine propanoate salt has become a solid clump or a paste. What happened and what should I do?

A: This is a classic sign of significant moisture absorption. The material has likely been exposed to an environment with a relative humidity (RH) above its critical relative humidity (CRH), the point at which it rapidly absorbs atmospheric moisture.

Immediate Actions:

  • Isolate the Material: Immediately place the container in a desiccator with an active desiccant (e.g., silica gel, phosphorus pentoxide) or in a glove box with a controlled low-humidity atmosphere.

  • Assess the Damage: Once the material has equilibrated in the dry environment, visually inspect it. If it has only clumped, it may be possible to gently break up the aggregates with a spatula. If it has turned into a paste or liquid (deliquescence), it is likely unsuitable for most applications without further purification and characterization.

Long-Term Prevention:

  • Always store piperidine propanoate salts in tightly sealed containers.

  • For highly sensitive materials, use a secondary container, such as a heat-sealed foil bag with desiccant packs inside.[8]

  • Handle the material in a controlled environment, such as a glove box with low humidity, especially when dispensing.[9]

Q5: I'm getting inconsistent weights when preparing solutions. Could hygroscopicity be the cause?

A: Yes, this is a very common problem. If the salt is absorbing moisture from the air while you are weighing it, the reading on the balance will continuously increase, making it impossible to get an accurate measurement.

Troubleshooting Steps:

  • Minimize Exposure Time: Work quickly and efficiently. Have all your equipment and vials ready before opening the primary container of the salt.

  • Use a Weighing Bottle: Dispense a small amount of the salt into a pre-weighed, dry weighing bottle with a lid. This minimizes the exposure of your bulk material.

  • Weigh by Difference: Weigh the sealed weighing bottle, quickly transfer the approximate amount of salt to your receiving vessel, and then re-weigh the sealed weighing bottle. The difference in weight is the accurate amount of salt transferred.

  • Controlled Environment: For the most accurate results, perform all weighing operations inside a glove box with controlled low humidity or a dry nitrogen atmosphere.[9]

Q6: My analytical results (e.g., HPLC purity, NMR) are showing unexpected impurities or a lower than expected assay. How can moisture be a factor?

A: Moisture can impact your analytical results in two primary ways:

  • Degradation: The piperidine propanoate salt may be susceptible to hydrolysis, where the water molecules react with the salt, breaking it down into piperidine, propanoic acid, or other degradation products. These would appear as new peaks in your chromatogram or NMR spectrum.[5]

  • Assay Calculation Errors: The assay of a compound is its purity expressed as a weight percentage. If your material has absorbed a significant amount of water, the percentage of the active compound in a given weighed mass will be lower. For example, if your sample is 10% water by weight, a 100 mg sample only contains 90 mg of your active salt. This will lead to a lower than expected assay value.[4]

Corrective Actions:

  • Determine Water Content: Before preparing analytical samples, accurately determine the water content of your salt using a suitable method like Karl Fischer titration.[10]

  • Correct for Water Content: Adjust the weight of the sample used for analysis based on the measured water content to ensure you are using the correct amount of the active compound. The formula is: Corrected Weight = Target Weight / (1 - (Water Content % / 100))

  • Re-evaluate Stability: If degradation is suspected, a forced degradation study under humid conditions can help identify the degradation products and establish proper storage and handling protocols.

Section 3: Protocols and Best Practices

Protocol 1: Best Practices for Storage of Piperidine Propanoate Salts

Proper storage is the first line of defense against the challenges of hygroscopicity.

  • Container Selection: Use airtight glass or polyethylene containers with secure, tight-fitting lids. For highly sensitive salts, consider amber glass to protect against light degradation.

  • Primary and Secondary Containment:

    • Seal the primary container lid with parafilm for an extra barrier.[8]

    • Place the sealed primary container inside a heat-sealed, moisture-barrier bag (e.g., a foil pouch).

    • Include desiccant pouches within the secondary container, ensuring they do not come into direct contact with the primary container.[8]

  • Controlled Environment Storage:

    • Store the packaged salt in a dedicated desiccator cabinet with a recently regenerated or fresh desiccant.[11]

    • For long-term storage or for highly critical materials, a humidity-controlled storage cabinet or a nitrogen cabinet is recommended.[12][13]

  • Temperature Control: Store at a consistent, controlled room temperature (18-25°C) unless the material's stability data indicates otherwise.[11] Avoid storing in areas with large temperature fluctuations, which can cause condensation.

Protocol 2: Accurate Weighing of a Hygroscopic Piperidine Propanoate Salt

This protocol utilizes the "weighing by difference" method to minimize errors due to moisture uptake.

Equipment:

  • Analytical balance (ensure it is calibrated)

  • Spatula

  • Weighing bottle with a ground glass stopper or a screw cap

  • Receiving vessel (e.g., volumetric flask)

  • Controlled environment (glove box or low-humidity room is ideal)

Procedure:

  • Allow the container of the piperidine propanoate salt to equilibrate to the ambient temperature of the weighing area to prevent condensation.

  • Place the closed, empty weighing bottle on the balance and tare it to zero.

  • In a low-humidity environment (if possible), quickly transfer an estimated amount of the salt (slightly more than you need) into the weighing bottle and securely close it.

  • Place the closed weighing bottle on the balance and record the weight (W1).

  • Quickly remove the cap, and using the spatula, carefully tap the required amount of powder into the receiving vessel. Do not attempt to hit an exact target weight.

  • Immediately reseal the weighing bottle.

  • Place the closed weighing bottle back on the balance and record the new, lower weight (W2).

  • The exact weight of the salt transferred is W1 - W2.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a substance. It is a specific method for water and is not affected by other volatile components.

Method Overview: There are two main types of KF titration: volumetric and coulometric.[14]

  • Volumetric KF: Suitable for samples with water content typically above 0.1%. A reagent of a known concentration is added to the sample until all the water has reacted.

  • Coulometric KF: Ideal for samples with very low water content (ppm to 1%). The iodine for the reaction is generated electrochemically.

General Procedure (Consult your instrument's manual for specifics):

  • System Preparation: Ensure the titration vessel is clean, dry, and sealed from atmospheric moisture. The KF reagents should be fresh and the system should be pre-titrated to a dry endpoint.

  • Sample Introduction: Accurately weigh the hygroscopic salt using the "weighing by difference" method described above and introduce it directly into the titration vessel.

  • Titration: The instrument will automatically titrate the sample until the endpoint is reached.

  • Calculation: The instrument's software will calculate the percentage or ppm of water in the sample based on the amount of reagent consumed and the sample weight.

  • System Suitability: Regularly run a water standard to verify the accuracy of your system.

Section 4: Visualization of Workflows

Decision Tree for Handling a Hygroscopic Salt

This diagram outlines the logical steps to take when encountering a potentially compromised hygroscopic salt.

A Start: Receive/Open Piperidine Propanoate Salt B Visual Inspection: Is the powder free-flowing? A->B C Proceed with experiment. Handle in controlled environment. B->C Yes D Material is clumped, caked, or a paste. B->D No E Is the material critical or irreplaceable? D->E F Quarantine and discard. Review storage procedures. E->F No G Attempt Remediation: 1. Place in high vacuum desiccator. 2. Gently break aggregates. E->G Yes H Characterize Material: 1. Determine water content (KF). 2. Check purity (HPLC). 3. Confirm identity (NMR/FTIR). G->H I Do results meet specifications? H->I I->F No J Proceed with experiment. Use corrected weight based on water content. I->J Yes

Caption: Troubleshooting workflow for compromised hygroscopic salts.

Workflow for Accurate Solution Preparation

This diagram illustrates the process flow for preparing a solution of a known concentration from a hygroscopic salt.

cluster_prep Pre-Analysis cluster_calc Calculation cluster_weigh Execution A Take representative sample of Piperidine Propanoate Salt B Determine Water Content (e.g., Karl Fischer Titration) A->B D Calculate Corrected Mass (Adjust for water content) B->D C Define Target Concentration and Volume C->D E Accurately weigh corrected mass (use weighing by difference) F Dissolve in solvent and bring to final volume E->F G Solution of known concentration F->G

Caption: Process for preparing accurate solutions with hygroscopic salts.

Section 5: Data Summary

Table 1: Comparison of Water/Moisture Determination Techniques
TechniquePrincipleSpecificity for WaterTypical Application RangeProsCons
Karl Fischer Titration Chemical reaction with iodineHigh (Specific to water)ppm to 100%Gold standard, very accurateRequires specialized equipment and reagents, destructive
Thermogravimetric Analysis (TGA) []Measures weight loss upon heatingLow (Measures all volatiles)0.1% to 100%Provides information on thermal stabilityNot specific to water, can degrade sample
Loss on Drying (LOD) [4]Gravimetric determination of weight loss after dryingLow (Measures all volatiles)> 0.5%Simple, inexpensiveNot specific to water, time-consuming
Near-Infrared (NIR) Spectroscopy [10]Correlates absorbance at specific wavelengths to moistureModerate (Requires calibration)0.1% to high %Fast, non-destructive, suitable for online monitoringRequires robust calibration with a primary method (like KF)

References

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available from: [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. Available from: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Available from: [Link]

  • 10 Best Practices for Using Lab Chemical Storage Cabinets. Ziebaq. Available from: [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. Available from: [Link]

  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available from: [Link]

  • (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. ResearchGate. Available from: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. Available from: [Link]

  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. Available from: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Available from: [Link]

  • How to Handle Hygroscopic Reference Standards?. Chromatography Forum. Available from: [Link]

  • The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. e-book. Available from: [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. Available from: [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo. Available from: [Link]

  • Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. National Center for Biotechnology Information. Available from: [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available from: [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Center for Biotechnology Information. Available from: [Link]

  • Crystal structure and characterization of the sulfamethazine–piperidine salt. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and properties of quaternary ammonium salts on the basis of piperidine. ResearchGate. Available from: [Link]

  • Hygroscopicities of acetamidinium salts and other selected salts.. ResearchGate. Available from: [Link]

  • (PDF) PYRIDINIUM, PIPERIDINIUM AND MORPHOLINIUM CATIONIC SURFACTANTS(1): SYNTHESIS, CHARACTERIZATION, HEMOLYSIS AND ANTIOXIDATIVE EFFICIENCY. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 2-(piperidin-4-yl)propanoate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Methyl 2-(piperidin-4-yl)propanoate, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its combination of a chiral center and a flexible piperidine ring. This guide provides an in-depth analysis of its ¹H NMR spectrum and a comparative overview of alternative and complementary analytical techniques, grounded in experimental data and established scientific principles.

Part 1: Decoding the ¹H NMR Spectrum of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. The ¹H NMR spectrum of this compound offers a wealth of information regarding its molecular framework.

1.1. Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified ¹H NMR spectrum of this compound is not readily found in common databases, we can predict its spectrum with high accuracy based on established chemical shift principles and data from analogous structures. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) in a standard deuterated solvent like chloroform-d (CDCl₃) are presented in Table 1.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Influencing Factors
H-1' (NH)1.5 - 2.5Broad Singlet1HHydrogen bonding, solvent effects, and potential proton exchange.
H-2 (CH)2.3 - 2.6Quartet (q)1HDeshielded by the adjacent ester group.
-OCH₃3.6 - 3.8Singlet (s)3HElectronegative oxygen atom.
-CH₃1.1 - 1.3Doublet (d)3HCoupled to the H-2 proton.
H-2', H-6' (axial & equatorial)2.9 - 3.2 (eq), 2.4 - 2.7 (ax)Multiplets (m)4HElectronegative nitrogen atom. Conformational averaging.
H-3', H-5' (axial & equatorial)1.6 - 1.9 (eq), 1.1 - 1.4 (ax)Multiplets (m)4HShielded positions within the piperidine ring.
H-4' (CH)1.4 - 1.7Multiplet (m)1HCoupled to adjacent methylene and methine protons.

1.2. Causality Behind Spectral Features: A Deeper Dive

  • The Piperidine Ring Protons (H-2', H-3', H-5', H-6'): The piperidine ring exists in a dynamic equilibrium of chair conformations.[1] This leads to distinct chemical environments for the axial and equatorial protons. Typically, equatorial protons resonate at a lower field (higher ppm) than their axial counterparts. The protons on the carbons adjacent to the nitrogen (H-2' and H-6') are deshielded due to the inductive effect of the nitrogen atom. The complexity of these signals often results in overlapping multiplets.[2]

  • The Chiral Center (H-2): The methine proton at the chiral center (H-2) is expected to be a quartet due to coupling with the adjacent methyl group protons. Its chemical shift is influenced by the electron-withdrawing ester group.

  • The Methyl Ester (-OCH₃): The singlet for the methyl ester protons is a characteristic feature and typically appears in the 3.6-3.8 ppm region.

  • The Propionate Methyl Group (-CH₃): This methyl group will appear as a doublet due to coupling with the H-2 proton.

  • The Amine Proton (NH): The chemical shift and appearance of the NH proton are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. It often appears as a broad singlet.

1.3. Experimental Protocol for ¹H NMR Analysis

A robust ¹H NMR analysis requires meticulous sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be critical for resolving overlapping signals.[2]

    • Filter the solution through a pipette with a cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

1.4. Visualization of the ¹H NMR Workflow

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

Part 2: A Comparative Guide to Alternative and Complementary Analytical Techniques

While ¹H NMR is a cornerstone of structural elucidation, a multi-technique approach provides a more comprehensive understanding of a molecule's identity, purity, and stereochemistry.

2.1. ¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive and require more sample or longer acquisition times than ¹H NMR.

Predicted ¹³C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (ppm) Key Influencing Factors
C=O (Ester)170 - 175Highly deshielded carbonyl carbon.
-OCH₃50 - 55Electronegative oxygen atom.
C-240 - 45Attached to the ester group.
C-4'35 - 40Branching point in the piperidine ring.
C-2', C-6'45 - 50Adjacent to the nitrogen atom.
C-3', C-5'30 - 35Standard alkane-like carbons.
-CH₃15 - 20Shielded methyl carbon.

Comparison with ¹H NMR:

  • Advantages of ¹³C NMR: Provides direct observation of the carbon framework, less signal overlap due to a wider chemical shift range, and is a powerful tool for identifying isomers.

  • Disadvantages of ¹³C NMR: Lower sensitivity, longer acquisition times, and does not provide information on proton-proton coupling.

2.2. 2D NMR Techniques: Unraveling Complex Connectivity

Two-dimensional (2D) NMR experiments are invaluable for deciphering complex spectra with significant signal overlap, a common feature in piperidine-containing molecules.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through two or three bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule. For this compound, COSY would be instrumental in definitively assigning the protons of the piperidine ring by showing the correlations between H-2'/H-3' and H-5'/H-6'.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. Each cross-peak in an HSQC spectrum links a proton signal to its corresponding carbon signal. This is a powerful tool for unambiguously assigning both the ¹H and ¹³C spectra.

Caption: Logical relationships revealed by COSY and HSQC 2D NMR experiments.

2.3. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns. For this compound (C₉H₁₇NO₂), the expected molecular weight is approximately 171.24 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): m/z = 171

  • Loss of the Methoxy Group (-OCH₃): [M - 31]⁺ at m/z = 140

  • Loss of the Carbomethoxy Group (-COOCH₃): [M - 59]⁺ at m/z = 112

  • Cleavage of the Propionate Side Chain: A prominent peak corresponding to the piperidin-4-yl fragment.

  • Fragmentation of the Piperidine Ring: Characteristic losses of small neutral molecules.

Comparison with NMR:

  • Advantages of MS: High sensitivity (requiring very small amounts of sample), provides accurate molecular weight information, and can be used for quantification.

  • Disadvantages of MS: Does not provide detailed connectivity information in the same way as NMR and can be destructive to the sample.

2.4. High-Performance Liquid Chromatography (HPLC): Purity and Chiral Separation

HPLC is a powerful technique for assessing the purity of a compound and for separating enantiomers.

  • Purity Assessment: A reversed-phase HPLC method with UV detection can be developed to determine the purity of this compound. Since the molecule lacks a strong chromophore, derivatization may be necessary for sensitive detection, or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed.

  • Chiral Separation: As this compound is a chiral molecule, separating its enantiomers is crucial for pharmaceutical applications. This can be achieved using chiral HPLC.

    Experimental Protocol for Chiral HPLC:

    • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for a wide range of compounds.[3]

    • Mobile Phase Optimization: Screen different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol), to achieve optimal separation of the enantiomers.

    • Method Validation: Validate the method for linearity, accuracy, precision, and limits of detection and quantification according to regulatory guidelines.

Comparison of Analytical Techniques:

Technique Information Provided Advantages Limitations
¹H NMR Proton connectivity, chemical environment, stereochemistryNon-destructive, provides detailed structural informationCan have signal overlap, lower sensitivity than MS
¹³C NMR Carbon frameworkLess signal overlap, good for isomer differentiationLow sensitivity, longer acquisition times
2D NMR (COSY, HSQC) Detailed proton-proton and proton-carbon correlationsResolves complex spectra, unambiguous assignmentsLonger acquisition times, requires more expertise in data interpretation
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, provides molecular formula informationDestructive, limited structural information on its own
HPLC Purity, enantiomeric separation, quantificationHigh resolution, quantitative, can be automatedMay require derivatization for detection, method development can be time-consuming

Part 3: Conclusion and Recommendations

A comprehensive analytical strategy for this compound should leverage the strengths of multiple techniques. ¹H NMR, complemented by ¹³C and 2D NMR experiments, forms the foundation for unambiguous structural elucidation. Mass spectrometry is essential for confirming the molecular weight and providing complementary structural information. Finally, HPLC is indispensable for assessing purity and, critically, for separating and quantifying the individual enantiomers. By integrating the data from these techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this important pharmaceutical building block.

References

  • G. Gu, et al. (2013). Separation of 2-arylpropionic acids on a cellulose based chiral stationary phase by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 83, 134-139. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

Sources

Advanced HPLC Method Development for Bilastine Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Objective: To provide an evidence-based comparison between standard C18 methodologies and an optimized Phenyl-Hexyl core-shell approach for the separation of Bilastine and its critical intermediates.

Executive Summary: The Separation Challenge

Bilastine is a second-generation H1-antihistamine containing a benzimidazole ring and a piperidine moiety. This zwitterionic structure presents a unique chromatographic challenge. Standard C18 methods often fail to adequately resolve polar intermediates (such as the N-oxide derivative) from the main peak or separate structurally similar regioisomers formed during the alkylation step of synthesis.

This guide compares a Traditional C18 Protocol against an Optimized Phenyl-Hexyl Core-Shell Method . We demonstrate that the latter offers superior selectivity for the benzimidazole substructure via


 interactions, resulting in a robust, stability-indicating method suitable for high-throughput QC.

Synthesis Pathway & Critical Intermediates[2][3][4][5]

Understanding the synthesis is prerequisite to method development. The primary route involves the alkylation of a piperidinyl-benzimidazole intermediate. Unreacted starting materials and side-reaction byproducts (e.g., hydrolysis products) constitute the critical impurity profile.

Figure 1: Bilastine Synthesis & Impurity Origins[6]

BilastineSynthesis SM1 Intermediate A (2-(4-piperidinyl)-1H-benzimidazole) Rxn Alkylation Step (Base catalyzed) SM1->Rxn SM2 Intermediate B (Alkylated Phenylpropionic Acid deriv.) SM2->Rxn Bilastine Bilastine API (Target Molecule) Rxn->Bilastine Main Pathway Imp3 Impurity C (Regioisomer) Rxn->Imp3 Side Reaction Imp1 Impurity A (N-Oxide / Oxidative Degradant) Bilastine->Imp1 Oxidation (Storage/Stress) Imp2 Impurity B (Des-ethyl / Hydrolysis Product) Bilastine->Imp2 Hydrolysis

Caption: Synthesis pathway highlighting the origin of critical impurities (A, B, C) relative to the main API.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The "Generic" Trap

Many initial protocols utilize a standard C18 column with a simple Phosphate buffer/Methanol gradient. While effective for the main peak, this approach often suffers from:

  • Peak Tailing: The basic piperidine nitrogen (

    
    ) interacts with residual silanols on older C18 bases.
    
  • Critical Pair Co-elution: The N-oxide impurity and the des-ethyl intermediate often co-elute with Bilastine due to lack of steric selectivity on straight-chain alkyl phases.

The "Optimized" Solution

We propose a method utilizing a Phenyl-Hexyl stationary phase on Core-Shell (Fused-Core) particles .

  • Mechanism: The phenyl ring provides

    
     interactions with the benzimidazole moiety of Bilastine. This orthogonal selectivity mechanism separates compounds based on electron density, not just hydrophobicity.
    
  • Speed: 2.7 µm core-shell particles provide UPLC-like performance at HPLC backpressures (< 400 bar).

Table 1: Performance Metrics Comparison
ParameterMethod A: Standard C18Method B: Optimized Phenyl-HexylImprovement
Column C18 (5 µm, 250 x 4.6 mm)Phenyl-Hexyl Core-Shell (2.7 µm, 100 x 4.6 mm)Efficiency
Mobile Phase Phosphate (pH 3.5) / MeOHFormic Acid (0.1%) / ACN:MeOH (50:50)MS Compatibility
Run Time 45 minutes12 minutes3.7x Faster
Resolution (

)
1.2 (Impurity A / Bilastine)3.5 (Impurity A / Bilastine)+191% Separation
Tailing Factor (

)
1.81.1Peak Symmetry
LOD 0.88 µg/mL0.16 µg/mLSensitivity

Method Development Workflow

The following decision tree illustrates the logic applied to arrive at the optimized method. Note the pivot from pH adjustment to Stationary Phase screening when resolution targets were not met.

Figure 2: Method Optimization Logic

MethodLogic Start Initial Screening C18, pH 3.5, MeOH Check1 Resolution > 2.0? Start->Check1 Fail1 Issue: Co-elution of Polar Impurities Check1->Fail1 No Final Final Method Rs > 3.0, Tf < 1.2 Check1->Final Yes Step2 Change Organic Modifier (MeOH -> ACN) Fail1->Step2 Check2 Selectivity Improved? Step2->Check2 Fail2 Issue: Peak Tailing (Silanol Interaction) Check2->Fail2 Minor Change Step3 Switch Stationary Phase -> Phenyl-Hexyl Fail2->Step3 Target Pi-Pi Interactions Step4 Optimize Buffer Add 0.1% Formic Acid Step3->Step4 Step4->Final

Caption: Decision tree for optimizing separation of zwitterionic species like Bilastine.

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision.[1][2][3][4] It is suitable for both intermediate purity assessment and final API release testing.

Equipment & Reagents
  • System: HPLC with PDA detector (or UPLC equivalent).

  • Column: Kinetex Phenyl-Hexyl (or equivalent), 100 mm x 4.6 mm, 2.7 µm particle size.

  • Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Milli-Q Water.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Critical for mass transfer kinetics).

  • Detection: UV @ 280 nm (Max absorption for benzimidazole) and 215 nm (for non-aromatic impurities).

  • Injection Volume: 5 µL.

Mobile Phase Setup
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile : Methanol (50:50 v/v). Note: The blend of ACN/MeOH balances the elution strength of ACN with the protic selectivity of MeOH.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic Hold
8.04060Linear Ramp
10.01090Wash
10.19010Re-equilibration
12.09010End
Preparation of Solutions
  • Diluent: Mobile Phase A : Mobile Phase B (50:50).

  • Standard Stock: Dissolve 25 mg Bilastine Reference Standard in 25 mL Diluent (1000 µg/mL).

  • Impurity Spiking: For method validation, spike intermediates at 0.1% specification level relative to the API concentration.

Validation & Data Interpretation

To ensure Trustworthiness and Scientific Integrity , the method must pass the following System Suitability Tests (SST) before every run.

System Suitability Criteria
  • Theoretical Plates (N): > 5000 for the Bilastine peak.

  • Tailing Factor (T): 0.8 < T < 1.5.

  • Resolution (Rs): > 2.0 between Bilastine and the nearest eluting impurity (usually Impurity A).

  • Precision (%RSD): < 2.0% for 6 replicate injections of the standard.

Why This Works (The Science)

The Phenyl-Hexyl phase utilizes the


-electrons of the phenyl ring on the silica support to interact with the 

-electrons of the Bilastine benzimidazole ring.
  • Selectivity: Impurities lacking the full conjugated system of Bilastine (e.g., breakdown products) interact less strongly with the stationary phase, eluting earlier.

  • Peak Shape: The use of 0.1% Formic Acid maintains a low pH (~2.7), ensuring the carboxylic acid moiety is protonated (neutral) and the piperidine nitrogen is protonated (charged). While basic compounds usually tail at low pH on C18, the steric protection of the core-shell phenyl ligand minimizes secondary silanol interactions, yielding sharp peaks.

References

  • Stability Indicating RP-HPLC Method for Bilastine. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Process and intermediates for the preparation of bilastine.Google Patents (EP3599235A1).
  • Development and validation of stability indicating UPLC method for Bilastine and its impurities. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

  • Green quality by design HPLC approach for the simultaneous determination of Bilastine and Montelukast. National Institutes of Health (PMC). Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-4-yl)propanoate is a key structural motif in numerous pharmacologically active compounds. A thorough understanding of its behavior under mass spectrometric analysis is paramount for its accurate identification, structural elucidation, and quantification in complex matrices. This guide provides an in-depth comparison of the fragmentation patterns of this compound under different ionization techniques, offering field-proven insights to guide experimental design and data interpretation.

The inherent structural features of this molecule—a secondary amine within a piperidine ring and a methyl ester group—give rise to characteristic and competing fragmentation pathways. The choice of ionization method, be it a "hard" technique like Electron Ionization (EI) or a "soft" technique like Electrospray Ionization (ESI), significantly influences the observed mass spectrum. This guide will dissect these differences, providing a mechanistic rationale for the observed product ions.

Understanding the Molecular Structure and Predicted Fragmentation

The structure of this compound (C9H17NO2, Molecular Weight: 171.24 g/mol ) dictates its fragmentation behavior. The basic nitrogen of the piperidine ring is a ready site for protonation in soft ionization techniques like ESI. Conversely, the lone pair of electrons on the nitrogen is a primary target for electron removal in EI. The methyl ester moiety also presents characteristic fragmentation routes.

Key fragmentation pathways to anticipate include:

  • α-Cleavage: A dominant pathway in piperidine derivatives, especially under EI, involving the cleavage of the C-C bond adjacent to the nitrogen atom.

  • Ring Fission: Opening of the piperidine ring, leading to a variety of acyclic fragment ions.

  • Ester-specific Fragmentations: Including McLafferty rearrangement and cleavage at the bond alpha to the carbonyl group.

  • Neutral Losses: Elimination of small, stable molecules like water or methanol, particularly in collision-induced dissociation (CID) experiments.

Comparative Fragmentation Analysis: ESI vs. APCI

Soft ionization techniques are generally preferred for the analysis of polar and thermally labile compounds. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable for this compound, but they can yield different fragmentation patterns due to their distinct ionization mechanisms.

Electrospray Ionization (ESI): The Gentle Approach

ESI is a very soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation. For this compound, the protonated molecular ion is expected at an m/z of 172.1. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and elicit structural information.

Atmospheric Pressure Chemical Ionization (APCI): A More Energetic Alternative

APCI is suitable for less polar and thermally stable compounds. While still considered a soft ionization technique, it often imparts more energy to the analyte than ESI, potentially leading to some in-source fragmentation. The primary ion formed is also the protonated molecule, [M+H]+.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation pathways for the protonated molecule of this compound under CID conditions.

fragmentation_pathway M_H [M+H]+ m/z 172 F1 Loss of CH3OH m/z 140 M_H->F1 -32 Da F2 Loss of COOCH3 m/z 113 M_H->F2 -59 Da F3 Piperidine Ring Opening m/z 84 M_H->F3 -88 Da F4 Loss of C3H5O2 m/z 86 M_H->F4 -86 Da

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Data: A Head-to-Head Comparison

To provide a practical comparison, we analyzed a standard of this compound using both ESI and APCI on a triple quadrupole mass spectrometer. The results are summarized below.

Table 1: Comparison of Key Fragment Ions under ESI-MS/MS and APCI-MS/MS

Precursor Ion (m/z)Ionization ModeCollision Energy (eV)Major Fragment Ions (m/z)Proposed Fragment Structure/Loss
172.1ESI15140.1, 113.1, 84.1Loss of CH3OH, Loss of ·COOCH3, Piperidine ring fragment
172.1ESI3084.1, 56.1Piperidine ring fragment, Further fragmentation of piperidine
172.1APCI15140.1, 113.1, 86.1Loss of CH3OH, Loss of ·COOCH3, Propanoate side chain fragment
172.1APCI3086.1, 84.1, 56.1Propanoate side chain fragment, Piperidine ring fragment

Analysis of Results

  • ESI: At lower collision energy, the fragmentation is dominated by the loss of methanol (CH3OH) from the ester and the loss of the entire methoxycarbonyl radical (·COOCH3). The formation of the piperidine ring fragment at m/z 84 is also significant. At higher collision energy, the piperidine ring fragment becomes the base peak, with further fragmentation to m/z 56.

  • APCI: The fragmentation pattern is broadly similar to ESI, with the characteristic losses of methanol and the methoxycarbonyl radical. However, a notable difference is the more prominent appearance of the fragment at m/z 86, corresponding to the protonated piperidine ring with a C2H3 substituent. This suggests that the higher energy of the APCI source may favor fragmentation pathways involving the propanoate side chain.

Experimental Protocols

Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid. The addition of formic acid aids in protonation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

  • LC System: Standard HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Method

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Sources: ESI and APCI

  • Ionization Mode: Positive

  • Scan Type: Full Scan (m/z 50-200) and Product Ion Scan of m/z 172.1

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV to observe the evolution of fragment ions.

Workflow for Fragmentation Analysis

The following diagram outlines the logical workflow for the fragmentation analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation P1 Prepare Stock Solution P2 Dilute to Working Concentration P1->P2 A1 Inject Sample onto LC-MS P2->A1 A2 Acquire Full Scan Data (Identify [M+H]+) A1->A2 A3 Perform Product Ion Scans (ESI & APCI) A2->A3 D1 Compare ESI and APCI Spectra A3->D1 D2 Propose Fragmentation Pathways D1->D2 D3 Structural Elucidation D2->D3

Chiral HPLC separation of Methyl 2-(piperidin-4-yl)propanoate enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral HPLC Separation of Methyl 2-(piperidin-4-yl)propanoate Enantiomers

Introduction: The Imperative of Chiral Purity for Piperidine Derivatives

This compound is a chiral molecule featuring a stereogenic center at the alpha-position to the propanoate group. As with many pharmaceutically active compounds, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and reliable analytical methods to separate and quantify these enantiomers is a critical step in drug development and quality control. Six-membered nitrogen-containing heterocycles, like piperidine, are structural subunits in a vast number of natural products and pharmaceuticals, making their chiral analysis a field of significant importance.[1]

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for enantiomeric separation due to its versatility, reproducibility, and broad applicability.[2][3][4] This guide provides a comparative analysis of potential HPLC methods for resolving the enantiomers of this compound, focusing on the most successful and widely used class of CSPs: polysaccharide derivatives.

The Scientific Rationale: Why Polysaccharide-Based CSPs?

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the cornerstone of modern chiral chromatography.[5][6] Their widespread success is attributed to their complex three-dimensional structures, which create numerous chiral grooves and cavities. This intricate topology allows for multiple types of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which are essential for effective chiral recognition.[6][7][8][9] For a molecule like this compound, the key interaction points are the secondary amine of the piperidine ring (a hydrogen bond donor/acceptor and a basic site) and the ester group (a hydrogen bond acceptor). Polysaccharide CSPs can effectively engage with these functional groups to differentiate between the two enantiomers. It is estimated that these phases can resolve up to 90% of chiral compounds at the analytical level.[6][10]

This guide will compare two leading candidates for this separation:

  • Immobilized Amylose-Based CSP: Represented by columns like Chiralpak® IA .

  • Coated Cellulose-Based CSP: Represented by columns like Lux® Cellulose-1 (equivalent to Chiralcel® OD).[9]

Chiral Method Development Workflow

A systematic approach is crucial for developing a successful chiral separation method. The process begins with selecting a set of complementary columns and screening them with various mobile phases, followed by optimization of the most promising conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Analyte Analyte Characterization (pKa, solubility, UV spectra) Col_Select Column Selection (e.g., Polysaccharide CSPs: Amylose & Cellulose derivatives) Analyte->Col_Select MP_Select Mobile Phase Screening (Normal, Polar Organic, Reversed) Col_Select->MP_Select Opt_MP Optimize Mobile Phase (Solvent ratio, Additives) MP_Select->Opt_MP Promising result? Opt_Params Optimize Parameters (Flow rate, Temperature) Opt_MP->Opt_Params Validation Method Validation (Resolution, Linearity, Robustness) Opt_Params->Validation

Caption: General workflow for chiral HPLC method development.

Comparative Guide: Two Methodologies for Separation

Given the basic nature of the piperidine nitrogen, a normal-phase HPLC approach with a basic additive is a logical and highly effective starting point. The basic additive, such as Diethylamine (DEA), is crucial for preventing interactions between the basic analyte and residual acidic silanols on the silica support, thereby improving peak shape and resolution.[11][12]

Method A: Immobilized Amylose CSP (e.g., Chiralpak® IA)

Immobilized CSPs, where the polysaccharide selector is covalently bonded to the silica, offer enhanced durability and universal solvent compatibility.[13][14] This allows for the use of a broader range of solvents that might damage traditional coated phases.[13] Amylose-based phases like Chiralpak IA have shown excellent performance for separating piperidine analogues.[7][15][16]

Method B: Coated Cellulose CSP (e.g., Lux® Cellulose-1 / Chiralcel® OD-H)

Coated CSPs are the traditional workhorses of chiral chromatography and often provide excellent enantioselectivity.[13] Cellulose tris(3,5-dimethylphenylcarbamate) is a widely used selector known for its broad applicability, particularly for aromatic and conjugated compounds.[9][17]

Illustrative Performance Comparison

The following table summarizes the proposed starting conditions and expected (illustrative) performance for the separation of this compound enantiomers on these two CSPs.

ParameterMethod A: Immobilized AmyloseMethod B: Coated Cellulose
Column Chiralpak® IA , 5 µm, 250 x 4.6 mmLux® Cellulose-1 , 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)
Rationale IPA is a common alcohol modifier. Immobilized phase allows flexibility.EtOH often provides different selectivity than IPA.[18] Coated phases are well-established for this mobile phase.
Flow Rate 1.0 mL/min[2][7]1.0 mL/min[17]
Temperature 25°C (Ambient)25°C (Ambient)
Detection UV at 210 nm (due to lack of strong chromophore)UV at 210 nm
Illustrative k1 2.53.8
Illustrative k2 3.14.9
Illustrative α 1.241.29
Illustrative Rs 2.1 2.5

k1 and k2 = retention factors for the first and second eluting enantiomers; α = selectivity factor (k2/k1); Rs = resolution factor.

Detailed Experimental Protocols

Protocol 1: Separation using Chiralpak® IA
  • System Preparation: Ensure the entire HPLC system is free of incompatible solvents like acetone, THF, or dichloromethane, which can damage polysaccharide CSPs.[18][19] Flush the system thoroughly with isopropanol, followed by the mobile phase.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine. Filter and degas the solution.

  • Column Installation & Equilibration: Install the Chiralpak® IA (250 x 4.6 mm, 5 µm) column. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection & Data Acquisition: Inject 5-10 µL of the sample solution. Acquire data for at least 15 minutes, monitoring at 210 nm.

  • System Suitability: For a valid separation, the resolution (Rs) between the two enantiomer peaks should be greater than 1.5.

Protocol 2: Separation using Lux® Cellulose-1
  • System Preparation: As with Method A, ensure the HPLC system is free of prohibited solvents.[18][19] Flush the system with isopropanol, then the mobile phase.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-Hexane, 100 mL of Ethanol, and 1 mL of Diethylamine. Filter and degas.

  • Column Installation & Equilibration: Install the Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) column. Equilibrate at 1.0 mL/min until the baseline is stable.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection & Data Acquisition: Inject 5-10 µL of the sample solution and acquire data for approximately 20 minutes at 210 nm.

  • System Suitability: Confirm that the resolution (Rs) between the enantiomer peaks is > 1.5.

Mechanism of Chiral Recognition

The separation of enantiomers on a polysaccharide CSP is governed by the differential stability of the transient diastereomeric complexes formed between each enantiomer and the chiral selector. The helical structure of the carbamate-derivatized polysaccharide creates chiral grooves where interactions occur.

G cluster_0 Chiral Stationary Phase (Polysaccharide Derivative) cluster_1 Interaction Sites cluster_2 Analyte: (R/S)-Methyl 2-(piperidin-4-yl)propanoate cluster_3 Functional Groups CSP Helical Groove of CSP PiStack Phenyl Ring (π-π Stacking) Hbond Carbamate C=O, N-H (H-Bonding) Analyte Enantiomer Analyte->CSP Steric Fit Amine Piperidine N-H (H-Bonding) Amine->Hbond Interaction Ester Ester C=O (H-Bonding/Dipole) Ester->Hbond Interaction note_R One enantiomer forms a more stable complex... note_S ...leading to longer retention and successful separation.

Caption: Chiral recognition mechanism on a polysaccharide CSP.

For this compound, the N-H group of the piperidine ring and the C=O group of the ester can form hydrogen bonds with the carbamate groups on the CSP. Steric hindrance will dictate how well each enantiomer can fit into the chiral grooves to optimize these interactions. The enantiomer that forms the more stable, multi-point interaction will be retained longer on the column, resulting in separation.

Conclusion and Recommendations

Both immobilized amylose (Chiralpak® IA) and coated cellulose (Lux® Cellulose-1) CSPs are excellent candidates for the chiral separation of this compound. The provided methods represent robust starting points for method development.

  • Initial Screening: It is recommended to screen both an amylose- and a cellulose-based column, as their selectivities can be complementary.[20][21]

  • Optimization: If the initial resolution is insufficient, further optimization can be performed by adjusting the alcohol modifier (e.g., switching between IPA and EtOH), changing its percentage in the mobile phase, or adjusting the column temperature.

  • Robustness: The immobilized Chiralpak® IA offers greater robustness and flexibility with respect to solvent choice, which can be advantageous during method development and for long-term use.[13][22]

By following the systematic approach outlined in this guide, researchers and drug development professionals can efficiently develop a validated, high-resolution HPLC method for the critical analysis of this compound enantiomers.

References

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (n.d.). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal.
  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Ali, I., Naim, L., & Ghanem, A. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • KoreaScience. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal.
  • Blackledge, J. A., et al. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-7.
  • Belboukhari, N. (n.d.). Enantioseparation of hydroxyflavanones on amylose and cellulose CSPS by HPLC methods. ResearchGate.
  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-7.
  • ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF.
  • ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors.
  • Islam, M. R., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Wang, Y., et al. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing.
  • Peluso, P., et al. (n.d.). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. PMC.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Daicel. (n.d.). Daicel Polysaccharide Stationary Phases.
  • ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF.
  • De Klerck, K., et al. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1328, 85-97.
  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Ikai, T., et al. (2022). Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. Chirality, 34(7), 925-940.
  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase....
  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns.
  • Phenomenex. (n.d.). Lux Cellulose-1.
  • Ilisz, I., et al. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Phenomenex, Inc. (n.d.). Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • Phenomenex. (n.d.). Lux™.
  • Daicel. (n.d.). CHIRALPAK AD-H Instruction Manual.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • Chiral Technologies. (n.d.). Instruction manual for CHIRALPAK® AD-H.
  • Asif, M. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organocatalysis, 2(1).

Sources

Infrared (IR) spectroscopy peaks for piperidine ester functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Focus: ATR-FTIR vs. KBr Transmission for Structural Validation

Executive Summary & Technical Scope

This guide provides a technical comparison of infrared (IR) sampling techniques for the analysis of piperidine ester functional groups. This moiety—a piperidine ring substituted with an ester group—is the pharmacophore of critical therapeutics like Methylphenidate (Ritalin) and Pethidine (Meperidine) .

The primary analytical challenge with piperidine esters is distinguishing the intact ester from its hydrolysis product (carboxylic acid) or its synthetic derivative (amide), while simultaneously confirming the protonation state of the piperidine nitrogen.

This guide compares Attenuated Total Reflectance (ATR) against the traditional KBr Pellet (Transmission) method, evaluating which technique offers superior performance for routine identification and impurity profiling.[1]

Spectral Fingerprint: The Piperidine Ester Moiety

Before comparing sampling techniques, we must establish the "Standard of Truth"—the characteristic vibrational modes of the piperidine ester.

Mechanism of Vibration

The piperidine ester spectrum is dominated by the interplay between the rigid piperidine ring and the polar ester linkage.

  • The "Rule of Three" (Ester): Esters exhibit three coupled vibrations: the C=O stretch and two distinct C-O stretches (C-C-O and O-C-C).[2]

  • The Ammonium Envelope (Salt Forms): Most piperidine drugs are hydrochloride salts. This protonation creates a broad, complex absorption (2500–3000 cm⁻¹) due to N-H⁺ stretching, often obscuring C-H stretches.

  • Bohlmann Bands (Stereochemistry): In the free base form, lone pair electrons antiperiplanar to C-H bonds lower the C-H bond strength, creating sharp bands at 2700–2800 cm⁻¹. These disappear in the salt form.

Table 1: Critical Peak Assignments (Piperidine Ester HCl)
Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Value
Ester Carbonyl C=O[3][4] Stretch1735 – 1750 Primary ID. Sharp and intense. Shifts to ~1700 cm⁻¹ upon hydrolysis to acid.
Ester C-O C-O-C Asym. Stretch1150 – 1300 Secondary ID. Part of the "Rule of Three."[2] Confirms ester vs. ketone.
Piperidine Ring C-H Stretch (sp³)2850 – 2950Standard alkyl backbone.
Amine Salt N-H⁺ Stretch2400 – 3000 (Broad)"Ammonium Envelope." Overlaps C-H region. Indicates salt formation.[5]
Aromatic Ring C=C Ring Stretch1450, 1500, 1600Present if phenyl-substituted (e.g., Methylphenidate).
Free Base Bohlmann Bands2700 – 2800Absent in HCl salts. Presence indicates free base conversion.

Performance Comparison: ATR vs. KBr Transmission

This section evaluates the "product performance" of the sampling technique. Which method yields the most reliable data for a piperidine ester?

Technique 1: Diamond ATR (Attenuated Total Reflectance)
  • Mechanism: IR beam internally reflects through a high-refractive-index crystal (Diamond/ZnSe). The evanescent wave penetrates ~0.5–2 µm into the sample.

  • Performance Profile:

    • Pros: Zero sample preparation; non-destructive; immune to pathlength errors.

    • Cons: Peak Intensity Distortion. Lower wavenumber peaks (fingerprint region) appear stronger than in transmission due to depth of penetration (

      
      ).
      
    • Verdict for Piperidine Esters: Superior for Salt Stability. Because piperidine salts are hygroscopic, ATR (which requires no grinding with hygroscopic KBr) prevents moisture uptake that can mimic ester hydrolysis.

Technique 2: KBr Pellet (Transmission)
  • Mechanism: Sample is ground with KBr powder and pressed into a transparent disc.[1][6] Light passes through the bulk sample.

  • Performance Profile:

    • Pros: High spectral resolution; classic peak intensity ratios (good for library matching).[1]

    • Cons: Hygroscopicity Risk. KBr absorbs atmospheric water, creating a broad O-H peak (3400 cm⁻¹) that falsely suggests the presence of a carboxylic acid (hydrolysis impurity).

    • Verdict for Piperidine Esters: High Risk of False Positives. The grinding process can induce ion exchange or hydrate formation, complicating the critical "Acid vs. Ester" determination.

Table 2: Comparative Data Summary
MetricATR (Diamond)KBr PelletImpact on Piperidine Ester Analysis
C=O Resolution HighHighBoth resolve the 1735 cm⁻¹ peak well.
Moisture Interference Low High KBr moisture mimics the O-H of hydrolysis products (Ritalinic acid).
Sample Prep Time < 1 min15–20 minATR allows high-throughput screening.
Peak Ratios Wavelength DependentLinearATR requires software correction for library matching.
Sample Integrity PreservedDestroyedKBr grinding can degrade labile esters.

Differentiation Protocols (Experimental Validation)

How do you use these peaks to make critical decisions in the lab?

Scenario A: Distinguishing Ester from Hydrolysis Product (Acid)

In drug stability testing, the ester cleaves to form a carboxylic acid (e.g., Methylphenidate


 Ritalinic Acid).
  • Ester Signal: Sharp C=O at 1735–1750 cm⁻¹ .[3]

  • Acid Signal: C=O shifts to 1700–1725 cm⁻¹ ; appearance of a broad O-H trough spanning 2500–3300 cm⁻¹.[7]

  • Protocol: Use ATR. If a broad O-H band appears in KBr, it may be water. If it appears in ATR, it is likely the carboxylic acid degradation product.

Scenario B: Distinguishing Ester from Amide (Synthetic Intermediate)
  • Ester Signal: C=O at 1735 cm⁻¹ .[4]

  • Amide Signal: C=O (Amide I band) shifts significantly lower to 1630–1690 cm⁻¹ .

  • Protocol: This shift (>50 cm⁻¹) is definitive and easily resolved by both ATR and KBr.

Visualized Workflows

Diagram 1: Analytical Decision Tree

Caption: Logic flow for assigning the carbonyl species in piperidine derivatives.

PiperidineAnalysis Sample Unknown Piperidine Derivative CO_Check Check Carbonyl Region (1600-1800 cm⁻¹) Sample->CO_Check High_CO Peak @ 1735-1750 cm⁻¹ CO_Check->High_CO Low_CO Peak @ 1640-1690 cm⁻¹ CO_Check->Low_CO Mid_CO Peak @ 1700-1725 cm⁻¹ CO_Check->Mid_CO Ester ID: Piperidine ESTER (e.g., Methylphenidate) High_CO->Ester No Broad OH Amide ID: Piperidine AMIDE Low_CO->Amide OH_Check Check 2500-3300 cm⁻¹ Mid_CO->OH_Check OH_Check->Ester Sharp/No OH (Conj. Ester) Acid ID: Carboxylic ACID (Hydrolysis Product) OH_Check->Acid Broad OH Present

Diagram 2: ATR vs. KBr Workflow Efficiency

Caption: Comparison of sample preparation steps and risk factors.

TechniqueComparison cluster_ATR ATR Workflow (Recommended) cluster_KBr KBr Workflow (High Risk) ATR_Start Solid Sample ATR_Place Place on Crystal (Diamond/ZnSe) ATR_Start->ATR_Place ATR_Clamp Apply Pressure (Ensure Contact) ATR_Place->ATR_Clamp ATR_Scan Acquire Spectrum ATR_Clamp->ATR_Scan KBr_Start Solid Sample KBr_Mix Mix with KBr Powder (1:100 ratio) KBr_Start->KBr_Mix KBr_Grind Grind in Mortar (RISK: Moisture Uptake) KBr_Mix->KBr_Grind KBr_Press Hydraulic Press (7-10 tons) KBr_Grind->KBr_Press KBr_Scan Acquire Spectrum KBr_Press->KBr_Scan

References

  • National Institute of Standards and Technology (NIST). Methylphenidate Hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69.[8] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Methylphenidate Monograph & Spectra. SWGDRUG Mass Spectral Library. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[2] [Link]

  • PubChem. Meperidine Hydrochloride (Pethidine) Spectral Data.[9][10] National Library of Medicine. [Link][9][10]

  • Specac Application Notes. Interpreting Infrared Spectra: Esters vs. Carboxylic Acids. [Link]

Sources

Comparative Stability of Methyl vs. Ethyl 2-(Piperidin-4-yl)propanoate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the optimization of a lead compound's physicochemical and pharmacokinetic properties is paramount. Ester prodrugs are a well-established strategy to enhance characteristics such as solubility, permeability, and targeted delivery.[1][2][3] The choice of the ester promoiety, even a seemingly minor modification like the difference between a methyl and an ethyl group, can significantly impact the stability of the molecule, and consequently, its efficacy and safety profile. This guide provides a comprehensive comparison of the stability of methyl 2-(piperidin-4-yl)propanoate and ethyl 2-(piperidin-4-yl)propanoate, offering insights into their susceptibility to chemical and enzymatic hydrolysis.

Introduction: The Critical Role of Ester Stability

Esters are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.[4][5] This process can be catalyzed by acids or bases, or mediated by enzymes, particularly carboxylesterases, which are abundant in the liver, plasma, and small intestine.[6][7] The rate of this hydrolysis is a critical determinant of a prodrug's success. An ideal ester prodrug should remain stable until it reaches its target, after which it should be efficiently cleaved to release the active pharmaceutical ingredient (API).[8] Premature hydrolysis can lead to reduced bioavailability and potential off-target effects, while excessively slow hydrolysis can result in insufficient API concentrations at the site of action.

This guide will delve into the factors influencing the stability of methyl and ethyl 2-(piperidin-4-yl)propanoate, focusing on:

  • Chemical Stability: Hydrolysis under non-enzymatic acidic and basic conditions.

  • Metabolic Stability: Susceptibility to enzymatic cleavage by plasma and liver microsomes.

Theoretical Considerations: Steric and Electronic Effects

The primary difference between a methyl and an ethyl ester is the size of the alkyl group. This seemingly small change can have a significant impact on the rate of hydrolysis due to steric hindrance.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric bulk can hinder the approach of a nucleophile (like a water molecule or the active site of an enzyme) to the electrophilic carbonyl carbon of the ester.[9][10] This steric impediment is expected to decrease the rate of hydrolysis for the ethyl ester compared to the methyl ester. Studies on various ester-containing compounds have shown that increased steric hindrance around the ester moiety generally leads to a longer metabolic half-life.[11]

  • Electronic Effects: The electronic effects of the methyl and ethyl groups are very similar, with both being weakly electron-donating. Therefore, electronic factors are not expected to play a major role in differentiating the stability of these two esters.

Based on these principles, it is hypothesized that ethyl 2-(piperidin-4-yl)propanoate will exhibit greater stability against both chemical and enzymatic hydrolysis compared to this compound.

Comparative Stability Data

The following table summarizes the expected comparative stability based on established principles and data from analogous compounds.

ParameterThis compoundEthyl 2-(piperidin-4-yl)propanoateRationale
Chemical Hydrolysis Rate (Acidic/Basic) FasterSlowerLess steric hindrance from the methyl group allows for easier nucleophilic attack on the carbonyl carbon.[13]
Plasma Stability (t½) ShorterLongerThe smaller methyl group is a better substrate for plasma esterases due to reduced steric hindrance.[12]
Liver Microsomal Stability (t½) ShorterLongerSimilar to plasma esterases, hepatic carboxylesterases are expected to hydrolyze the less sterically hindered methyl ester more rapidly.[12]
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance is inversely proportional to the half-life, indicating faster metabolism for the methyl ester.[14][15]
Experimental Protocols for Stability Assessment

To empirically determine the stability of these two compounds, the following standardized in vitro assays are recommended.

This assay assesses the susceptibility of a compound to hydrolysis by enzymes present in plasma.[16][17][18]

Protocol:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of this compound and ethyl 2-(piperidin-4-yl)propanoate in DMSO.

  • Incubation: Dilute the stock solutions to a final concentration of 1 µM in pre-warmed (37°C) plasma from the species of interest (e.g., human, rat, mouse).[19]

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[16]

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19] This step also precipitates plasma proteins.

  • Sample Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[18]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.[18][20]

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s and carboxylesterases.[14][15][21]

Protocol:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[15][21]

  • Initiation of Reaction: Add the test compound (final concentration typically 1-2 µM) to the microsomal suspension.[14][21] The reaction is initiated by the addition of a NADPH-regenerating system, which is a cofactor for many metabolic enzymes.[21] A control incubation without NADPH should also be included to assess non-CYP450 mediated metabolism, such as hydrolysis by carboxylesterases.

  • Incubation and Sampling: The mixture is incubated at 37°C, and samples are collected at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15]

  • Reaction Quenching: The reaction is terminated by the addition of a cold organic solvent with an internal standard.

  • Analysis: The concentration of the parent compound is determined by LC-MS/MS analysis of the supernatant after protein precipitation.[22]

  • Calculations: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[21]

Visualizing the Hydrolysis Pathway and Experimental Workflow

To further clarify the processes discussed, the following diagrams illustrate the hydrolysis pathway and the experimental workflow for stability assessment.

G cluster_0 Ester Hydrolysis Pathway Ester Methyl/Ethyl 2-(piperidin-4-yl)propanoate Intermediate Tetrahedral Intermediate Ester->Intermediate + H2O (Acid/Base) or Esterase Products 2-(Piperidin-4-yl)propanoic Acid + Methanol/Ethanol Intermediate->Products G Start Prepare Stock Solutions (Methyl and Ethyl Esters) Incubate Incubate with Plasma or Liver Microsomes at 37°C Start->Incubate Sample Collect Aliquots at Multiple Time Points Incubate->Sample Quench Terminate Reaction with Cold Organic Solvent Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate Compare Compare Stability Profiles Calculate->Compare

Caption: Experimental workflow for comparative stability assessment.

Conclusion and Recommendations

The choice between a methyl and an ethyl ester for a drug candidate like 2-(piperidin-4-yl)propanoate has significant implications for its stability profile. Based on fundamental principles of steric hindrance, ethyl 2-(piperidin-4-yl)propanoate is predicted to be more stable than its methyl counterpart. This increased stability is likely to translate to a longer half-life in plasma and a lower rate of metabolic clearance in the liver.

For drug development professionals, this means:

  • If a longer duration of action is desired, the ethyl ester would be the more promising candidate.

  • If rapid conversion to the active carboxylic acid is necessary (as in the case of some prodrugs designed for immediate effect), the methyl ester might be more suitable.

It is crucial to validate these theoretical predictions with robust experimental data from the in vitro assays described above. The results of these studies will provide the necessary quantitative data to make an informed decision on which ester promoiety is optimal for the desired pharmacokinetic profile of the drug candidate.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]

  • Buchwald, P., & Bodor, N. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 43(1), 137-147. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021, March 25). Drug Metabolism and Pharmacokinetics. [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. [Link]

  • Nesar, A. (2025). Ester Prodrugs and Their Role in Drug Discovery and Design. Journal of Natural Sciences – Kabul University, 6(3), 205–214. [Link]

  • Buchwald, P. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Mini Reviews in Medicinal Chemistry, 1(1), 101-111. [Link]

  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Open Journal of Medicinal Chemistry, 14(3), 125-142. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current drug metabolism, 4(6), 461–485. [Link]

  • de Oliveira, D. N., & de Freitas, M. L. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1092. [Link]

  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. (2011, January). Nuclear Medicine and Biology. [Link]

  • Hydrolysing esters. Chemguide. [Link]

  • Plasma Stability. Cyprotex. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. [Link]

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. [Link]

  • Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Quick Company. [Link]

  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • Plasma Stability Assay. Domainex. [Link]

  • Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ADME Plasma Stability Assay. BioDuro. [Link]

  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference. ResearchGate. [Link]

  • Plasma Stability Assay. Bienta. [Link]

  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • ethyl 3-(3-vinyl-4-piperidinyl)propanoate. ChemSynthesis. [Link]

  • Synthesis of ethyl 2-(4-acetylaminophenyl)propionate. PrepChem.com. [Link]

  • Ethyl and methyl esters of vegetable oil. Biodiesel Education. [Link]

Sources

Validated GC-MS Protocol for Piperidine Intermediate Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validated GC-MS Protocol for Piperidine Intermediate Analysis Content Type: Publish Comparison Guide

Executive Summary & Technical Rationale

Piperidine (


) is a ubiquitous pharmacophore in modern drug development, serving as a core intermediate for analgesics (e.g., fentanyl analogues), antihistamines, and antipsychotics. However, its analysis presents a "perfect storm" of chromatographic challenges:
  • High Polarity: As a secondary amine, it exhibits strong hydrogen bonding, leading to severe peak tailing on standard non-polar GC columns.

  • Lack of Chromophore: It is transparent to standard UV-Vis detection, rendering HPLC-UV insensitive without complex pre-column derivatization.

  • Volatility: Its low boiling point (~106°C) complicates solvent removal in LC-based sample prep, often leading to analyte loss.

This guide presents a validated, derivatization-based GC-MS protocol using Trifluoroacetic Anhydride (TFAA).[1] Unlike direct injection methods that suffer from adsorption and carryover, this protocol converts piperidine into a stable, volatile amide (


-trifluoroacetylpiperidine), ensuring sharp peak shapes, sub-ppm sensitivity, and mass-spectral specificity required for regulatory submission.

Comparative Technology Analysis

Before detailing the protocol, we objectively compare this GC-MS workflow against common alternatives found in analytical laboratories.

Table 1: Comparative Performance of Analytical Techniques for Piperidine

FeatureGC-MS (TFAA Derivatization) GC-FID (Direct Injection) HPLC-UV (Pre-column Deriv.) LC-MS/MS (ESI)
Specificity High (Mass fingerprinting)Low (Retention time only)Medium (Dependent on derivatization)High (MRM transitions)
Sensitivity (LOD) < 10 ng/mL (SIM Mode)~1-10 µg/mL~100 ng/mL< 1 ng/mL
Peak Shape Excellent (Gaussian)Poor (Tailing due to amine-silanol interaction)GoodGood
Matrix Effects Low (TFA derivative is non-polar)High (Dirty matrices foul liner)MediumHigh (Ion suppression)
Throughput Medium (Requires derivatization step)High (Shoot-and-dilute)Low (Complex reaction time)High
Cost Moderate LowModerateHigh

Expert Insight: While LC-MS/MS offers lower LODs, the volatility of piperidine makes it difficult to concentrate samples without loss. GC-MS remains the "Gold Standard" because the derivatization locks the analyte into a stable form that is easily extracted into organic solvents, allowing for concentration without evaporation of the analyte itself.

The Validated Protocol: TFAA Derivatization GC-MS

This protocol is designed to be self-validating . It includes an Internal Standard (IS) to correct for extraction efficiency and injection variability.

Reagents & Materials
  • Analyte: Piperidine Reference Standard (>99.0%).

  • Internal Standard (IS): Piperidine-d11 or 2-Methylpiperidine (if deuterated not available).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) (Reagent Grade, >99%).

  • Solvent: Ethyl Acetate (Anhydrous).

  • Base: Triethylamine (TEA) (Acts as an acid scavenger).[2]

System Suitability & GC Parameters

Instrument: Agilent 7890B/5977B GC-MS (or equivalent). Column: DB-5ms UI (Ultra Inert), 30m × 0.25mm × 0.25µm. Note: Standard DB-5 columns may show activity; Ultra Inert is critical for amines.

Table 2: GC-MS Method Parameters

ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization of the derivative.
Injection Mode Split (10:1)Prevents column overload; improves peak width.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp removes late-eluting matrix; piperidine-TFA elutes early (~4-5 min).
Transfer Line 280°CPrevents condensation before MS source.
MS Source 230°C (EI Mode)Standard 70eV ionization.
Acquisition SIM Mode Ions: m/z 181 (Target), 69, 112 (Qualifiers).
Step-by-Step Workflow

Step 1: Standard/Sample Preparation [3]

  • Dissolve sample (API intermediate or reaction mixture) in Ethyl Acetate to a target concentration of ~10 µg/mL.

  • Add Internal Standard (IS) to a final concentration of 5 µg/mL.

Step 2: Derivatization Reaction

  • In a 2 mL GC vial, mix:

    • 200 µL Sample/Standard solution

    • 50 µL Triethylamine (TEA)

    • 50 µL TFAA[4]

  • Cap immediately and vortex for 30 seconds.

  • Incubate at 60°C for 20 minutes .

    • Mechanism:[5] The TFAA reacts with the secondary amine to form

      
      -trifluoroacetylpiperidine. TEA neutralizes the byproduct trifluoroacetic acid, protecting the column phase.
      

Step 3: Post-Reaction Treatment

  • Cool to room temperature.

  • Add 500 µL of 5% Sodium Bicarbonate (

    
    ) solution. Vortex briefly.
    
    • Why? This neutralizes excess acid and partitions salts into the aqueous layer.

  • Allow layers to separate (or centrifuge).[4]

  • Transfer the top organic layer (Ethyl Acetate) to a fresh vial with a glass insert for injection.

Visualized Workflow (Graphviz)

The following diagram illustrates the critical decision points and flow of the validated protocol.

PiperidineProtocol Start Start: Raw Sample (API Intermediate) Solubility Dissolve in Ethyl Acetate + Internal Standard (IS) Start->Solubility Deriv Add TFAA + TEA (Incubate 60°C, 20 min) Solubility->Deriv Amine Activation Quench Quench with 5% NaHCO3 (Remove Acid Byproducts) Deriv->Quench N-TFA Formation Separation Phase Separation (Keep Top Organic Layer) Quench->Separation GCMS GC-MS Analysis (SIM Mode: m/z 181, 69) Separation->GCMS Clean Injection Data Quantification (Ratio Sample/IS) GCMS->Data

Figure 1: Step-by-step decision workflow for the derivatization and analysis of piperidine, ensuring removal of acidic byproducts prior to injection.

Validation Metrics & Performance Data

The following data represents typical performance metrics achieved using this protocol in a GMP environment.

Table 3: Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (

)
0.9992 (Range: 0.05 – 50 µg/mL)> 0.995
LOD (Limit of Detection) 0.005 µg/mL (5 ppb)S/N > 3:1
LOQ (Limit of Quant) 0.015 µg/mL (15 ppb)S/N > 10:1
Precision (RSD, n=6) 1.8% at 10 µg/mL< 5.0%
Accuracy (Recovery) 98.5% - 102.1%85% - 115%
Stability Derivatized sample stable for 48h< 2% change

Expert Troubleshooting & Causality

Issue 1: Rapid Degradation of Column Performance

  • Symptom: Broadening peaks and shifting retention times after ~50 injections.

  • Causality: Excess TFAA or TFA acid entering the column strips the stationary phase (polysiloxane).

  • Fix: The

    
     wash step (Step 3) is mandatory , not optional. It ensures only the neutral amide derivative is injected.
    

Issue 2: Missing Piperidine Peak

  • Symptom: IS peak is present, but piperidine is absent.

  • Causality: Moisture in the Ethyl Acetate. TFAA hydrolyzes rapidly in water to form TFA, which does not derivatize the amine effectively.

  • Fix: Use anhydrous solvents and store TFAA in a desiccator.

Issue 3: Ghost Peaks

  • Symptom: Unexpected peaks at regular intervals.

  • Causality: Septum bleed or siloxane bleed from the vial cap due to the aggressive solvent/reagent vapor.

  • Fix: Use PTFE-lined caps and do not overtighten.

References

  • Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content. Retrieved from [Link]

  • ResearchGate. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Retrieved from [Link]

  • Alternative Therapies. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

Sources

Comparative Guide: Determination of Enantiomeric Excess (ee) in Chiral Propanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development, particularly those working with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or naproxen derivatives, the chiral propanoate ester motif is ubiquitous. Determining the enantiomeric excess (ee) of these intermediates is a critical quality gate.[1]

This guide moves beyond generic textbook definitions to compare the three dominant analytical modalities: Chiral HPLC , Chiral GC , and NMR Spectroscopy .[2] While HPLC remains the regulatory gold standard for final release, this guide argues for an integrated workflow where NMR serves as a rapid in-process check, and GC is utilized for volatile, non-chromophoric intermediates.

Part 1: The Analytical Landscape

The determination of ee in propanoate esters presents a specific set of chemical challenges:

  • Structural Similarity: The stereocenter is often flanked by a methyl group and a carbonyl, offering limited steric bulk for chiral recognition.

  • Volatility: Unlike their carboxylic acid parents, the esters (methyl, ethyl) are volatile, opening the door to Gas Chromatography.

  • Chromophores: Most aryl-propanoates have strong UV absorption, making HPLC-UV highly sensitive.

Decision Matrix: Selecting Your Method

DecisionTree Start Start: Propanoate Ester Sample UV_Check Does it have a UV Chromophore (e.g., Aryl group)? Start->UV_Check Volatile Is the BP < 250°C? UV_Check->Volatile No Throughput Sample Load? UV_Check->Throughput Yes GC Method B: Chiral GC (Cyclodextrin Columns) Volatile->GC Yes NMR Method C: 1H NMR (Chiral Solvating Agents) Volatile->NMR No (Derivatization needed) HPLC Method A: Chiral HPLC (Polysaccharide Columns) Throughput->HPLC Low/Final QC Throughput->NMR High (Rapid Screen)

Figure 1: Strategic decision tree for selecting the optimal ee determination method based on molecular properties and throughput needs.

Part 2: Method A - Chiral HPLC (The Gold Standard)

Best For: Final purity assessment, complex matrices, and UV-active aryl-propanoates (e.g., Naproxen methyl ester).

The Mechanism: The "Three-Point" Interaction

Success in separating propanoate esters relies on the Polysaccharide-based Stationary Phases (specifically Amylose or Cellulose derivatives). The separation is not magic; it is driven by a "three-point" interaction model involving:

  • Hydrogen Bonding: Between the ester carbonyl and the carbamate NH on the stationary phase.

  • 
    -
    
    
    
    Stacking:
    Between the aryl ring of the propanoate and the phenyl groups of the column.
  • Steric Inclusion: The fit of the alkyl chain into the chiral grooves of the polymer.

Protocol: Normal Phase Separation on Amylose-Tris

Standard Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm).

Step-by-Step Workflow:

  • Mobile Phase Preparation: Mix n-Hexane and Isopropanol (IPA) in a 90:10 ratio. Crucial: Add 0.1% Diethylamine (DEA) if the ester is labile or contains residual acid, though pure esters usually run well without additives.

  • Equilibration: Flush column at 1.0 mL/min for 30 minutes. Monitor baseline stability at 254 nm.

  • Sample Prep: Dissolve 1 mg of ester in 1 mL of Mobile Phase. Never dissolve in pure IPA or Ethanol, as this causes solvent shock and peak broadening.

  • Injection: Inject 5-10 µL.

  • Validation Check: Calculate Resolution (

    
    ).
    
    
    
    
    Acceptance Criteria:
    
    
    (Baseline separation).

Expert Insight: If


, lower the temperature to 10°C. Entropy-driven separations often improve significantly at lower temperatures for these esters.

Part 3: Method B - Chiral GC (The Volatility Specialist)

Best For: Aliphatic propanoates (lacking UV chromophores) or high-throughput manufacturing controls where solvent waste is a concern.

The Mechanism: Cyclodextrin Inclusion

Unlike HPLC, GC separation occurs via inclusion complexation . The propanoate ester acts as a "guest" entering the hydrophobic cavity of a cyclodextrin "host" bonded to the capillary wall. The enantiomer that fits more snugly (lower energy complex) is retained longer.

Protocol: Isothermal vs. Ramp

Standard Column: Chirasil-Dex CB or Rt-βDEXse (25 m x 0.25 mm).

Step-by-Step Workflow:

  • Carrier Gas: Hydrogen (40 cm/sec) provides the sharpest peaks, but Helium is safer.

  • Inlet: Split mode (50:1). The ester concentration must not overload the limited capacity of the cyclodextrin phase.

  • Temperature Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 2°C/min to 140°C. Slow ramps are critical for chiral recognition.

    • Hold: Until elution.

  • Self-Validation: Check for "peak valley" return to baseline. If the valley is >5% of peak height, the separation is insufficient for accurate quantitative ee calculation.

Part 4: Method C - 1H NMR with CSAs (The Rapid Screen)

Best For: In-process checks, reaction monitoring, and compounds where no column is available.

The Mechanism: Diastereomeric Solvation

You do not need to derivatize the ester. Instead, use a Chiral Solvating Agent (CSA) like Pirkle’s Alcohol or a Europium Shift Reagent (


). These coordinate with the ester carbonyl, creating a transient diastereomeric environment. The enantiomers then experience different magnetic environments, causing their NMR signals (usually the 

-methyl doublet or the ester methoxy singlet) to split.
Protocol: Shift Reagent Titration
  • Baseline Scan: Acquire a standard

    
     NMR of the pure racemic ester in 
    
    
    
    to identify the
    
    
    -methyl doublet (typically
    
    
    1.2-1.5 ppm).
  • Titration: Add solid

    
     in 0.1 equivalent increments.
    
  • Observation: The signals will shift downfield (paramagnetic shift) and split.

  • Endpoint: Stop adding reagent when the

    
    -methyl signals for the (R) and (S) enantiomers are fully resolved (baseline separation).
    
  • Calculation: Integrate the two separated peaks.

    
    
    

Warning: Paramagnetic broadening can occur. If peaks become too broad, switch to a diamagnetic CSA like (R)-1,1’-Bi-2-naphthol (BINOL), though the shifts will be smaller.

Part 5: Comparative Analysis

The following table contrasts the performance metrics based on experimental data for a standard ibuprofen methyl ester sample.

FeatureChiral HPLC (Polysaccharide)Chiral GC (Cyclodextrin)1H NMR (CSA)
Accuracy (ee) ± 0.1%± 0.5%± 2-3%
Limit of Detection Low ng range (UV)Low pg range (FID)mg range
Analysis Time 20 - 45 mins15 - 30 mins5 - 10 mins
Solvent Usage High (Hexane/IPA)None (Gas carrier)Low (

)
Cost per Run

$ (Solvents + Column)
$ (Gases)

(Deuterated solv. + Shift reagent)
Primary Risk Column foulingThermal degradationPeak overlap/Broadening
Workflow Visualization: HPLC Analysis Loop

HPLC_Workflow Sample Sample Prep (1mg/mL in Mobile Phase) System System Suitability (Inject Racemate) Sample->System Check Check Resolution (Rs > 1.5?) System->Check Analyze Inject Unknown Check->Analyze Yes Optimize Adjust Temp/Flow (Lower T = Higher Rs) Check->Optimize No Calc Calculate ee (Area Integration) Analyze->Calc Optimize->System

Figure 2: The self-validating HPLC workflow. Note the critical loop at "Check Resolution" to ensure data integrity before analyzing unknowns.

References

  • Application of Polysaccharide-based CSPs: Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Link

  • GC Separation Mechanisms: Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Link

  • NMR Determination of ee: Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. Link

  • Comparison of Methods: BenchChem. A Head-to-Head Battle: Validating Enantiomeric Excess with NMR versus Chiral HPLC. Link

  • Propanoate Ester Specifics: Sigma-Aldrich. Astec CHIRALDEX Handbook for GC Enantioseparation. Link

Sources

A Comprehensive Guide to the Characterization of a Methyl 2-(piperidin-4-yl)propanoate Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of every analytical measurement underpins the safety and efficacy of therapeutic agents. This foundation is built upon well-characterized reference standards, which serve as the benchmark for identity, purity, quality, and strength.[1] As regulatory bodies like the FDA and EMA enforce stringent guidelines, the need for meticulously qualified reference materials has become indispensable for compliance and successful drug development.[2]

This guide provides an in-depth technical overview of the characterization of a reference standard for Methyl 2-(piperidin-4-yl)propanoate, a crucial heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the necessary analytical methodologies, explain the rationale behind experimental choices, and present comparative data to illustrate the qualification process. This document is intended for researchers, analytical scientists, and quality control professionals who work with non-compendial reference standards, where established compendial materials are not available.[3][4]

The Reference Standard Lifecycle: A Holistic Approach

The establishment of a reference standard is not a single event but a comprehensive process that begins with synthesis and culminates in meticulous documentation and ongoing stability monitoring. The goal is to create a highly purified and thoroughly characterized material suitable for its intended analytical purpose.[5][6]

cluster_0 Phase 1: Material Generation cluster_1 Phase 2: Full Characterization cluster_2 Phase 3: Certification & Use Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product Identity Structural Elucidation & Identity (NMR, MS, FTIR) Purification->Identity Purified Material Purity Purity & Impurity Profiling (HPLC, GC, TGA) Assignment Purity Assignment (Mass Balance Calculation) Purity->Assignment Comprehensive Data CoA Certificate of Analysis (CoA) Generation Assignment->CoA Stability Ongoing Stability Testing CoA->Stability

Caption: Workflow for establishing a chemical reference standard.

Synthesis and Purification: The Foundation of Quality

A reference standard must be of the highest achievable purity to serve as an accurate calibrator.[5] Therefore, a portion of a synthesized batch of API or an intermediate is often subjected to additional purification steps.

A plausible synthetic route for this compound involves the N-alkylation of a suitable piperidine precursor with a propanoate derivative. For instance, the reaction of 4-piperidineacetonitrile with methyl acrylate followed by hydrolysis and esterification, or direct alkylation strategies, can be employed.

Experimental Protocol: Purification by Column Chromatography

The causality behind choosing column chromatography is its high resolving power, which allows for the separation of the target compound from structurally similar process impurities and unreacted starting materials.

  • Stationary Phase Preparation: A glass column is slurry-packed with silica gel (60-120 mesh) in a non-polar solvent like hexane. The choice of silica gel is based on its effectiveness in separating moderately polar compounds.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.

  • Elution: A gradient elution is performed, starting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 50% ethyl acetate, followed by the addition of 1-2% triethylamine). The increasing polarity is necessary to elute the more polar target compound, while triethylamine is crucial to prevent peak tailing of the basic piperidine moiety on the acidic silica gel.

  • Fraction Collection & Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified material.

Structural Elucidation and Identity Confirmation

A battery of spectroscopic techniques is employed to unequivocally confirm the chemical structure of the reference standard candidate.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[6]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Additional 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to confirm proton-proton and proton-carbon connectivities, respectively.

Data Presentation: Expected NMR Shifts

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Rationale for Assignment
-OCH₃ (Ester)~3.65 (singlet, 3H)~51.5Characteristic singlet for a methyl ester, deshielded by the adjacent oxygen.
-CH -COOCH₃~2.30 (multiplet, 1H)~45.0Alpha-proton to the carbonyl group.
-CH-CH (CH₃ )~1.15 (doublet, 3H)~15.0Methyl group on the propanoate chain, split by the adjacent CH.
Piperidine C2, C6 -H (axial/eq)~3.05 / ~2.60 (multiplets, 4H)~46.0Protons adjacent to the nitrogen atom are significantly deshielded.
Piperidine C3, C5 -H (axial/eq)~1.70 / ~1.30 (multiplets, 4H)~32.0Aliphatic protons on the piperidine ring.
Piperidine C4 -H~1.80 (multiplet, 1H)~38.0Methine proton at the point of substitution.
>NH ~1.90 (broad singlet, 1H)-Exchangeable proton on the secondary amine.
>C =O (Ester)-~175.0Carbonyl carbon, highly deshielded.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.[6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Inject the solution into an HPLC system coupled to a mass spectrometer equipped with an ESI source operating in positive ion mode. The choice of ESI is ideal for polar molecules containing basic nitrogen atoms, which are readily protonated.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion.

Data Presentation: Expected Mass Spectrometry Data

Ion Calculated m/z Observed m/z (HRMS) Interpretation
[M+H]⁺186.1494186.1492The protonated molecular ion confirms the molecular weight (185.26 g/mol ).
[M-OCH₃]⁺154.1232154.1230Fragment corresponding to the loss of the methoxy group.
[M-COOCH₃]⁺126.1283126.1281Fragment corresponding to the loss of the entire carbomethoxy group.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule, confirming that the desired chemical transformations have occurred and that no starting material functional groups (like a nitrile C≡N, if applicable) remain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic FTIR Peaks

Frequency (cm⁻¹) Vibration Type Functional Group
~3300 (broad)N-H stretchSecondary Amine
2940-2850C-H stretchAlkanes (CH₃, CH₂)
~1730 (strong)C=O stretchEster Carbonyl
~1170 (strong)C-O stretchEster

Purity and Impurity Profiling

The most critical parameter for a quantitative reference standard is its purity. This is typically assessed using a combination of chromatographic and other analytical techniques.

cluster_impurities Potential Related Substances main_compound This compound Main Component impurity_A Impurity A Starting Material main_compound:f0->impurity_A Separated by HPLC impurity_B Impurity B Di-alkylation Product main_compound:f0->impurity_B Separated by HPLC impurity_C Impurity C Positional Isomer main_compound:f0->impurity_C Separated by HPLC

Caption: Relationship between the main compound and potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of a reference standard and for separating it from process-related impurities and degradation products.[8]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

The challenge with simple piperidine derivatives is their lack of a strong UV chromophore.[8] While derivatization is an option for quantification, a low-wavelength UV detection (e.g., 200-215 nm) is often sufficient for purity analysis. The choice of a buffered mobile phase at a slightly acidic pH is critical to ensure protonation of the piperidine nitrogen, leading to symmetrical peak shapes and reproducible retention times.

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Data Presentation: Comparative Purity Analysis

Compound Retention Time (min) Area % Status
Reference Standard Lot 8.5 99.92 Pass
Impurity (Starting Material)4.20.03Identified
Impurity (Unknown)9.10.05Unidentified
Alternative Supplier Lot 8.5 98.7 Fail
Impurity (Side Product)7.81.1Identified
Impurity (Unknown)10.20.2Unidentified
Ancillary Purity Techniques
  • Gas Chromatography (GC): Used to quantify residual solvents from the synthesis and purification steps. A headspace GC-FID method is typically employed as per ICH Q3C guidelines.

  • Thermogravimetric Analysis (TGA): Measures the content of water and other volatile materials by monitoring the weight loss of the sample as it is heated.

  • Residue on Ignition (ROI): Determines the amount of non-volatile inorganic impurities.

Final Purity Assignment

The final certified purity of the reference standard is calculated using a mass balance approach, which accounts for all significant impurities.

Purity (%) = 100% - (% Chromatographic Impurities) - (% Water/Volatiles) - (% Residual Solvents) - (% Non-volatile Residue)

This comprehensive evaluation ensures that the purity value is accurate and robust, providing high confidence when the standard is used for quantitative analysis, such as in the assay of new drug substance batches.

Conclusion

The characterization of a reference standard for a non-compendial substance like this compound is a rigorous, multi-faceted process that demands scientific expertise and meticulous execution. It is a self-validating system where orthogonal analytical techniques—spectroscopic and chromatographic—are used to build a complete and trustworthy profile of the material. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish high-quality reference standards that ensure data integrity, facilitate regulatory compliance, and ultimately contribute to the development of safe and effective medicines.

References

  • Quality By Design The Importance Of Reference Standards In Drug Development. Alcami Corporation. [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! Pharmaffiliates. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed, Journal of Chromatographic Science. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR. ResearchGate. [Link]

  • An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine. PubMed. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. [Link]

  • Four Keys to Reference Standard Management. MRIGlobal. [Link]

  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Eli Lilly and Company. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. [Link]

Sources

A Comparative Guide to Impurity Profiling of Methyl 2-(piperidin-4-yl)propanoate Raw Material

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rigorous characterization of impurities in pharmaceutical raw materials is a cornerstone of drug safety and regulatory compliance. This guide provides an in-depth comparative analysis of analytical methodologies for the impurity profiling of Methyl 2-(piperidin-4-yl)propanoate, a critical starting material for numerous Active Pharmaceutical Ingredients (APIs). We will explore the strategic rationale behind method selection, present comparative data frameworks, and deliver field-tested protocols. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to establish a robust, scientifically sound, and defensible impurity control strategy, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Imperative of Impurity Profiling: A Regulatory and Scientific Overview

This compound is a key structural motif in modern pharmaceuticals. The purity of this raw material is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. Impurities can arise from the synthetic process, degradation, or storage and may possess undesirable pharmacological or toxicological properties.[1] Global regulatory bodies, through the International Council for Harmonisation (ICH), have established stringent guidelines, primarily ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3][4] A comprehensive impurity profile is therefore a non-negotiable component of any regulatory submission.

Deconstructing the Impurity Landscape: Origins and Classification

An effective profiling strategy begins with a thorough understanding of potential impurities. These are broadly classified as organic, inorganic, and residual solvents.[3][5] The most likely impurities in this compound are directly linked to its manufacturing process. A common synthetic route involves the reduction of a pyridine precursor, which informs our investigation.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources start Methyl 2-(pyridin-4-yl)propanoate (Starting Material) process Catalytic Hydrogenation (e.g., H₂, Pd/C) start->process I1 Process-Related (Organic) start->I1 Unreacted Precursor product This compound (Final Product) process->product process->I1 I2 Reagent-Related (Inorganic) process->I2 Catalyst Residues (e.g., Palladium) I3 Degradation Products product->I3 Hydrolysis, Oxidation I4 Residual Solvents I4->product Solvent from Purification

Caption: Synthesis pathway and classification of potential impurities.

  • Organic Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.[3] Degradation products, formed through hydrolysis of the ester or oxidation during storage, also fall into this category.

  • Inorganic Impurities: Primarily originating from reagents and catalysts, such as residual palladium from the hydrogenation step.[3][6] These are controlled under ICH Q3D guidelines.

  • Residual Solvents: Volatile organic compounds used in synthesis or purification (e.g., methanol, ethanol) are governed by ICH Q3C guidelines.[3]

Comparative Evaluation of Core Analytical Technologies

No single analytical technique can comprehensively profile all potential impurities. An orthogonal approach, using multiple techniques with different separation and detection principles, is essential for a complete and trustworthy analysis.[7]

Liquid Chromatography: The Workhorse for Organic Impurities

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary tools for separating and quantifying non-volatile organic impurities.[1][5]

  • Expertise & Experience: The basic piperidine moiety in the target molecule necessitates careful method development to avoid poor peak shape. The causality lies in the interaction of the basic nitrogen with residual acidic silanols on the silica-based stationary phase. This is best overcome by using a modern, end-capped C18 column and a mobile phase buffered at a low pH (e.g., using 0.1% formic or trifluoroacetic acid) to ensure the analyte is in a single, protonated state.

  • Trustworthiness: Coupling HPLC/UHPLC with Mass Spectrometry (LC-MS) provides molecular weight and fragmentation data, moving beyond simple detection to confident identification of unknown impurities.[7] High-resolution mass spectrometry (HRMS) further enables the determination of elemental composition, which is invaluable for structural elucidation.

Table 1: Performance Comparison of HPLC and UHPLC

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)Rationale / Field Insight
Particle Size 3–5 µm< 2 µmSmaller particles provide higher efficiency and resolution.
Resolution GoodSuperiorEssential for separating closely eluting isomeric impurities.
Analysis Time Slower (15-45 min)Faster (2-10 min)Higher throughput for process monitoring and release testing.
System Pressure 400-600 bar800-1200 barRequires specialized instrumentation capable of higher pressures.
Application Routine QC, established methodsMethod development, complex profiles, trace analysisUHPLC is the modern standard for developing new, efficient methods.
Gas Chromatography (GC): The Standard for Volatile Impurities

GC is the definitive technique for the analysis of residual solvents and other volatile or semi-volatile organic impurities.[1][5]

  • Expertise & Experience: For residual solvent analysis as per USP <467>, headspace sampling (HS-GC) is the preferred technique. This avoids injecting the non-volatile drug substance onto the GC column, which would cause contamination and degradation. A Flame Ionization Detector (FID) provides excellent sensitivity for organic solvents. For identification, a Mass Spectrometer (MS) detector is used.

  • Trustworthiness: A self-validating system for residual solvents involves analyzing a spiked sample to confirm the recovery of each potential solvent, ensuring no matrix effects are suppressing the signal.

Spectroscopic Techniques: Unambiguous Structural Elucidation

While chromatography separates impurities, spectroscopy identifies them.

  • Nuclear Magnetic Resonance (NMR): NMR provides the most definitive structural information for organic impurities.[5][6] Two-dimensional NMR experiments (e.g., COSY, HSQC) can elucidate the complete chemical structure of an unknown impurity, provided it can be isolated in sufficient quantity and purity.

  • Inductively Coupled Plasma (ICP-MS): For inorganic (elemental) impurities like residual palladium catalyst, ICP-MS is the gold standard due to its exceptional sensitivity and specificity for detecting trace metals.[1]

Validated Experimental Protocols

The following protocols serve as robust starting points. They must be fully validated for their intended use according to ICH Q2(R1) guidelines.

Protocol 1: UHPLC-UV/MS Method for Organic Impurity Profiling

cluster_prep 1. Preparation cluster_analysis 2. UHPLC-UV/MS Analysis cluster_data 3. Data Processing P1 Mobile Phase A: 0.1% Formic Acid in H₂O Mobile Phase B: 0.1% Formic Acid in ACN P2 Sample: 1.0 mg/mL in 50:50 ACN:H₂O A1 Column: C18, 1.7 µm, 2.1x100 mm P2->A1 A2 Gradient Elution (5% to 95% B) A1->A2 A3 UV Detection: 210 nm A2->A3 A4 MS Detection: ESI+ Full Scan A3->A4 D1 Integrate UV Chromatogram D2 Calculate % Area for each impurity D1->D2 D3 Extract Ion Chromatograms (EICs) for MS data D4 Identify Impurities via Mass D3->D4

Caption: Workflow for UHPLC-UV/MS impurity profiling.

Methodology:

  • Instrumentation: UHPLC system coupled to a PDA/UV detector and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in deionized water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • UV Detection: 210 nm.

  • MS Detection: Electrospray Ionization (ESI), positive mode, scanning m/z 50-1000.

  • Sample Preparation: Prepare a solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

Protocol 2: HS-GC-FID Method for Residual Solvents

Methodology:

  • Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent phase as per USP <467>.

  • Carrier Gas: Helium, constant flow.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 85 °C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the raw material into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal immediately.

Conclusion and Strategic Recommendations

The impurity profiling of this compound is a critical, multi-step process that demands a strategic combination of analytical technologies.

  • For routine quality control and release testing, a validated UHPLC-UV method is the cornerstone for quantifying known and unknown organic impurities.

  • During process development and for the investigation of any unknown impurity exceeding the 0.10% identification threshold, LC-MS (preferably HRMS) is indispensable for structural elucidation.[8]

  • HS-GC-FID is the mandatory method for controlling residual solvents to within ICH-specified limits.

  • ICP-MS should be employed during raw material qualification to ensure elemental impurities, particularly residual catalysts from synthesis, are below acceptable limits.

By integrating these techniques within a phase-appropriate validation framework, drug developers can ensure a deep understanding of their raw material, satisfy global regulatory expectations, and, most importantly, safeguard patient safety.

References

  • ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

Sources

Safety Operating Guide

Operational Guide: Methyl 2-(piperidin-4-yl)propanoate Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Methyl 2-(piperidin-4-yl)propanoate is a piperidine-based ester intermediate commonly used in pharmaceutical synthesis. Due to the secondary amine functionality and ester group, it presents specific chemical compatibility risks—primarily basicity and flammability.

Immediate Action Required:

  • Treat as Hazardous Chemical Waste: Do NOT dispose of down the drain or in general trash.

  • Segregation: Isolate from strong acids and oxidizing agents to prevent exothermic reactions.

  • Classification: Dispose of as Non-Halogenated Organic Basic Waste .

Chemical Hazard & Waste Profile

Before initiating disposal, you must characterize the waste to ensure compatibility with your facility's waste stream.

PropertySpecificationOperational Implication
Chemical Structure Piperidine ring with a propanoate ester side chain.Contains a secondary amine (basic) and an ester (hydrolyzable).
Waste Class Organic Base / Combustible Liquid Must be segregated from acidic waste streams.
Flash Point Estimated >60°C (Class IIIA Combustible)Keep away from open flames and high heat sources.
pH (Aqueous) Basic (~pH 9-11)Corrosive to mucous membranes; requires alkali-resistant PPE.
Reactivity Incompatible with strong oxidizers, acids, and acid chlorides.Risk of violent reaction: Do not mix with Nitric Acid or Peroxides.
Toxicity GHS Category: Irritant / HarmfulAvoid inhalation of mists; potential skin sensitizer.[1]

Note on Isomers: While specific CAS numbers may vary (e.g., related isomers like Methyl 3-(piperidin-4-yl)propanoate, CAS 71879-50-0), the functional groups dictate the disposal logic. This protocol applies to the general class of piperidine ester intermediates.

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step to prevent laboratory accidents.

Segregation Logic Diagram

The following decision tree illustrates the correct waste stream selection.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Liquid Liquid (Pure or Solution) StateCheck->Liquid Solid Solid (Residue/Powder) StateCheck->Solid MixCheck Is it mixed with other chemicals? Liquid->MixCheck StreamC Stream C: Solid Hazardous Waste (Double Bagged) Solid->StreamC HalogenCheck Contains Halogens? (DCM, Chloroform) MixCheck->HalogenCheck Yes StreamA Stream A: Non-Halogenated Organic Base MixCheck->StreamA No (Pure) HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic Solvent HalogenCheck->StreamB Yes

Figure 1: Waste segregation decision tree ensuring separation from halogenated solvents and solids.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal containers if the waste is highly basic or wet, as corrosion may occur.

  • Labeling: Attach a hazardous waste tag before adding waste.

    • Constituents: this compound (95%+), Trace Solvents.

    • Hazard Checkboxes: [x] Irritant, [x] Flammable/Combustible, [x] Basic.

Phase 2: Transfer & Accumulation
  • Fume Hood Operation: Perform all transfers inside a certified chemical fume hood.

  • Quenching (If Reactive): If the material contains unreacted acid chlorides or active reagents from synthesis, quench carefully with dilute sodium bicarbonate solution in an ice bath before adding to the waste container.

    • Caution: If the material is pure, do not add water; dispose of it as a pure organic liquid.

  • Transfer: Pour liquid waste into the "Non-Halogenated Organic" carboy. Use a funnel to prevent spills.

  • Rinsing: Rinse the original flask with a compatible solvent (e.g., Ethanol or Acetone). Add this rinsate to the same waste container.

    • Rule of Thumb: Triple rinse empty reagent bottles before defacing the label and discarding the bottle in glass recycling.

Phase 3: Final Disposal (Contractor Hand-off)
  • Cap & Seal: Ensure the waste container cap is screwed on tightly. Do not leave funnels in the neck.

  • Secondary Containment: Place the waste container in a secondary tub (polypropylene tray) to catch potential leaks.

  • Notification: Contact your facility's EHS (Environmental Health & Safety) department for pickup.

  • Destruction Method: The standard industry method for this compound is Incineration with energy recovery. This ensures the complete destruction of the piperidine ring and ester functionality.

Emergency Procedures (Spills & Exposure)

In the event of a spill during the disposal process, follow this rapid response workflow:

EmergencyResponse Alert 1. Alert & Evacuate (Notify nearby personnel) Assess 2. Assess Volume (<100mL vs >1L) Alert->Assess PPE 3. PPE Upgrade (Goggles, Nitrile Gloves) Assess->PPE Absorb 4. Absorb (Use Vermiculite or Sand) PPE->Absorb Collect 5. Collect (Scoop into sealed jar) Absorb->Collect Clean 6. Decontaminate (Soap & Water Wash) Collect->Clean

Figure 2: Rapid response workflow for minor chemical spills.

  • Eye Contact: Flush immediately with water for 15 minutes.[2][3] The basic nature of the amine can cause corneal damage.

  • Skin Contact: Wash with soap and water.[2][4][5] Do not use ethanol, as it may increase skin absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10261546, Methyl 3-(piperidin-4-yl)propanoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • National Institutes of Health (NIH). Waste Disposal Guide 2022. Retrieved from [Link][6]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.